molecular formula C18H38N2O4 B3422588 Nylon 6/12 CAS No. 26098-55-5

Nylon 6/12

Cat. No.: B3422588
CAS No.: 26098-55-5
M. Wt: 346.5 g/mol
InChI Key: ZMUCVNSKULGPQG-UHFFFAOYSA-N
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Description

Nylon 6/12 is a useful research compound. Its molecular formula is C18H38N2O4 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) is 346.28315770 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dodecanedioic acid;hexane-1,6-diamine
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InChI

InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZMUCVNSKULGPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN
Source PubChem
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Molecular Formula

C18H38N2O4
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Related CAS

26098-55-5, 51434-97-0
Record name Dodecanedioic acid-hexamethylenediamine copolymer
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Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
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DSSTOX Substance ID

DTXSID8027743
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13188-60-8, 26098-55-5
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Nylon 6-12 salt
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Record name Dodecanedioic acid, polymer with 1,6-hexanediamine
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Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Dodecanedioic acid, polymer with 1,6-hexanediamine
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Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Dodecanedioic acid, compound with hexane-1,6-diamine (1:1)
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Foundational & Exploratory

Nylon 6/12 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nylon 6/12

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a high-performance thermoplastic polyamide. The information is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this versatile polymer.

Chemical Structure of this compound

This compound, also known as Polyamide 6/12 (PA 6/12), is a semi-crystalline thermoplastic. The numerical designation "6,12" in its name refers to the number of carbon atoms in the respective monomers from which it is synthesized.[1] Specifically, it is produced from the polycondensation of hexamethylenediamine, a diamine containing six carbon atoms, and dodecanedioic acid, a diacid containing twelve carbon atoms.[1][2]

The repeating unit of the this compound polymer chain consists of a hexamethylenediamine residue and a dodecanedioic acid residue linked by an amide bond (-CO-NH-). The chemical structure features a greater number of carbon atoms separating the amide groups compared to more common nylons like Nylon 6 or Nylon 6/6.[2] This structural characteristic is responsible for one of its most valued properties: low moisture absorption.[2][3] The reduced concentration of amide groups leads to less hydrogen bonding with water molecules, resulting in excellent dimensional stability and retention of physical properties in humid environments.[2][3] The molecular formula for the repeating unit of this compound is C₁₈H₃₄N₂O₂.

Synthesis of this compound

The most common and effective method for synthesizing high-molecular-weight this compound is through a two-step melt polymerization process.[1] This process involves the initial formation of a nylon salt, followed by a polycondensation reaction at elevated temperatures under vacuum.[1]

Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-stage process, starting from the constituent monomers and culminating in the purified polymer.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Melt Polymerization & Purification Monomer1 Hexamethylenediamine (in Ethanol) Mix Mixing & Stirring (40°C, 1 hr) Monomer1->Mix Monomer2 Dodecanedioic Acid (in Ethanol) Monomer2->Mix Salt This compound Salt (White Precipitate) Mix->Salt Filter Filtration & Washing (with Ethanol) Salt->Filter Dry Drying (Vacuum Oven, 60°C) Filter->Dry DriedSalt Dried this compound Salt Dry->DriedSalt Polymerization Polycondensation (200-230°C, N₂ then Vacuum) DriedSalt->Polymerization Polymer Crude this compound Polymer Polymerization->Polymer Dissolve Dissolution (in HFIP) Polymer->Dissolve Precipitate Reprecipitation (in Acetone) Dissolve->Precipitate FinalPolymer Purified this compound Precipitate->FinalPolymer

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the melt polymerization method.[1][4]

Step 1: this compound Salt Formation

  • In a beaker, dissolve 7.5 x 10⁻³ mol of hexamethylenediamine in 15 mL of ethanol.

  • In a separate beaker, dissolve 7.52 x 10⁻³ mol of dodecanedioic acid in 15 mL of ethanol at 40°C with vigorous stirring.[1][4]

  • Slowly add the warm dodecanedioic acid solution to the hexamethylenediamine solution while maintaining vigorous stirring. A white precipitate of the this compound salt will form immediately.[1]

  • Continue to stir the mixture for 1 hour to ensure the reaction goes to completion.[1]

  • Filter the resulting salt precipitate and wash it thoroughly with ethanol to remove any unreacted monomers.[1]

  • Dry the washed salt in a vacuum oven at 60°C overnight.[1]

Step 2: Melt Polymerization

  • Place the dried this compound salt into a glass reactor suitable for high-temperature polymerization.

  • Purge the reactor with an inert gas, such as nitrogen, for 15 minutes to remove all oxygen.[1]

  • Heat the reactor to 200°C and maintain this temperature for 15 minutes under a continuous nitrogen flow.[1][4]

  • Increase the temperature to 230°C and hold for 3 hours, still under a nitrogen atmosphere.[1][4]

  • Apply a vacuum to the reactor and continue heating at 230°C for an additional 3 hours. This step is crucial for removing the water produced during condensation, which drives the polymerization reaction to achieve a high molecular weight.[1][4]

  • Cool the reactor to room temperature under a nitrogen atmosphere. The product will be a solid mass of this compound polymer.[1]

Step 3: Purification

  • Dissolve the synthesized polymer in a minimal amount of a suitable solvent, such as hexafluoro-iso-propanol (HFIP).[1][4]

  • Reprecipitate the polymer by slowly adding the solution to a large volume of a non-solvent, like acetone, with constant stirring.[1][4]

  • Filter the purified polymer and dry it in a vacuum oven at 100°C for 24 hours to remove any residual solvent.[4]

Properties of this compound

This compound exhibits a unique combination of properties that make it suitable for high-performance applications where low moisture absorption, chemical resistance, and dimensional stability are critical.[1][2]

Quantitative Data Summary

The table below summarizes the key physical, mechanical, and thermal properties of this compound.

PropertyValue
Density1.06 g/cm³
Melting Point213 - 218 °C
Water Absorption (24h)0.25%
Tensile Strength51 MPa
Flexural Modulus1.4 GPa
Elongation at Break300%
Heat Deflection Temperature (at 1.8 MPa)80 °C

Data sourced from BenchChem and NIH reports.[1][4]

Applications

The distinct properties of this compound make it a material of choice in various fields:

  • Automotive: Used for fuel lines, tubing, and connectors due to its excellent chemical resistance and durability.[1]

  • Industrial: Employed in the manufacturing of gears, bearings, and bushings where low friction and high wear resistance are required.[1]

  • Electronics: Its good dielectric properties make it suitable for cable sheathing and electrical insulators.[1]

  • Consumer Goods: Commonly found in filaments for toothbrushes and specialty brushes, as well as in specialty fabrics.[1]

  • Medical: The biocompatibility and processability of this compound show potential for its use in medical devices and drug delivery systems, although specific medical-grade certifications are necessary for such applications.[1]

References

A Technical Guide to Monomer Synthesis for Nylon 6/12 Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the core monomers required for the polymerization of Nylon 6/12: hexamethylenediamine and dodecanedioic acid. The document details both traditional chemical synthesis routes and emerging bio-based alternatives, presenting quantitative data, experimental protocols, and visual representations of the synthetic pathways and workflows.

Monomer Synthesis: An Overview

This compound is a versatile polyamide known for its excellent mechanical properties, low moisture absorption, and chemical resistance. Its synthesis relies on the polycondensation of two key monomers: a diamine and a dicarboxylic acid. Specifically, this compound is produced from 1,6-hexanediamine (hexamethylenediamine) and 1,12-dodecanedioic acid. The precise control over the purity and quality of these monomers is paramount to achieving the desired polymer characteristics.

Hexamethylenediamine (HMDA) Synthesis

Hexamethylenediamine is a crucial aliphatic diamine used almost exclusively for the production of polyamides.[1]

Industrial Production: Catalytic Hydrogenation of Adiponitrile

The dominant industrial method for HMDA synthesis is the catalytic hydrogenation of adiponitrile.[1] This process is typically carried out in the presence of a metal catalyst, such as those based on cobalt or iron, and often with the addition of ammonia to minimize the formation of byproducts.[1][2] An alternative approach utilizes Raney nickel as the catalyst.[1]

Reaction Pathway:

G Adiponitrile Adiponitrile (NC(CH₂)₄CN) HMDA Hexamethylenediamine (H₂N(CH₂)₆NH₂) Adiponitrile->HMDA Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->HMDA Catalyst Catalyst (e.g., Co, Fe, Raney Ni) Catalyst->HMDA Ammonia Ammonia (NH₃) Ammonia->HMDA Suppresses byproducts

Caption: Catalytic Hydrogenation of Adiponitrile to Hexamethylenediamine.

Experimental Protocol: Hydrogenation of Adiponitrile

A representative laboratory-scale procedure for the hydrogenation of adiponitrile is as follows:

  • Catalyst Preparation: A pelleted, sintered, reduced cobalt oxide catalyst is prepared and maintained with a specific concentration of a strong base (e.g., 200-1000 ppm).[1]

  • Reaction Setup: A high-pressure autoclave is charged with adiponitrile and an excess of ammonia (typically 200-800% by weight of adiponitrile).[1]

  • Hydrogenation: The reactor is pressurized with hydrogen to a total system pressure of 3000 to 6000 psig and heated to a temperature between 85°C and 185°C.[1]

  • Reaction Monitoring: The reaction is monitored for the consumption of hydrogen and the formation of HMDA.

  • Purification: Upon completion, the catalyst is removed by filtration, and the excess ammonia is evaporated. The crude HMDA is then purified by distillation.

Bio-based Synthesis of Hexamethylenediamine from L-Lysine

Recent research has explored the biosynthesis of HMDA from renewable feedstocks, with L-lysine being a promising precursor. A multi-enzymatic cascade has been developed in Escherichia coli to convert L-lysine to HMDA.

Quantitative Data Summary: Bio-based HMDA Synthesis

ParameterValueReference
SubstrateL-Lysine[3]
ProductHexamethylenediamine[3]
Titer (Initial)46.7 ± 2.0 mg/L[3]
Titer (Optimized)213.5 ± 8.7 mg/L[3]
Conversionup to 65%[3]

Dodecanedioic Acid (DDDA) Synthesis

Dodecanedioic acid is a long-chain dicarboxylic acid that imparts flexibility and hydrophobicity to the this compound polymer chain.

Chemical Synthesis Routes

The traditional industrial synthesis of DDDA starts from butadiene.[4] This multi-step process involves:

  • Cyclotrimerization: Butadiene is converted to 1,5,9-cyclododecatriene.[4]

  • Hydrogenation: The cyclododecatriene is hydrogenated to cyclododecane.[4]

  • Oxidation to CDA/CDK Mixture: Cyclododecane is oxidized with air to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK).[4]

  • Final Oxidation: The CDA/CDK mixture is oxidized with nitric acid to yield dodecanedioic acid.[4][5]

G Butadiene 1,3-Butadiene CDT 1,5,9-Cyclododecatriene Butadiene->CDT Cyclotrimerization CD Cyclododecane CDT->CD Hydrogenation CDA_CDK Cyclododecanol/ Cyclododecanone Mixture CD->CDA_CDK Air Oxidation DDDA Dodecanedioic Acid CDA_CDK->DDDA Nitric Acid Oxidation

Caption: Chemical Synthesis of Dodecanedioic Acid from Butadiene.

A more direct laboratory synthesis involves the oxidation of cyclododecanone.

Experimental Protocol: Oxidation of Cyclododecanone

  • Reaction Setup: In a glass reactor, cyclododecanone (e.g., 36.8 g, 0.20 moles) is mixed with an excess of nitric acid and a V/Cu catalyst (e.g., ammonium vanadate and copper nitrate).[5]

  • Reaction: The mixture is heated for 1 hour.[5]

  • Crystallization and Purification: A portion of the reaction mixture is evaporated and then cooled to allow for the crystallization of dodecanedioic acid. The crystals are filtered and washed with cold water.[5]

Quantitative Data Summary: Chemical Synthesis of DDDA

Starting MaterialOxidizing AgentCatalystYieldPurityReference
CyclododecanoneNitric AcidV/Cu88%99%[5]
CyclododeceneNitric Acid / Acetic Acid-82%-[6]
Hydrogenation ProductHydrogen Peroxide / Acetic AcidMethanesulfonic acid93.1%94.3%[7][8]
Bio-based Synthesis of Dodecanedioic Acid

Biotechnological routes offer a more sustainable alternative for DDDA production. One approach involves the whole-cell biotransformation of renewable feedstocks like coconut oil.

Experimental Workflow: Bio-based DDDA Production

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing CoconutOil Coconut Oil Transesterification Transesterification CoconutOil->Transesterification DAME Dodecanoic Acid Methyl Ester (DAME) Transesterification->DAME Bioreactor Bioreactor with Candida tropicalis FermentationBroth Fermentation Broth Bioreactor->FermentationBroth DAME_feed DAME Feed DAME_feed->Bioreactor pH_shift Gradual pH Shift pH_shift->Bioreactor Extraction Extraction FermentationBroth->Extraction Purification Purification Extraction->Purification DDDA_product Dodecanedioic Acid Purification->DDDA_product

Caption: Workflow for Bio-based Dodecanedioic Acid Production.

Quantitative Data Summary: Bio-based DDDA Synthesis

SubstrateMicroorganismFinal DDDA ConcentrationReference
Dodecanoic Acid Methyl EsterCandida tropicalis66 g/L[9]
Linoleic AcidEscherichia coli (multi-enzymatic)43.8 g/L[10]

Conclusion

The synthesis of high-purity hexamethylenediamine and dodecanedioic acid is fundamental to the production of this compound. While established chemical routes remain the industrial standard, offering high yields and purity, the environmental impact associated with some of these processes has spurred the development of greener, bio-based alternatives. These emerging biotechnological methods, utilizing renewable feedstocks and enzymatic conversions, show significant promise for the sustainable production of these key monomers. Further research and process optimization in these areas are crucial for advancing the field of polymer chemistry and manufacturing.

References

An In-depth Technical Guide to the Molecular Weight Characteristics of Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12 (Polyamide 6/12) is a high-performance thermoplastic polymer synthesized from the polycondensation of hexamethylenediamine and dodecanedioic acid.[1] The numerical designation "6/12" refers to the number of carbon atoms in the diamine and diacid monomers, respectively. This structure, with long aliphatic chains between amide groups, imparts desirable properties such as low moisture absorption, excellent dimensional stability, and good chemical resistance, making it a valuable material in demanding applications across the automotive, industrial, and medical fields.[2][3]

The performance of this compound is intrinsically linked to its molecular weight and molecular weight distribution. These characteristics govern its mechanical properties, thermal stability, and processability. This technical guide provides a comprehensive overview of the molecular weight characteristics of this compound, details the experimental protocols for their determination, and illustrates the fundamental relationships governing these properties.

Core Molecular Weight Characteristics

The molecular weight of a polymer is not a single value but a distribution of chain lengths. This distribution is typically described by three key parameters:

  • Number Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of low-molecular-weight chains.

  • Weight Average Molecular Weight (Mw): This average is weighted according to the molecular weight of each chain. Mw is more sensitive to the presence of high-molecular-weight chains and is often correlated with mechanical properties like strength and toughness. A patent for high molecular weight polyamides indicates that starting materials like this compound typically have a weight average molecular weight in the range of 20,000 to 50,000 g/mol .[4]

  • Polydispersity Index (PDI): This is the ratio of the weight average molecular weight to the number average molecular weight (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. For polycondensation polymers like this compound, the theoretical PDI is approximately 2.0.[5] In practice, values can be slightly higher.

Quantitative Data Summary

The molecular weight of commercial this compound can vary depending on the specific grade and intended application. The following table summarizes typical molecular weight characteristics.

ParameterSymbolTypical Value RangeSignificance
Number Average Molecular WeightMn12,000 - 37,000 g/mol [6]Influences properties like brittleness and flow.
Weight Average Molecular WeightMw20,000 - 50,000 g/mol [4]Correlates with strength, toughness, and chemical resistance.
Polydispersity IndexPDI2.0 - 2.5[5][7]Indicates the breadth of molecular weight distribution.

Experimental Protocols for Molecular Weight Determination

Accurate determination of molecular weight is crucial for material characterization and quality control. The primary techniques employed for polyamides are Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and Dilute Solution Viscometry.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful technique that separates polymer molecules based on their hydrodynamic volume in solution.[8] It is the preferred method for determining Mn, Mw, and PDI.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent to a concentration of 1-2 mg/mL. A common and effective solvent for nylons is 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) containing a salt, such as 0.01M sodium trifluoroacetate (NaTFA), to prevent polyelectrolyte effects.[1] Other solvents like m-cresol or formic acid can also be used, though HFIP often provides better signal-to-noise ratios.[8][9]

    • Agitate the solution, typically overnight at room temperature, until the polymer is fully dissolved.[1]

    • Filter the solution through a 0.2 or 0.45 µm syringe filter (compatible with the solvent) to remove any particulate matter before injection.

  • Instrumentation and Conditions:

    • System: A high-performance liquid chromatography (HPLC) system equipped with a pump, injector, column oven, and a detector suite. A triple-detector system (refractive index, viscometer, and light scattering) is recommended for accurate molecular weight determination without column calibration.[8]

    • Mobile Phase: The same solvent used for sample dissolution (e.g., HFIP with 0.01M NaTFA).

    • Columns: GPC columns packed with porous beads (e.g., cross-linked polystyrene-divinylbenzene). A set of columns with a range of pore sizes (mixed-bed columns) is often used to cover a broad molecular weight range.[1]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure viscosity and detector stability.

    • Injection Volume: 50 - 200 µL.

  • Data Analysis:

    • The different detectors provide signals that are processed by specialized GPC software.

    • The light scattering detector determines the absolute Mw at each elution slice.

    • The refractive index detector measures the concentration at each slice.

    • The viscometer provides information on the intrinsic viscosity.

    • From these signals, the software calculates the complete molecular weight distribution and determines Mn, Mw, Mz, and PDI.

Dilute Solution Viscometry

This classical technique relates the viscosity of a dilute polymer solution to its molecular weight via the Mark-Houwink-Sakurada equation. It determines the viscosity-average molecular weight (Mv), which is typically between Mn and Mw.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., m-cresol, 90% formic acid) at a known concentration.

    • Prepare a series of dilutions from the stock solution (typically 4-5 concentrations).

  • Viscosity Measurement:

    • Using a capillary viscometer (e.g., Ubbelohde type) in a constant temperature bath (e.g., 25 °C), measure the flow time of the pure solvent (t₀) and each polymer solution (t).

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

    • Calculate the reduced viscosity (η_red = η_sp / c) and inherent viscosity (η_inh = ln(η_rel) / c).

  • Data Analysis:

    • Plot both reduced viscosity and inherent viscosity against concentration (c).

    • Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].[10]

    • Use the Mark-Houwink equation to calculate the viscosity-average molecular weight (Mv): [η] = K * Mv^a

Visualization of Key Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to the influence of its molecular weight on final material properties.

G cluster_0 Synthesis cluster_1 Polymerization Process cluster_2 Polymer Characteristics cluster_3 Material Properties Monomer1 Hexamethylenediamine (6 Carbon Diamine) Polymerization Polycondensation Monomer1->Polymerization Monomer2 Dodecanedioic Acid (12 Carbon Diacid) Monomer2->Polymerization Nylon This compound Polymer Chains Polymerization->Nylon Forms Mn Mn (Number Average MW) Nylon->Mn Characterized by Mw Mw (Weight Average MW) Nylon->Mw Characterized by PDI PDI (Mw/Mn) Nylon->PDI Characterized by ProcProp Processability (Melt Viscosity) Mn->ProcProp Influences MechProp Mechanical Properties (Strength, Toughness) Mw->MechProp Strongly Influences ThermProp Thermal Properties (Melting Point) Mw->ThermProp Influences PDI->MechProp Affects

Caption: Relationship between this compound synthesis, molecular weight, and material properties.

References

An In-depth Technical Guide to the Crystalline Structure and Morphology of Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the crystalline structure and hierarchical morphology of Nylon 6/12 (PA612), a semi-crystalline thermoplastic of significant industrial importance. It details the primary polymorphic forms, the α and γ crystals, including their structural characteristics and identification via X-ray diffraction. The guide further explores the supramolecular assembly of these crystals into lamellae and spherulites, emphasizing the profound influence of processing conditions, particularly thermal history, on the final morphology. Detailed experimental protocols for the characterization of these features using techniques such as WAXD, DSC, and PLM are provided for researchers. This document is intended to serve as a core reference for materials scientists, polymer chemists, and development professionals seeking to understand and control the structure-property relationships in this compound.

Crystalline Structure of this compound

This compound is a semi-crystalline polymer, meaning its solid-state structure consists of ordered crystalline regions embedded within a disordered amorphous matrix. The arrangement of polymer chains into these crystalline domains, a process governed by hydrogen bonding between amide groups, dictates the material's mechanical and thermal properties. This compound primarily exhibits polymorphism, existing in two main crystalline forms: the triclinic α-form and the pseudohexagonal (or monoclinic) γ-form.[1][2][3]

The α-Crystalline Form

The α-form is the most thermodynamically stable crystal structure in nylons.[4] It is characterized by fully extended, planar zigzag polymer chains. These chains are arranged into sheets, within which adjacent anti-parallel chains are linked by hydrogen bonds. These hydrogen-bonded sheets then stack via van der Waals forces to form the three-dimensional crystal.[3][4] The triclinic α-phase is the most commonly occurring form in this compound.[2]

The γ-Crystalline Form

The γ-form is a metastable crystalline phase, often formed under conditions of rapid crystallization.[4] In this structure, the polymer chains are slightly twisted out of the planar zigzag conformation. A key distinction is that the hydrogen bonds form between parallel chains in adjacent sheets, rather than within the same sheet as in the α-form. This arrangement results in a pseudohexagonal packing of the polymer chains.[1][3][4]

Crystallographic Data

The identification of these crystal forms is primarily accomplished through Wide-Angle X-ray Diffraction (WAXD). Each crystalline lattice produces a characteristic diffraction pattern.

Table 1: Characteristic WAXD Peaks for this compound Crystalline Forms

Crystal Form Miller Indices (hkl) 2θ Angle (°) d-spacing (Å) Description
α-Form (Triclinic) (100) ~20.3 ~4.37 Represents the distance between polymer chains within a hydrogen-bonded sheet.[1][3]
(010), (110) ~23.1 ~3.85 Represents the distance between the hydrogen-bonded sheets.[1][3]
γ-Form (Pseudohexagonal) - ~21.9 ~4.05 A single broad peak characteristic of the less-ordered γ-phase.[1][3]

Note: 2θ angles are based on Cu Kα radiation (λ = 1.54 Å). d-spacing calculated using Bragg's Law.

Table 2: Representative Unit Cell Parameters for Nylon α and γ Polymorphs (Analogous Systems)

Crystal Form System a (Å) b (Å) c (Å) α (°) β (°) γ (°) Source Analogue
α-Form Triclinic 4.97 5.47 17.29 48.4 76.6 62.5 Nylon 6,6[5][6]
γ-Form Monoclinic 9.33 16.88 4.78 90 121 90 Nylon 6[7]

Disclaimer: These values are for structurally similar polyamides and serve as an illustration of the unit cell dimensions. They are not the experimentally determined values for this compound.

Crystalline Morphology

The crystalline structure of this compound extends into a complex, hierarchical morphology on a larger scale. This organization begins with the folding of polymer chains into thin crystalline lamellae, which in turn grow and arrange into macroscopic spherulitic structures.

Lamellar Structure

The fundamental building blocks of the crystalline regions are lamellae, which are typically 5-10 nm thick. These are formed by the polymer chains folding back and forth upon themselves. The surfaces of these lamellae consist of the amorphous chain folds, while the interior is the ordered crystalline structure described in Section 1.0.

Spherulitic Morphology

During crystallization from the melt, lamellae grow radially outwards from a central nucleation point, branching and twisting to form space-filling spherical superstructures known as spherulites. These spherulites can range in size from micrometers to millimeters and their internal structure profoundly impacts the material's optical and mechanical properties.[8][9]

The morphology of this compound spherulites is highly dependent on the isothermal crystallization temperature.[10] Different temperatures promote different growth mechanisms and lamellar arrangements, leading to a variety of observable spherulitic forms under a polarizing microscope.

Table 3: Spherulitic Morphology of this compound as a Function of Crystallization Temperature

Crystallization Temperature Predominant Spherulite Form Description
High Temperature Positive Spherulite with Helical Ring Spherulites showing concentric rings due to the regular twisting of lamellae.
Medium-High Temperature Negative Spherulite Characterized by a different orientation of polymer chains relative to the spherulite radius.[10][11][12]
Medium Temperature Positive Spherulite A common spherulitic form with a characteristic "Maltese Cross" pattern under polarized light.[10][11]
Medium-Low Temperature Shish-Kebab Often forms under shear or flow conditions, with lamellae growing off a central fibrous core.
Low Temperature Positive Plumelike Spherulite A less-ordered, feathery spherulitic structure.

(Source: Adapted from studies on the isothermal crystallization of Nylon 612)[10]

Process-Structure-Morphology Relationship

The final crystalline state of this compound is not an intrinsic material constant but is a direct consequence of its processing history. The key variables are the cooling rate from the melt, the crystallization temperature, and any subsequent annealing steps. This relationship can be visualized as a logical workflow.

ProcessStructureWorkflow cluster_input Inputs & Process cluster_output Resulting Structure & Properties Melt This compound Melt (Amorphous State) Conditions Processing Conditions Melt->Conditions Cooling Cooling Rate (e.g., Quenching vs. Slow Cool) Conditions->Cooling Temp Isothermal Crystallization Temp. Conditions->Temp Structure Crystalline Structure Cooling->Structure Fast cooling favors γ-form Morphology Spherulitic Morphology (e.g., Positive, Negative, Ringed) Cooling->Morphology Affects spherulite size & perfection Temp->Morphology Determines spherulite type Alpha α-Form (Stable) Triclinic Structure->Alpha Gamma γ-Form (Metastable) Pseudohexagonal Structure->Gamma Properties Final Material Properties (Mechanical, Thermal, Optical) Alpha->Properties Gamma->Properties Morphology->Properties

Caption: Logical workflow of this compound crystallization.

Experimental Protocols for Characterization

Accurate characterization of the crystalline structure and morphology is essential for quality control and research. The following are standard protocols for the key analytical techniques.

Wide-Angle X-ray Diffraction (WAXD)
  • Objective: To identify the crystalline phases (α and γ) and quantify the degree of crystallinity.

  • Sample Preparation: Samples can be in the form of thin films (approx. 20-50 µm thick), powders, or fibers.[1] For bulk samples, a flat surface should be prepared.

  • Methodology:

    • Mount the sample in the diffractometer.

    • Use a Cu Kα radiation source (λ = 0.154 nm) operating at standard power (e.g., 40 kV and 50 mA).[1]

    • Perform a θ–2θ scan over a range that covers the primary diffraction peaks, typically from 2θ = 5° to 40°.

    • Collect the diffraction intensity data as a function of the 2θ angle.

  • Data Analysis:

    • Identify the angular positions of the diffraction peaks and compare them to the known values for the α and γ forms (see Table 1).

    • To determine the percent crystallinity (%Xc), the integrated area of the crystalline peaks is separated from the broad amorphous halo through a deconvolution process. The %Xc is the ratio of the crystalline area to the total scattering area.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine thermal properties such as melting temperature (Tₘ), crystallization temperature (T꜀), and the degree of crystallinity.

  • Sample Preparation: Accurately weigh 5-10 mg of the material into a standard aluminum DSC pan. Seal the pan with a lid.

  • Methodology:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 250°C for this compound, which melts around 213°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[1][3] This first heating scan reveals the thermal history of the "as-received" sample.

    • Hold the sample at the high temperature for several minutes to erase its thermal history.

    • Cool the sample back to ambient temperature at a controlled rate (e.g., 10°C/min). This step records the crystallization exotherm.

    • Perform a second heating scan under the same conditions as the first to observe the properties of the material with a controlled thermal history.

  • Data Analysis:

    • The Tₘ is the peak temperature of the endothermic melting curve.

    • The T꜀ is the peak temperature of the exothermic crystallization curve.

    • The degree of crystallinity (%Xc) is calculated from the enthalpy of melting (ΔHₘ), which is the integrated area of the melting peak, using the equation: %Xc = (ΔHₘ / ΔH°ₘ) × 100 where ΔH°ₘ is the theoretical enthalpy of melting for 100% crystalline this compound.

Polarized Light Microscopy (PLM)
  • Objective: To visually observe the size, shape, and type of spherulites.

  • Sample Preparation: Place a small amount of the polymer on a glass microscope slide and cover it with a coverslip.

  • Methodology:

    • Place the slide on a hot stage attached to the microscope.

    • Heat the sample above its melting point to create a thin, uniform molten film.

    • Cool the sample at a controlled rate or hold it at a specific isothermal crystallization temperature.[10]

    • Observe the sample between crossed polarizers as it crystallizes. The birefringent crystalline spherulites will appear bright against a dark background, often exhibiting a characteristic "Maltese Cross" pattern.

  • Data Analysis:

    • Capture images at different stages of crystallization.

    • Measure the diameter of the spherulites using calibrated image analysis software.

    • Characterize the morphology (e.g., ringed, non-ringed, positive/negative birefringence) based on the visual information.[10][12]

Conclusion

The performance of this compound is intrinsically linked to its solid-state structure, which spans from the atomic arrangement in its polymorphic unit cells to the macroscopic organization of its spherulites. The thermodynamically stable triclinic α-form and the metastable pseudohexagonal γ-form can coexist, with their relative fractions determined by the processing conditions. These crystalline forms are organized into a hierarchical morphology of lamellae and spherulites, the nature of which is highly sensitive to the thermal history of the polymer. A thorough understanding and precise characterization of this crystal structure and morphology, using the protocols outlined in this guide, are paramount for researchers and engineers aiming to tailor the properties of this compound for advanced applications.

References

An In-depth Technical Guide to the Thermal Properties of Nylon 6/12 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Nylon 6/12, a high-performance polyamide with significant applications in research and development, particularly within the pharmaceutical and medical device sectors. Understanding these thermal characteristics is crucial for material selection, processing, and ensuring the stability and efficacy of end products.

Core Thermal Properties of this compound

The thermal behavior of this compound is a critical determinant of its processing conditions and performance in various applications. The key thermal properties are summarized in the table below. It is important to note that these values can vary depending on the specific grade, processing conditions, and the presence of any additives.

Thermal PropertyTypical Value RangeUnits
Melting Point (Tm)210 - 220°C
Glass Transition Temperature (Tg)40 - 60°C
Thermal Conductivity0.22W/(m·K)
Specific Heat Capacity1590J/(kg·K)
Coefficient of Linear Thermal Expansion5.0 x 10-5in./in./°F
Decomposition Temperature~450°C

Experimental Protocols for Thermal Characterization

Accurate determination of thermal properties is essential for reliable material characterization. The following are detailed methodologies for key experiments used to evaluate the thermal characteristics of this compound, based on established ASTM standards.

Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition Temperature

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell.

  • Thermal Program:

    • First Heating Scan: The sample is heated at a controlled rate, typically 10°C/min, to a temperature above its melting point to erase any prior thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition temperature.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.

  • Data Analysis: The glass transition temperature (Tg) is identified as a step change in the heat flow curve. The melting point (Tm) is determined as the peak of the endothermic melting curve.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-20 mg) is placed in a tared TGA sample pan.

  • Instrument Setup: The TGA instrument, which includes a high-precision balance, is tared. The appropriate atmosphere (e.g., nitrogen or air) is established at a controlled flow rate.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 600°C).

  • Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The decomposition temperature is typically reported as the onset temperature of significant weight loss.

Guarded Heat Flow Meter Method for Thermal Conductivity

Standard: ASTM E1530 - Standard Test Method for Evaluating the Resistance to Thermal Transmission of Materials by the Guarded Heat Flow Meter Technique.[1]

Methodology:

  • Sample Preparation: A flat, smooth-surfaced specimen of this compound with a known thickness is prepared.

  • Instrument Setup: The sample is placed between two parallel plates, a heated upper plate and a cooled lower plate, within a guarded test chamber. The guard heater surrounding the test stack minimizes lateral heat loss.[2]

  • Test Procedure: A steady, one-dimensional heat flow is established through the sample. The temperature difference across the sample and the heat flow are measured once thermal equilibrium is reached.

  • Calculation: The thermal conductivity (k) is calculated using the formula: k = (Q * L) / (A * ΔT) where Q is the heat flow, L is the sample thickness, A is the cross-sectional area, and ΔT is the temperature difference across the sample.

Vitreous Silica Dilatometer for Coefficient of Linear Thermal Expansion

Standard: ASTM D696 - Standard Test Method for Coefficient of Linear Thermal Expansion of Plastics Between -30°C and 30°C with a Vitreous Silica Dilatometer.[3]

Methodology:

  • Sample Preparation: A specimen of this compound of a specific length is prepared.

  • Instrument Setup: The specimen is placed in a vitreous silica dilatometer. A push rod, also made of vitreous silica, rests on the specimen, and its movement is measured by a sensitive displacement sensor.[4]

  • Thermal Program: The dilatometer is placed in a temperature-controlled environment and the temperature is cycled between -30°C and +30°C.[4]

  • Data Analysis: The change in the length of the specimen is recorded as a function of temperature. The coefficient of linear thermal expansion (α) is calculated as the fractional change in length per degree of temperature change.[4]

Visualizing Experimental Workflows and Property Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Prep Cut/Machine to Required Dimensions Sample->Prep DSC DSC (ASTM D3418) - Melting Point (Tm) - Glass Transition (Tg) Prep->DSC TGA TGA (ASTM E1131) - Decomposition Temp. Prep->TGA TC Thermal Conductivity (ASTM E1530) Prep->TC CTE CLTE (ASTM D696) - Thermal Expansion Prep->CTE Data Thermal Property Data DSC->Data TGA->Data TC->Data CTE->Data

Experimental workflow for thermal characterization of this compound.

Property_Implications cluster_properties Thermal Properties of this compound cluster_applications Implications for Research & Drug Development Tm Melting Point (Tm) ~215°C Processing Defines Processing Window (e.g., Hot-Melt Extrusion, 3D Printing) Tm->Processing Sterilization Compatibility with Sterilization (e.g., Autoclave, EtO) Tm->Sterilization Tg Glass Transition (Tg) ~50°C Tg->Processing Stability Ensures Drug & Device Stability (Amorphous Solid Dispersions) Tg->Stability TC Low Thermal Conductivity TC->Processing CTE Low Coefficient of Thermal Expansion Dimensional High Dimensional Stability (Critical for Medical Devices) CTE->Dimensional

Relationship between thermal properties and their implications.

Relevance for Research Applications, Especially in Drug Development

The unique thermal properties of this compound make it a material of interest for various research and drug development applications.

  • Hot-Melt Extrusion (HME): HME is a key technology in developing amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.[5][6] The melting point and thermal stability of this compound define the processing window for HME, ensuring the polymer can be processed without degradation while effectively dispersing the active pharmaceutical ingredient (API).[5]

  • 3D Printing of Medical Devices: The processability of this compound, governed by its melting and glass transition temperatures, makes it suitable for additive manufacturing techniques like Fused Deposition Modeling (FDM) and Selective Laser Sintering (SLS).[7] This allows for the fabrication of patient-specific medical devices and drug-eluting implants with complex geometries. The low coefficient of thermal expansion contributes to the dimensional stability and accuracy of the printed parts.

  • Sterilization of Medical Devices: Medical devices fabricated from this compound can be sterilized using various methods, including ethylene oxide (EtO), gamma radiation, and steam autoclaving.[4][8] Its relatively high melting point and thermal stability ensure that it can withstand the conditions of steam sterilization without significant degradation of its mechanical properties.[4][9]

  • Drug Stability in Polymer Matrices: The glass transition temperature (Tg) is a critical factor in the stability of amorphous solid dispersions.[1] A polymer's Tg influences the molecular mobility of the dispersed drug. For polymers like this compound, maintaining the drug in an amorphous state above its Tg can be crucial for preventing crystallization and maintaining the desired dissolution profile and bioavailability.[10] The low moisture absorption of this compound further enhances the stability of moisture-sensitive drugs.

References

An In-depth Technical Guide to the Mechanical Properties of Nylon 6/12 Under Tensile Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanical properties of Nylon 6/12 (Polyamide 6/12) when subjected to tensile stress. This compound is a versatile engineering thermoplastic known for its low moisture absorption, good dimensional stability, and favorable mechanical properties. This document delves into the quantitative tensile characteristics, the influence of environmental factors, and the standardized experimental protocols used for its evaluation, making it a valuable resource for material selection and application development.

Core Mechanical Properties under Tensile Stress

The tensile properties of this compound are significantly influenced by its moisture content, typically categorized as "dry" (as-molded) and "conditioned" (exposed to a specific relative humidity, often 50%, until equilibrium). Moisture acts as a plasticizer, increasing ductility and impact strength while reducing tensile strength and stiffness.

Quantitative Data Summary

The following tables summarize the key tensile properties of unreinforced this compound in both dry and conditioned states, compiled from various technical datasheets.

Table 1: Tensile Strength of this compound

StateTensile Strength (MPa)Test Standard
Dry, as-molded55 - 88ASTM D638 / ISO 527
Conditioned (50% RH)52 - 61ASTM D638 / ISO 527

Table 2: Young's Modulus (Tensile Modulus) of this compound

StateYoung's Modulus (GPa)Test Standard
Dry, as-molded2.1 - 2.9ASTM D638 / ISO 527
Conditioned (50% RH)1.5 - 1.7ASTM D638 / ISO 527

Table 3: Elongation at Break of this compound

StateElongation at Break (%)Test Standard
Dry, as-molded20 - 150ASTM D638 / ISO 527
Conditioned (50% RH)>50 - 300ASTM D638 / ISO 527

Influence of Environmental Factors

Beyond moisture, the tensile properties of this compound are also dependent on temperature and the rate of applied strain.

  • Temperature: An increase in temperature generally leads to a decrease in tensile strength and Young's modulus, while elongation at break tends to increase. This is due to increased polymer chain mobility at elevated temperatures.

  • Strain Rate: Higher strain rates typically result in an increase in tensile strength and modulus, while elongation at break may decrease. This is a common characteristic of viscoelastic materials like polyamides.

Experimental Protocols

The tensile properties of plastics are determined using standardized test methods to ensure consistency and comparability of results. The two most prominent standards are ASTM D638 and ISO 527.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard specifies the procedures for determining the tensile properties of unreinforced and reinforced plastics.[1]

  • Specimen: The most common specimen is the Type I dumbbell-shaped bar. The dimensions are meticulously defined to ensure that failure occurs in the narrow, central "gage" section.[2]

  • Apparatus: A universal testing machine (UTM) is used to apply a controlled tensile force. An extensometer is employed to accurately measure the elongation of the specimen.

  • Procedure: The specimen is mounted in the grips of the UTM and pulled at a constant rate of crosshead movement until it fractures. The force and elongation are continuously recorded.

  • Calculations: From the recorded data, a stress-strain curve is generated, from which tensile strength, Young's modulus, and elongation at break are calculated.

ISO 527: Plastics — Determination of tensile properties

This international standard is divided into several parts, with Part 1 outlining the general principles and Part 2 specifying the test conditions for moulding and extrusion plastics.[3]

  • Specimen: ISO 527-2 specifies several specimen types, with Type 1A and 1B being common for multipurpose testing.

  • Apparatus: Similar to ASTM D638, a universal testing machine with grips and an extensometer is required.

  • Procedure: The test involves applying a tensile force to the specimen at a constant speed until it breaks. The standard specifies preferred test speeds for determining different properties.

  • Calculations: Key properties such as tensile strength, tensile modulus, and strain at break are determined from the stress-strain curve.[3]

Visualizing Mechanical Behavior

The relationship between stress and strain is fundamental to understanding a material's behavior under load. The following diagrams illustrate the typical tensile testing workflow and the resulting stress-strain curve for this compound.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Tensile Test (ASTM D638 / ISO 527) cluster_analysis Data Analysis Molding Injection Molding Conditioning Conditioning (e.g., 50% RH) Molding->Conditioning Mounting Mount Specimen in UTM Conditioning->Mounting Loading Apply Tensile Load at Constant Rate Mounting->Loading Measurement Record Force and Elongation Loading->Measurement StressStrain Generate Stress-Strain Curve Measurement->StressStrain Properties Calculate Tensile Properties StressStrain->Properties

Fig. 1: Experimental workflow for tensile testing of this compound.

Stress_Strain_Curve Typical Stress-Strain Curve for this compound start elastic_limit start->elastic_limit Elastic Region yield_point elastic_limit->yield_point Yield Point necking_start yield_point->necking_start ultimate_strength necking_start->ultimate_strength Strain Hardening fracture ultimate_strength->fracture Fracture note2 Ultimate Tensile Strength ultimate_strength->note2 xaxis Strain (%) yaxis Stress (MPa) origin 0 note1 Young's Modulus is the slope of the initial linear portion.

Fig. 2: Illustrative stress-strain relationship for this compound.

References

An In-depth Technical Guide to the Solubility of Nylon 6/12 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nylon 6/12, a high-performance thermoplastic polymer, in various organic solvents. Understanding the solubility characteristics of this polyamide is crucial for its application in research, development, and manufacturing processes, including in the field of drug delivery where it may be used for encapsulating or forming matrices for therapeutic agents.

Core Principles of this compound Solubility

This compound is a semi-crystalline polymer synthesized from the polycondensation of hexamethylenediamine and dodecanedioic acid. Its solubility is governed by the principles of "like dissolves like," where solvents with similar polarity and hydrogen bonding capabilities to the polyamide's amide linkages are more effective. However, the strong intermolecular hydrogen bonds and the crystalline regions within the polymer structure make it resistant to dissolution in many common organic solvents at ambient temperatures.

Generally, this compound is known for its excellent chemical resistance to hydrocarbons, oils, and greases. However, it is susceptible to degradation by strong acids and oxidizing agents.[1][2] Solvents that can disrupt the hydrogen bonding between the polymer chains are typically required to achieve dissolution.

Solubility Data of this compound

Solvent ClassSolvent NameThis compound SolubilityTemperature
Protic Solvents
Formic Acid (concentrated)Soluble[3]Room Temp.
Acetic Acid (glacial)Soluble at high temperatures[3]High Temp.
Phenols (e.g., m-cresol)Soluble[3]Room Temp.
Benzyl AlcoholSoluble at high temperatures[3]High Temp.
Ethylene GlycolSoluble at high temperatures[3]High Temp.
Propylene GlycolSoluble at high temperatures[3]High Temp.
Methanol (saturated with CaCl2)Soluble[3]Room Temp.
Aprotic Polar Solvents N,N-Dimethylformamide (DMF)Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4]Room Temp.
N,N-Dimethylacetamide (DMAc)Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4]Room Temp.
Dimethyl Sulfoxide (DMSO)Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4][5]Room Temp.
N-Methyl-2-pyrrolidone (NMP)Generally insoluble/resistant at room temperature; some modified polyamides show solubility.[4]Room Temp.
Halogenated Solvents TrichloroethyleneSoluble at high temperatures[3]High Temp.
Ethylene ChlorohydrinSoluble at high temperatures[3]High Temp.
Other Solvents WaterInsoluble[1][6]Room Temp.
Alcohols (e.g., Ethanol)Insoluble/ResistantRoom Temp.
Ketones (e.g., Acetone)Insoluble/ResistantRoom Temp.
Hydrocarbons (e.g., Hexane)Insoluble/ResistantRoom Temp.

Experimental Protocols for Determining this compound Solubility

The following section outlines a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on common laboratory practices for polymer solubility testing.

Objective:

To determine the qualitative and, if possible, quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:
  • This compound pellets or powder

  • Selected organic solvent(s)

  • Glass vials or test tubes with sealable caps

  • Analytical balance

  • Magnetic stirrer and stir bars or a vortex mixer

  • Temperature-controlled water bath or heating block

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Oven (for drying)

Protocol:
  • Sample Preparation:

    • Dry the this compound material in a vacuum oven at a temperature below its melting point (typically 60-80°C) for several hours to remove any absorbed moisture.

    • If starting with large pellets, consider reducing the particle size to increase the surface area for dissolution.

  • Qualitative Solubility Assessment:

    • Place a small, pre-weighed amount of the dried this compound (e.g., 0.1 g) into a glass vial.

    • Add a specific volume of the test solvent (e.g., 10 mL).

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a magnetic stirrer or vortex mixer at a controlled temperature.

    • Visually observe the mixture at regular intervals (e.g., 1, 4, 8, and 24 hours) for signs of dissolution, such as swelling, gel formation, or complete disappearance of the solid.

    • Record the observations as "soluble," "partially soluble," or "insoluble."

  • Quantitative Solubility Determination (Gravimetric Method):

    • Prepare a series of vials with a known mass of dried this compound.

    • Add a known volume of the test solvent to each vial to create a suspension.

    • Seal the vials and place them in a temperature-controlled shaker or bath for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow any undissolved polymer to settle.

    • Carefully filter the supernatant through a pre-weighed, solvent-resistant filter membrane to separate the dissolved polymer solution from the undissolved solid.

    • Wash the undissolved polymer on the filter with a small amount of fresh solvent and dry it in a vacuum oven until a constant weight is achieved.

    • The amount of dissolved polymer can be calculated by subtracting the mass of the undissolved polymer from the initial mass.

    • Alternatively, a known volume of the clear filtrate can be taken, and the solvent evaporated to determine the mass of the dissolved polymer.

    • Express the solubility in terms of weight/volume (e.g., g/100 mL) or weight percent (wt%).

Experimental Workflow for Polymer Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of a polymer like this compound.

G Experimental Workflow for Polymer Solubility Determination cluster_prep 1. Preparation cluster_mixing 2. Dissolution cluster_analysis 3. Analysis cluster_results 4. Results prep_polymer Prepare Polymer (Dry, Weigh) mix Mix Polymer and Solvent in Sealed Vial prep_polymer->mix prep_solvent Prepare Solvent (Measure Volume) prep_solvent->mix agitate Agitate at Controlled Temperature mix->agitate observe Qualitative Observation (Soluble, Partial, Insoluble) agitate->observe separate Separation of Dissolved/Undissolved agitate->separate After Equilibration report Report Solubility Data (e.g., g/100mL or wt%) observe->report quantify Quantitative Analysis (Gravimetric) separate->quantify quantify->report

Caption: A flowchart of the experimental workflow for determining polymer solubility.

References

The Unseen Interface: A Technical Guide to the Surface Energy and Wettability of Nylon 6/12 Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nylon 6/12, a copolymer polyamide, is a material of significant interest in various high-performance applications, including medical devices and drug delivery systems, owing to its unique combination of mechanical strength, chemical resistance, and relatively low moisture absorption compared to other nylons. The interaction of this compound surfaces with liquids is a critical factor governing its performance in these applications. This technical guide provides an in-depth exploration of the surface energy and wettability of this compound films. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and a fundamental understanding of the principles governing surface interactions. A thorough comprehension of these surface properties is paramount for optimizing adhesion, biocompatibility, and the overall efficacy of this compound-based products.

Introduction to Surface Energy and Wettability

The behavior of a liquid droplet on a solid surface is dictated by a thermodynamic property known as surface free energy . This property quantifies the excess energy at the surface of a material compared to the bulk. In simpler terms, it is a measure of the disruption of intermolecular bonds that occurs when a surface is created. Surfaces with high surface energy are more reactive and tend to be more readily "wetted" by liquids, while low-surface-energy materials are non-receptive to wetting.

Wettability is the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. The degree of wetting is determined by a force balance between adhesive and cohesive forces. This is macroscopically observed and quantified by the contact angle (θ) , the angle at which the liquid-vapor interface meets the solid-liquid interface.

  • A low contact angle (< 90°) indicates good wetting, where the liquid spreads over the surface.

  • A high contact angle (> 90°) signifies poor wetting, where the liquid minimizes its contact with the surface and forms a distinct droplet.

For researchers in drug development and material science, understanding and controlling the surface energy and wettability of a polymer like this compound is crucial for applications such as:

  • Biocompatibility: Surface properties influence protein adsorption and cell adhesion, which are critical for medical implants and devices.

  • Drug Delivery: The release kinetics of a drug from a polymeric carrier can be influenced by the wettability of the polymer surface.

  • Adhesion and Coating: For any application involving the bonding of this compound to another material or the application of a coating, surface energy is a key predictor of adhesive strength.

  • Manufacturing Processes: Surface characteristics can affect how the polymer interacts with processing equipment and other materials during manufacturing.

This guide will delve into the specific surface properties of this compound, providing the necessary data and methodologies to empower researchers in these fields.

Quantitative Data: Surface Properties of this compound

The surface energy of a solid is not a single value but is typically divided into components that reflect different types of intermolecular forces. The most common model is the Owens-Wendt-Rabel-Kaelble (OWRK) method, which splits the total surface free energy (γs) into a dispersive component (γsd) and a polar component (γsp).

  • Dispersive Component (γsd): Arises from van der Waals forces and is present in all materials.

  • Polar Component (γsp): Originates from dipole-dipole interactions, hydrogen bonding, and other polar interactions.

The following tables summarize the available quantitative data for the surface energy and contact angles of this compound and a closely related copolyamide. It is important to note that the surface properties of polymers can vary depending on the specific grade, manufacturing process, and surface treatment.

Table 1: Surface Free Energy of this compound

PropertyValue (mJ/m²)
Total Surface Free Energy (γs)67.0
Dispersive Component (γsd)62.0
Polar Component (γsp)4.7

Source: Accu Dyne Test

Table 2: Contact Angles of Various Liquids on Copolyamide 6,12 (coPA) Mat

Test LiquidChemical FormulaContact Angle (θ)
WaterH₂O42°
FormamideCH₃NO
Ethylene GlycolC₂H₆O₂

Source: Separation of Water/Oil Emulsions by an Electrospun Copolyamide Mat Covered with a 2D Ti3C2Tx MXene, MDPI

Note: The data in Table 2 is for a copolyamide 6,12 mat, and the low contact angles, especially for formamide and ethylene glycol, suggest a highly wettable surface, which may differ from a solid this compound film. A reported water contact angle for a standard Nylon 6,12 surface is 67.0°. This highlights the importance of considering the material's form and any surface texturing.

Experimental Protocols

The determination of surface energy is an indirect process that relies on the measurement of contact angles of well-characterized liquids on the solid surface.

Sessile Drop Contact Angle Measurement

The most common method for measuring the contact angle of a liquid on a solid substrate is the sessile drop technique.

Objective: To measure the static contact angle of a liquid droplet on a flat this compound film.

Materials and Equipment:

  • This compound film samples

  • Goniometer with a light source and a high-resolution camera

  • Syringe with a flat-tipped needle for dispensing droplets

  • Test liquids with known surface tension components (e.g., deionized water, diiodomethane, formamide, ethylene glycol)

  • Cleaning solvents (e.g., isopropanol, ethanol)

  • Lint-free wipes

  • Flat, vibration-free surface

Procedure:

  • Sample Preparation:

    • Cut the this compound film into flat samples of appropriate size for the goniometer stage.

    • Thoroughly clean the surface of the film to remove any contaminants. This can be done by rinsing with isopropanol or ethanol followed by drying with a stream of nitrogen or in a clean oven.

    • Ensure the sample is completely dry and free of any residue before measurement.

  • Instrument Setup:

    • Place the goniometer on a vibration-damped table.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Fill the syringe with the first test liquid, ensuring there are no air bubbles in the syringe or needle.

  • Measurement:

    • Place the cleaned this compound film sample on the goniometer stage and ensure it is level.

    • Carefully dispense a small droplet (typically 2-5 µL) of the test liquid onto the surface of the film from a low height to minimize kinetic energy effects.

    • Allow the droplet to equilibrate for a few seconds.

    • Capture a high-resolution image of the droplet profile.

    • Use the goniometer software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line. The software typically fits a mathematical model (e.g., Young-Laplace) to the drop shape to accurately calculate the angle.

    • Repeat the measurement at several different locations on the sample surface to obtain a statistically significant average.

  • Repeat for Other Liquids:

    • Clean the syringe thoroughly or use a new syringe for each test liquid.

    • Repeat steps 3 for all other test liquids (e.g., diiodomethane, formamide).

Calculation of Surface Free Energy using the OWRK Method

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to calculate the surface free energy of a solid from the contact angles of at least two liquids with known polar and dispersive components.

Principle: The OWRK method extends from the Young's equation and Fowkes theory, expressing the work of adhesion between a solid and a liquid as the sum of the geometric means of their dispersive and polar components.

The fundamental equation is:

γL(1 + cosθ) = 2√(γsdγLd) + 2√(γspγLp)

where:

  • γL is the total surface tension of the liquid.

  • θ is the contact angle of the liquid on the solid.

  • γsd and γsp are the unknown dispersive and polar components of the solid's surface free energy.

  • γLd and γLp are the known dispersive and polar components of the liquid's surface tension.

Procedure:

  • Select Test Liquids: Choose at least two liquids with well-characterized surface tension components. Ideally, one liquid should be predominantly polar (e.g., water) and the other predominantly non-polar (e.g., diiodomethane). Using more than two liquids can improve the accuracy of the results.

  • Measure Contact Angles: Experimentally determine the contact angle (θ) for each test liquid on the this compound film using the sessile drop method described above.

  • Set up a System of Equations: For each liquid, you will have one equation with two unknowns (γsd and γsp). For two liquids, this creates a system of two linear equations.

    Let x = √(γsd) and y = √(γsp). The equation can be rewritten in a linear form:

    (γL(1 + cosθ)) / (2√(γLd)) = x + y * (√(γLp) / √(γLd))

  • Solve for the Unknowns:

    • Graphical Method: Plot (γL(1 + cosθ)) / (2√(γLd)) on the y-axis against (√(γLp) / √(γLd)) on the x-axis for all test liquids. The data points should fall on a straight line. The y-intercept of this line will be x (i.e., √(γsd)), and the slope will be y (i.e., √(γsp)).

    • Algebraic Method: With two liquids, you can solve the system of two linear equations simultaneously to find the values of √(γsd) and √(γsp).

  • Calculate Surface Energy Components: Square the values of x and y to obtain the dispersive (γsd) and polar (γsp) components of the surface free energy.

  • Calculate Total Surface Free Energy: The total surface free energy (γs) is the sum of the dispersive and polar components:

    γs = γsd + γsp

Visualizing the Workflow and Relationships

To better understand the experimental and analytical process, the following diagrams created using Graphviz illustrate the key workflows and conceptual relationships.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Contact Angle Measurement cluster_analysis Data Analysis (OWRK Method) prep1 Cut this compound Film prep2 Clean with Solvents prep1->prep2 prep3 Dry Sample prep2->prep3 meas1 Place Sample on Goniometer prep3->meas1 meas2 Dispense Liquid Droplet meas1->meas2 meas3 Capture Droplet Image meas2->meas3 meas4 Analyze Image for Contact Angle meas3->meas4 ana1 Obtain Contact Angles for ≥2 Liquids meas4->ana1 ana2 Set up System of Equations ana1->ana2 ana3 Solve for √(γsᵈ) and √(γsᵖ) ana2->ana3 ana4 Calculate γsᵈ and γsᵖ ana3->ana4 ana5 Calculate Total Surface Energy (γs) ana4->ana5 owrk_relationship cluster_inputs Experimental Inputs cluster_outputs Calculated Surface Properties contact_angle Contact Angle (θ) (Measured) owrk OWRK Equation contact_angle->owrk liquid_props Liquid Surface Tension (γL, γLᵈ, γLᵖ) (Known) liquid_props->owrk dispersive Dispersive Component (γsᵈ) total_sfe Total Surface Free Energy (γs) dispersive->total_sfe polar Polar Component (γsᵖ) polar->total_sfe owrk->dispersive owrk->polar

In Vitro Degradation Mechanisms of Nylon 6/12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nylon 6/12, a copolymer of caprolactam and laurolactam, is a versatile thermoplastic valued for its mechanical strength, chemical resistance, and relatively low moisture absorption compared to other nylons. These properties make it a candidate for various applications, including in the biomedical field. Understanding its degradation behavior in vitro is crucial for predicting its long-term performance, biocompatibility, and the potential release of degradation products. This technical guide provides an in-depth analysis of the primary in vitro degradation mechanisms of this compound: hydrolytic, enzymatic, and oxidative degradation.

Core Degradation Pathways

The degradation of this compound primarily involves the cleavage of the amide bonds in its polymer backbone. This process can be initiated and propagated through three main pathways when exposed to in vitro conditions designed to simulate a biological environment.

Hydrolytic Degradation

Hydrolytic degradation is the cleavage of the amide linkage by water molecules. While this compound exhibits lower water absorption than Nylon 6, it is still susceptible to hydrolysis, especially over extended periods and at elevated temperatures.[1] The process is generally slow at physiological pH and temperature but can be accelerated by acidic or basic conditions.

The fundamental reaction involves the attack of a water molecule on the carbonyl carbon of the amide group, leading to chain scission and the formation of a carboxylic acid and an amine end group. This results in a decrease in molecular weight and a reduction in mechanical properties such as tensile strength.[2]

Logical Flow of Hydrolytic Degradation

Nylon This compound Polymer Chain AmideBond Amide Bond (-CO-NH-) Nylon->AmideBond Water Water Molecules (H₂O) Water->AmideBond ChainScission Chain Scission AmideBond->ChainScission Products Formation of Carboxylic Acid and Amine End Groups ChainScission->Products MW_Loss Decrease in Molecular Weight Products->MW_Loss Mech_Prop_Loss Reduction in Mechanical Properties MW_Loss->Mech_Prop_Loss cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Sample This compound Sample (e.g., film, fiber) Sterilize Sterilization Sample->Sterilize Incubate Incubation at Controlled Temperature and pH Sterilize->Incubate EnzymeSol Enzyme Solution (e.g., Lipase in PBS) EnzymeSol->Incubate WeightLoss Weight Loss Measurement Incubate->WeightLoss MW_Change Molecular Weight Analysis (GPC/SEC) Incubate->MW_Change Surface Surface Morphology (SEM) Incubate->Surface Chem_Change Chemical Structure (FTIR) Incubate->Chem_Change Products Analysis of Degradation Products (HPLC) Incubate->Products Initiation Initiation (Heat, UV, ROS) Polymer This compound Initiation->Polymer Radical Polymer Radical (P•) Polymer->Radical Hydroperoxide Hydroperoxide (POOH) Polymer->Hydroperoxide Oxygen Oxygen (O₂) Radical->Oxygen + O₂ Peroxy Peroxy Radical (POO•) Oxygen->Peroxy Peroxy->Polymer + PH ChainScission Chain Scission Hydroperoxide->ChainScission Crosslinking Crosslinking Hydroperoxide->Crosslinking Products Degradation Products (Aldehydes, Ketones, etc.) ChainScission->Products

References

Biocompatibility and Cytotoxicity of Nylon 6/12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12, a copolymer of caprolactam and laurolactam, is a thermoplastic polyamide known for its excellent mechanical properties, chemical resistance, and low moisture absorption.[1] These characteristics make it an attractive material for various applications in the medical device and pharmaceutical industries. As with any material intended for biological applications, a thorough understanding of its biocompatibility and cytotoxicity is paramount to ensure patient safety and regulatory compliance. This technical guide provides an in-depth overview of the biocompatibility and cytotoxicity of this compound, summarizing available data, detailing relevant experimental protocols, and exploring the potential cellular signaling pathways involved in the biological response to this polymer. While specific quantitative data for this compound is not always publicly available and is often specific to the final manufactured device, this guide consolidates general knowledge and outlines the standardized testing required to evaluate its biological safety.

Biocompatibility of this compound

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For medical devices, this is typically evaluated through a series of standardized tests outlined in the ISO 10993 series of standards. Medical-grade nylons are generally considered to have excellent biocompatibility.[2] this compound, specifically, has been approved as an indirect food additive for use in food contact surfaces, indicating a favorable safety profile.[3]

The biological evaluation of a medical device made from this compound would follow a risk-based approach as described in ISO 10993-1. The specific tests required depend on the nature and duration of body contact.

Expected Biocompatibility Profile of this compound (Based on ISO 10993 Standards)

ISO 10993 Part Test General Expected Outcome for Medical-Grade this compound
ISO 10993-5In Vitro CytotoxicityNon-cytotoxic
ISO 10993-10Irritation and Skin SensitizationNon-irritating and non-sensitizing
ISO 10993-11Acute Systemic ToxicityNo evidence of systemic toxicity
ISO 10993-4 / ASTM F756HemocompatibilityNon-hemolytic

This table represents expected outcomes for medical-grade this compound based on general knowledge of polyamides and the requirements for medical device materials. Specific results can only be obtained through testing of the final, sterilized device.

Cytotoxicity of this compound

Cytotoxicity assays are fundamental in vitro tests used to assess the potential of a material to cause cell death or inhibit cell growth. These tests are highly sensitive to leachable substances that may be present in a polymer due to residual monomers, processing aids, or degradation products.[4] The standard test for cytotoxicity of medical devices is ISO 10993-5, which typically uses an extract of the material to treat a monolayer of cultured cells, often L929 mouse fibroblasts.[5]

While specific quantitative data for this compound is limited in the public domain, studies on similar polyamides provide some insight. For instance, extracts from some polyamide-based materials have been shown to be non-cytotoxic to L929 cells.[6] However, the manufacturing process, including any additives and sterilization methods, can significantly impact the final cytotoxicity profile of a device.[7] Therefore, testing of the final product is crucial.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility and cytotoxicity. Below are summaries of key experimental methodologies.

ISO 10993-5: In Vitro Cytotoxicity - Elution Test

This test evaluates the cytotoxicity of extracts from a test article.

  • Sample Preparation: The this compound material is extracted in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours, with the extraction conditions depending on the intended use and duration of contact.[5][6]

  • Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a sub-confluent monolayer.[8]

  • Exposure: The culture medium is replaced with the this compound extract at various concentrations (e.g., 100%, 50%, 25%). Negative (culture medium) and positive (e.g., organotin-stabilized PVC) controls are included.[7]

  • Incubation: The cells are incubated with the extracts for 48 hours.[7]

  • Evaluation:

    • Qualitative: The cell monolayer is observed microscopically for changes in morphology and cell lysis, and graded on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is generally considered to pass.[7]

    • Quantitative (e.g., MTT Assay): Cell viability is assessed using a quantitative assay like the MTT assay. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[9]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation: MTT is dissolved in a buffered saline solution. A solubilization solution (e.g., DMSO or acidified isopropanol) is also prepared.

  • Cell Treatment: After exposure to the this compound extract, the culture medium is removed.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in the solubilization solution.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Cells are cultured and treated with the this compound extract. Both adherent and floating cells are collected.

  • Staining: The collected cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment with the this compound extract, cells are harvested and lysed to release their intracellular contents.

  • Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).

  • Incubation: During incubation, active caspase-3 in the lysate cleaves the substrate, releasing a chromophore or fluorophore.

  • Detection: The amount of cleaved chromophore or fluorophore is quantified using a spectrophotometer or fluorometer, respectively. The signal is proportional to the caspase-3 activity.

Signaling Pathways in Biomaterial-Cell Interactions

The interaction of a biomaterial with host tissues initiates a complex series of events known as the foreign body response (FBR).[10] While specific signaling pathways activated by this compound have not been extensively reported, the general pathways involved in the FBR to polymeric implants are well-documented.

Upon implantation, proteins from the surrounding biological fluids adsorb to the material surface, which in turn mediates the attachment of immune cells, primarily macrophages.[11] These macrophages can adopt different phenotypes, ranging from pro-inflammatory (M1) to pro-healing (M2), depending on the surface chemistry and topography of the biomaterial.[12] The balance between these macrophage phenotypes is critical in determining the long-term biocompatibility of the implant.

Several key signaling pathways are known to be involved in regulating the inflammatory response to biomaterials:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway in regulating the expression of pro-inflammatory cytokines in response to various stimuli, including biomaterial implantation.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including JNK, ERK, and p38, are involved in a wide range of cellular processes such as inflammation, proliferation, differentiation, and apoptosis. The activation of MAPK pathways can be triggered by the interaction of cells with the biomaterial surface.

  • TGF-β (Transforming Growth Factor-beta) Signaling: This pathway plays a crucial role in wound healing and fibrosis, which is the formation of a fibrous capsule around the implant. TGF-β is secreted by various cell types, including macrophages, and can stimulate fibroblasts to produce extracellular matrix components.

Visualizations

Experimental Workflows

experimental_workflow cluster_cytotoxicity In Vitro Cytotoxicity Assessment (ISO 10993-5) cluster_apoptosis Apoptosis Analysis Nylon This compound Material Extract Prepare Extract in Culture Medium Nylon->Extract Expose Expose Cells to Extract Extract->Expose Cells Culture L929 Fibroblast Cells Cells->Expose Qualitative Qualitative Morphological Evaluation Expose->Qualitative Quantitative Quantitative Viability Assay (e.g., MTT) Expose->Quantitative TreatedCells Cells Treated with Extract Expose->TreatedCells Stain Stain with Annexin V / PI TreatedCells->Stain Caspase Caspase-3 Activity Assay TreatedCells->Caspase Flow Flow Cytometry Analysis Stain->Flow signaling_pathway cluster_fbr Foreign Body Response to this compound Implant cluster_pathways Intracellular Signaling Cascades cluster_responses Cellular Responses Implant This compound Implant Protein Protein Adsorption Implant->Protein Macrophage Macrophage Adhesion & Activation Protein->Macrophage MAPK MAPK Pathways (JNK, ERK, p38) Macrophage->MAPK NFkB NF-κB Pathway Macrophage->NFkB TGFb TGF-β Pathway Macrophage->TGFb Cytokines Inflammatory Cytokine Production (e.g., TNF-α, IL-1β) MAPK->Cytokines Apoptosis Apoptosis / Proliferation Changes MAPK->Apoptosis NFkB->Cytokines Fibrosis Fibroblast Activation & Fibrous Capsule Formation TGFb->Fibrosis

References

Spectroscopic Analysis of Nylon 6/12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Nylon 6/12 (Polyamide 6/12) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers detailed experimental protocols, data interpretation, and visual aids to facilitate the structural characterization of this high-performance polymer.

Introduction to this compound

This compound is a thermoplastic polymer belonging to the polyamide family. It is synthesized through the polycondensation of two primary monomers: hexamethylenediamine, which contains six carbon atoms, and dodecanedioic acid, which contains twelve carbon atoms.[1] This "6,12" designation reflects the carbon count of its diamine and diacid precursors, respectively.[2] A key characteristic of this compound is its low moisture absorption compared to other common nylons like Nylon 6 or Nylon 6/6.[2][3] This property, derived from the long hydrocarbon chain of the dodecanedioic acid monomer, imparts excellent dimensional stability and consistent mechanical and electrical properties in varying humidity environments.[2][3] These attributes make it a valuable material for applications in automotive components, industrial machinery, electronics, and specialty filaments.[1][2]

The chemical structure of the this compound repeating unit is fundamental to understanding its spectroscopic signature.

Figure 1: Chemical Structure of this compound Repeating Unit cluster_0 Hexamethylenediamine moiety N1 N H1 H N1->H1 N1->H1 CH2_1 (CH₂)₆ N1->CH2_1 N1->CH2_1 N2 N CH2_1->N2 CH2_1->N2 H2 H N2->H2 N2->H2 C1 C N2->C1 Amide Bond N2->C1 O1 O C1->O1 C1->O1 CH2_2 (CH₂)₁₀ C1->CH2_2 C1->CH2_2 C2 C CH2_2->C2 CH2_2->C2 O2 O C2->O2 C2->O2 end_bond ]n C2->dummy2 start_bond [ dummy1->N1

Figure 1: Chemical Structure of this compound Repeating Unit

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a polymer.[4] By analyzing the absorption of infrared radiation, a unique spectral fingerprint of the material is generated, allowing for confirmation of its chemical structure.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

The ATR method is often preferred for polymer analysis as it requires minimal to no sample preparation.[6]

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[6]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interference.

  • Sample Placement: Place a small amount of the this compound sample (pellet, film, or powder) directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface.[6]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6]

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Spectral Features

The FTIR spectrum of this compound is dominated by characteristic absorptions from the polyamide backbone.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDescription
~3300N-H StretchingAmide (N-H)A strong, relatively broad peak characteristic of the hydrogen-bonded N-H groups in the polyamide chain.[7][8]
~3060Overtone of Amide IIAmideOften appears as a shoulder on the N-H stretching band.[8]
~2920Asymmetric CH₂ StretchingMethylene (-CH₂-)A strong, sharp absorption due to the numerous methylene groups in the polymer backbone.[9]
~2850Symmetric CH₂ StretchingMethylene (-CH₂-)A strong, sharp absorption, typically appearing alongside the asymmetric stretch.[7]
~1635-1640C=O Stretching (Amide I)Amide (C=O)A very strong and sharp absorption, one of the most prominent peaks in the spectrum, corresponding to the carbonyl stretch.[7][8]
~1540-1550N-H Bending & C-N Stretching (Amide II)Amide (N-H, C-N)A strong absorption resulting from a combination of N-H in-plane bending and C-N stretching.[8][9]
~1465CH₂ Bending (Scissoring)Methylene (-CH₂-)A medium intensity absorption from the methylene groups.
~900-940C=O Stretching (Amide IV)AmideA peak in this region can be attributed to the amide group.[8][10]
~690N-H Out-of-Plane Bending (Amide V)Amide (N-H)A broad absorption characteristic of hydrogen-bonded amides.[8]

The high intensity of the CH₂ stretching peaks relative to the amide peaks is a distinguishing feature of this compound, reflecting the long aliphatic chain from the dodecanedioic acid monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), enabling unambiguous structural elucidation and confirmation of the polymer's composition.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[11]

    • Solvent Selection: Polyamides can be difficult to dissolve. A common and effective solvent system is a mixture of 2,2,2-trifluoroethanol (TFE) and deuterated chloroform (CDCl₃), often in a 4:1 ratio.[12][13] Hexafluoroisopropanol (HFIP) is also an excellent solvent for nylons.[14][15]

  • Filtration: To ensure magnetic field homogeneity and obtain high-resolution spectra, filter the dissolved sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[16] This removes any suspended particles that can cause line broadening.[17]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • Spectrum Acquisition:

    • ¹H NMR: Acquire the proton spectrum. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.[16]

Data Interpretation and Chemical Shift Assignments

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

The ¹H NMR spectrum of this compound shows several distinct signals corresponding to the different types of protons in the repeating unit.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentDescription
~6.5-7.5Broad SingletN-H The amide proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its integration corresponds to 2H.
~3.2Triplet-CH₂ -NH-Protons on the methylene groups adjacent to the amide nitrogen (from hexamethylenediamine). Integration corresponds to 4H.
~2.2Triplet-CH₂ -C(O)-Protons on the methylene groups adjacent to the carbonyl carbon (from dodecanedioic acid). Integration corresponds to 4H.
~1.6Multiplet-C(O)-CH₂-CH₂ - & -NH-CH₂-CH₂ -Protons on the methylene groups beta (β) to the amide and carbonyl groups.
~1.3Broad Multiplet-(CH₂)₈- & -(CH₂)₂-A large, overlapping signal from the remaining central methylene groups in both the diamine and diacid segments.

Note: Exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides a clear map of the carbon backbone of the polymer.

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)AssignmentDescription
~173-174C =OThe carbonyl carbon of the amide group.[12]
~40-C H₂-NH-Carbon atom adjacent to the amide nitrogen (from hexamethylenediamine).[12][18]
~36-C H₂-C(O)-Carbon atom adjacent to the carbonyl group (from dodecanedioic acid).[12][18]
~29-30-(C H₂)ₓ-A series of intense, overlapping peaks from the central methylene carbons in the long aliphatic chains.[12][18]
~26-27-C(O)-CH₂-C H₂- & -NH-CH₂-C H₂-Carbons beta (β) to the amide and carbonyl groups.[12][18]
~25-C(O)-CH₂-CH₂-C H₂-Carbon gamma (γ) to the carbonyl group.[12]

Note: Assignments are based on data for various polyamides and may show slight variations. Specific peak assignments can be confirmed with 2D NMR techniques.

Workflow and Logical Relationships

The process of spectroscopic analysis follows a structured workflow from sample handling to final data interpretation.

Figure 2: Workflow for Spectroscopic Analysis of this compound cluster_ftir FTIR Analysis cluster_nmr NMR Analysis start This compound Sample ftir_prep Sample Preparation (Direct placement on ATR crystal) start->ftir_prep nmr_prep Sample Preparation (Dissolve in deuterated solvent, e.g., TFE/CDCl₃, and filter) start->nmr_prep ftir_acq Data Acquisition (FTIR Spectrometer) ftir_prep->ftir_acq ftir_data FTIR Spectrum (Absorbance vs. Wavenumber) ftir_acq->ftir_data ftir_interp Interpretation (Identify Amide I, II, N-H, C-H bands) ftir_data->ftir_interp result Structural Confirmation of this compound ftir_interp->result nmr_acq Data Acquisition (NMR Spectrometer, ¹H & ¹³C) nmr_prep->nmr_acq nmr_data NMR Spectra (¹H and ¹³C Chemical Shifts) nmr_acq->nmr_data nmr_interp Interpretation (Assign peaks to specific protons and carbons) nmr_data->nmr_interp nmr_interp->result

Figure 2: Workflow for Spectroscopic Analysis of this compound

References

An In-depth Technical Guide to the Thermal Analysis of Nylon 6/12 Using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of Nylon 6/12, a high-performance thermoplastic polyamide, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document details experimental protocols, presents key thermal property data, and illustrates the logical workflow of these analytical techniques.

Introduction to Thermal Analysis of this compound

This compound is a semi-crystalline thermoplastic polymer valued for its excellent mechanical properties, low moisture absorption, and high dimensional stability. Thermal analysis techniques are crucial for characterizing its material properties, ensuring quality control, and predicting its performance in various applications, including in the pharmaceutical and medical device industries.

  • Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in the material as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the heat of fusion (ΔHm), which relates to the material's crystallinity.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is essential for determining the thermal stability of this compound and its decomposition temperature (Td).

Experimental Protocols

Detailed methodologies for conducting DSC and TGA on this compound are provided below. These protocols are based on established practices for polymer analysis.

2.1. Differential Scanning Calorimetry (DSC) Protocol

A typical DSC experiment for this compound involves a heat-cool-heat cycle to erase the thermal history of the sample from processing and to observe its intrinsic thermal properties.

  • Sample Preparation:

    • A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum crucible. An empty, sealed crucible is used as a reference.

  • Instrument Parameters:

    • Instrument: Differential Scanning Calorimeter (e.g., DSC 204 F1 Phoenix®).

    • Temperature Program:

      • First Heating: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10 K/min). This step removes the thermal history.

      • Cooling: Cool the sample from 250°C to a temperature below its glass transition (e.g., 0°C) at a controlled cooling rate (e.g., 10 K/min). This allows for the observation of crystallization.

      • Second Heating: Heat the sample again from 0°C to 250°C at the same heating rate (10 K/min). The data from this second heating scan is typically used for analysis of Tg and Tm.

    • Atmosphere: Inert nitrogen gas with a purge rate of 50 ml/min to prevent oxidative degradation.[1]

    • Crucible: Aluminum pan with a pierced lid.[1]

2.2. Thermogravimetric Analysis (TGA) Protocol

TGA is performed to evaluate the thermal stability and decomposition profile of this compound.

  • Sample Preparation:

    • A small sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum TGA crucible.

  • Instrument Parameters:

    • Instrument: Thermogravimetric Analyzer.

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30°C).

      • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a high temperature where complete decomposition occurs (e.g., 600°C).[2]

    • Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.[2] A typical purge rate is 20-50 ml/min.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the thermal properties of this compound obtained from DSC and TGA.

Table 1: DSC Thermal Properties of this compound

PropertySymbolTypical ValueUnit
Glass Transition Temperature (Midpoint)Tg~40[1][2]°C
Melting Temperature (Main Peak)Tm~217[1][2]°C
Melting Pre-Peak-~202[1][2]°C
Melting Shoulder-~173[1][2]°C
Heat of FusionΔHm~75[1][2]J/g

Table 2: TGA Thermal Stability of this compound

PropertySymbolTypical Value RangeUnit
Decomposition TemperatureTd450 - 465[1]°C

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for the thermal analysis of this compound and the logical relationship between the analytical techniques and the material properties determined.

Experimental_Workflow cluster_DSC DSC Analysis Workflow cluster_TGA TGA Analysis Workflow DSC_Start Start: this compound Sample DSC_Prep Sample Preparation (5-10 mg in Al crucible) DSC_Start->DSC_Prep DSC_Instrument Place in DSC Instrument DSC_Prep->DSC_Instrument DSC_Heat1 First Heating (to 250°C @ 10 K/min) DSC_Instrument->DSC_Heat1 DSC_Cool Cooling (to 0°C @ 10 K/min) DSC_Heat1->DSC_Cool DSC_Heat2 Second Heating (to 250°C @ 10 K/min) DSC_Cool->DSC_Heat2 DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Heat2->DSC_Data DSC_Analysis Data Analysis DSC_Data->DSC_Analysis DSC_Results Results: Tg, Tm, Tc, ΔHm DSC_Analysis->DSC_Results TGA_Start Start: this compound Sample TGA_Prep Sample Preparation (5-10 mg in ceramic crucible) TGA_Start->TGA_Prep TGA_Instrument Place in TGA Instrument TGA_Prep->TGA_Instrument TGA_Heat Heating (to 600°C @ 10-20°C/min) TGA_Instrument->TGA_Heat TGA_Data Data Acquisition (Mass vs. Temp) TGA_Heat->TGA_Data TGA_Analysis Data Analysis TGA_Data->TGA_Analysis TGA_Results Results: Td, Thermal Stability TGA_Analysis->TGA_Results

Caption: Experimental workflows for DSC and TGA of this compound.

Logical_Relationships cluster_Techniques Analytical Techniques cluster_Properties Material Properties Determined DSC Differential Scanning Calorimetry (DSC) Tg Glass Transition (Tg) DSC->Tg measures Tm Melting & Crystallization (Tm, Tc) DSC->Tm measures Crystallinity Degree of Crystallinity (from ΔHm) DSC->Crystallinity allows calculation of TGA Thermogravimetric Analysis (TGA) Thermal_Stability Thermal Stability & Decomposition (Td) TGA->Thermal_Stability measures

Caption: Relationship between thermal analysis techniques and material properties.

References

The Effect of Gamma Irradiation on the Properties of Nylon 6/12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma irradiation is a common method for sterilizing medical devices and modifying polymer properties. For Nylon 6/12, a polyamide valued for its mechanical strength and chemical resistance, this process induces significant changes in its physicochemical properties. The interaction of gamma rays with the polymer generates free radicals, initiating two competing primary mechanisms: chain scission and cross-linking.[1][2][3] Chain scission involves the breaking of polymer chains, leading to a reduction in molecular weight and a decrease in mechanical properties like tensile strength.[3][4] Conversely, cross-linking forms new covalent bonds between polymer chains, which can enhance stiffness but reduce ductility.[1][3] The dominant mechanism and the resulting material properties are highly dependent on the absorbed radiation dose and the irradiation environment, particularly the presence of oxygen.[1][5] This guide provides an in-depth analysis of these effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying processes.

Fundamental Mechanisms of Gamma Irradiation on Polyamides

When this compound is exposed to gamma radiation, the high-energy photons interact with the polymer chains, leading to the formation of free radicals.[1][6] These highly reactive species are the origin of subsequent chemical modifications.[7] The ultimate change in material properties is determined by the balance between two opposing pathways:

  • Chain Scission: This degradation process involves the cleavage of covalent bonds within the polymer backbone, particularly the C-N bond in the amide group.[7][8] This leads to a decrease in the average molecular weight, which generally results in reduced tensile strength and increased brittleness.[3][4] The formation of lower molecular weight oligomers can also act as a plasticizer, affecting thermal properties.[9]

  • Cross-linking: This process involves the recombination of free radicals on adjacent polymer chains, forming a three-dimensional network.[1] Cross-linking can increase material strength and stiffness but often reduces elongation at break.[3]

The irradiation atmosphere plays a crucial role; irradiation in the presence of air (oxygen) can lead to secondary oxidation reactions, often promoting chain scission.[1]

G cluster_process Primary Interaction cluster_output Competing Mechanisms cluster_effects Resulting Effects Start This compound Gamma Gamma Irradiation (γ-rays) Radical Free Radical Formation Gamma->Radical Energy Absorption Scission Chain Scission Radical->Scission Crosslink Cross-linking Radical->Crosslink ScissionEffect Reduced Molecular Weight Reduced Tensile Strength Increased Brittleness Scission->ScissionEffect CrosslinkEffect Increased Stiffness Reduced Elongation Crosslink->CrosslinkEffect

Caption: Core mechanisms of gamma irradiation on this compound.

Effects on Physicochemical Properties

The impact of gamma irradiation on this compound is multifaceted, affecting its mechanical, thermal, and chemical characteristics.

Mechanical Properties

Mechanical properties are highly sensitive to the changes in molecular structure induced by radiation. Generally, chain scission appears to be the dominant mechanism affecting the mechanical performance of polyamides.[4] This results in a notable decrease in the ultimate tensile strength (UTS) and an increase in brittleness.[4][10]

Table 1: Effect of Gamma Irradiation on Mechanical Properties of Polyamides

Property Material Irradiation Dose Observed Change Reference
Ultimate Tensile Strength (UTS) Nylon-12 (SLS) 0 to 20 MRad (200 kGy) 54% decrease [4]
Yield Stress Nylon 6,6 up to 2.5 MRad (25 kGy) ~5% decrease [4]

| Elongation at Break | General Polyamides | Increasing Dose | Significant reduction |[3][11][12] |

Thermal Properties

The thermal behavior of this compound after irradiation is complex, with both melting point and crystallinity showing dose-dependent changes.

  • Melting Temperature (Tf): Studies on this compound have shown a non-linear response. At very low doses (e.g., 15 kGy), an increase in the melting point is observed, which is attributed to re-polymerization or cross-linking in the amorphous zones.[5] As the dose increases further (100 to 300 kGy), the melting point decreases below its original value.[5] This depression is explained by the chain scission mechanism, which creates lower molecular weight oligomers that act as plasticizing agents.[7][9]

  • Crystallinity: Gamma irradiation can induce crystallization by breaking chains in the amorphous regions of the polymer.[7] These shorter, more mobile chains can then reorganize into crystalline structures.[5] X-ray diffraction studies on this compound have shown an increase in both crystallinity and crystal size with radiation doses up to 300 kGy.[5]

  • Thermal Stability: Thermogravimetric analysis (TGA) indicates that high doses of gamma radiation can reduce the early-stage thermal stability of nylons.[4] This means the irradiated material begins to decompose at a lower temperature, likely due to the creation of smaller, less stable oligomers from chain scission.[4]

Table 2: Effect of Gamma Irradiation on Thermal Properties of this compound

Property Dose Observed Value / Change Dominant Mechanism Reference
Melting Point (Tf) 15 kGy Increase Re-polymerization / Cross-linking [5]
50 kGy Returns to original value Balance of mechanisms [5]
100 - 300 kGy Decrease Chain Scission [5]
Heat of Fusion Increasing Dose General increase Increased Crystallinity [5]

| Crystallinity (%) | Increasing Dose (up to 300 kGy) | Increase | Chain Scission allowing Recrystallization |[5] |

Chemical and Morphological Properties

Gamma irradiation leaves a distinct footprint on the chemical structure and surface morphology of this compound.

  • Chemical Changes: Spectroscopic analysis (FTIR, Raman) reveals that irradiation causes cleavage of the amide group, a primary process in the radiolysis of nylons.[7][8] This leads to the formation of new chemical species, including amines, aldehydes, and ketones.[8] The process also results in the evolution of gases, primarily H₂, CO, and CO₂, further confirming the fragmentation of the polymer chain.[8]

  • Morphological Changes: A visible color change from white to yellow-cream is commonly reported, indicating chemical degradation.[7] Analysis with Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) shows modification of the surface pattern and an increase in surface roughness.[5][9] Fractography of tensile specimens reveals a shift towards more brittle fracture surfaces at higher radiation doses.[4][10]

Experimental Protocols & Characterization Techniques

A systematic approach is required to evaluate the effects of gamma irradiation on this compound. This involves a controlled irradiation process followed by a suite of standardized characterization techniques.

Gamma Irradiation Procedure
  • Source: Irradiation is typically performed using a Cobalt-60 (⁶⁰Co) gamma source.[2]

  • Dosimetry: The absorbed dose is measured using dosimeters, such as the nylon FWT 60-00, in accordance with ASTM 51261.[13] Doses are reported in kilograys (kGy) or megarads (MRad), where 10 kGy = 1 MRad.

  • Atmosphere: Samples are sealed in containers under a specific atmosphere, such as air or an inert gas (e.g., Argon), as the presence of oxygen can significantly influence the degradation pathway.[1][5]

  • Temperature: The process is generally carried out at room temperature.

Material Characterization Workflow

The workflow involves irradiating the samples and then subjecting them to various analytical techniques to measure changes in key properties.

G cluster_prep Sample Preparation & Irradiation cluster_analysis Post-Irradiation Analysis Sample This compound Specimen (e.g., Tensile Bars, Films) Irradiation Gamma Irradiation (Co-60 Source, Controlled Dose & Atmosphere) Sample->Irradiation Irradiated_Sample Irradiated Specimen Irradiation->Irradiated_Sample Thermal Thermal Analysis Irradiated_Sample->Thermal Mechanical Mechanical Testing Irradiated_Sample->Mechanical Structural Structural / Chemical Analysis Irradiated_Sample->Structural Morphological Morphological Analysis Irradiated_Sample->Morphological DSC DSC (Melting Temp, Crystallinity) Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA Tensile Tensile Test (UTS, Elongation) Mechanical->Tensile FTIR FTIR / Raman (Chemical Bonds) Structural->FTIR XRD XRD (Crystal Structure) Structural->XRD SEM SEM / AFM (Surface, Fracture) Morphological->SEM

Caption: Experimental workflow for analyzing irradiated this compound.
Detailed Methodologies

  • Differential Scanning Calorimetry (DSC): Used to determine transition temperatures, including the melting temperature (Tf) and the heat of fusion (ΔHf). The degree of crystallinity (%X) can be calculated by comparing the sample's ΔHf to the value for a 100% crystalline sample. The analysis is performed according to standards such as ASTM D3418 .[4][14]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition temperatures, typically following ASTM E1131 .[4][15]

  • Tensile Testing: Evaluates mechanical properties like ultimate tensile strength (UTS), yield stress, and elongation at break. Standardized "dog-bone" specimens are tested under tension until failure. The primary standard for plastics is ASTM D638 .[15][16][17]

  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify changes in the chemical structure, such as the breaking of amide bonds or the formation of carbonyl groups, providing insight into the degradation mechanism.[7][9]

  • X-Ray Diffraction (XRD): Used to analyze the crystalline structure of the polymer. It can determine the degree of crystallinity and identify any changes in the crystal lattice or the formation of new crystalline phases due to irradiation.[4][5]

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): SEM is used to examine the fracture surfaces of mechanically tested specimens (fractography) to determine the failure mode (e.g., ductile vs. brittle).[4] Both SEM and AFM can be used to characterize changes in surface topography and roughness.[5]

Conclusion

The gamma irradiation of this compound is a complex process that simultaneously initiates degradation via chain scission and modification via cross-linking. The available data strongly suggest that with increasing radiation dose, chain scission becomes the predominant mechanism. This leads to a decrease in thermal stability and a significant reduction in mechanical strength and ductility, while paradoxically increasing the material's overall crystallinity. For professionals in research and drug development, particularly in applications involving sterilized medical devices, it is critical to recognize that the properties of this compound can be substantially altered by gamma irradiation. The specific dose, dose rate, and atmosphere must be carefully considered and validated for any given application to ensure the material maintains its required performance and integrity.

References

Methodological & Application

Application Note: Synthesis of Nylon 6/12 via Interfacial Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nylon 6/12 is a high-performance thermoplastic polyamide known for its lower moisture absorption, better dimensional stability, and greater flexibility compared to other common nylons like Nylon 6 or Nylon 6/6.[1] The numbers in its name, 6 and 12, refer to the number of carbon atoms in the respective monomers: hexamethylenediamine (six carbons) and dodecanedioic acid (twelve carbons).[2]

This application note provides a detailed protocol for the synthesis of this compound using interfacial polymerization. This method is a type of step-growth polymerization that occurs at the interface between two immiscible liquids.[3][4][5] It is a rapid process that can be performed under standard laboratory conditions, using the highly reactive dodecanedioyl chloride instead of dodecanedioic acid to achieve high molecular weights at room temperature.[3][6] The reaction involves a diamine dissolved in an aqueous phase and a diacid chloride dissolved in an organic phase.[5] Polymer formation is confined to the liquid-liquid interface.[3]

Reaction Mechanism

The synthesis of this compound via interfacial polymerization is a condensation reaction between hexamethylenediamine and dodecanedioyl chloride. The amine groups of hexamethylenediamine act as nucleophiles, attacking the carbonyl carbons of the acid chloride. This results in the formation of an amide bond and the elimination of a small molecule, hydrogen chloride (HCl).[4][7] An acid scavenger, such as sodium hydroxide (NaOH), is added to the aqueous phase to neutralize the HCl byproduct, which prevents the protonation of the amine monomer and allows the polymerization to proceed.[7][8][9]

HMDA H₂N-(CH₂)₆-NH₂ Hexamethylenediamine Nylon [-NH-(CH₂)₆-NH-CO-(CH₂)₁₀-CO-]n This compound HMDA->Nylon + DDC Cl-CO-(CH₂)₁₀-CO-Cl Dodecanedioyl Chloride DDC->Nylon HCl 2n HCl Hydrogen Chloride prep_A Prepare Aqueous Phase: Hexamethylenediamine + NaOH in Water layer Create Immiscible Layers (Pour Organic over Aqueous) prep_A->layer prep_B Prepare Organic Phase: Dodecanedioyl Chloride in Hexane prep_B->layer form Polymer Film Forms at Interface layer->form pull Pull Nylon Rope Continuously form->pull wash Wash Polymer with Water & Acetone pull->wash dry Air Dry the this compound wash->dry characterize Characterize Product (FTIR, DSC) dry->characterize

References

Application Notes: Synthesis and Applications of Polyamide 6,12 via Melt Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyamide 6,12 (PA 6,12), also known as Nylon 6,12, is a high-performance thermoplastic polymer synthesized from the polycondensation of hexamethylenediamine (a diamine with 6 carbon atoms) and dodecanedioic acid (a diacid with 12 carbon atoms).[1] The numerical designation "6,12" refers to the number of carbon atoms in the respective diamine and diacid monomers.[1] This material is distinguished by its excellent dimensional stability, low moisture absorption compared to other nylons like PA 6 and PA 6/6, good chemical resistance, and desirable mechanical properties.[1][2][3] These characteristics make it a preferred material for a variety of high-performance applications where precision and reliability are critical.[2]

The primary method for industrial synthesis is melt polycondensation. This process involves two main stages: first, the formation of a nylon salt from the acid and amine monomers, followed by heating this salt in the molten state under a vacuum to drive off water and promote the growth of long polymer chains.[1][4]

Data Presentation: Properties of Polyamide 6,12

The general properties of Polyamide 6,12 are summarized in the table below. These values make it an excellent candidate for applications requiring high heat resistance, moisture and chemical resistance, and good dimensional stability.[2]

PropertyValue
Density1.06 g/cm³[1]
Melting Point218 °C[1][5]
Water Absorption (24h)0.25%[1]
Tensile Strength51 MPa[1]
Flexural Modulus1.4 GPa[1]
Elongation at Break300%[1]
Heat Deflection Temperature (at 1.8 MPa)80 °C[1]

Reaction Mechanism and Pathway

The synthesis of Polyamide 6,12 is a step-growth polymerization, specifically a polycondensation reaction. In this reaction, the amine groups (-NH₂) of hexamethylenediamine react with the carboxylic acid groups (-COOH) of dodecanedioic acid. Each reaction forms an amide linkage (-CO-NH-) and eliminates one molecule of water.[6] The reaction proceeds in stages, first forming a diamine-diacid salt, which is then heated to initiate polymerization. The continuous removal of water is crucial to shift the reaction equilibrium towards the formation of a high molecular weight polymer.[4]

reaction_pathway HMD Hexamethylenediamine (H₂N-(CH₂)₆-NH₂) Salt Nylon 6,12 Salt [H₃N⁺-(CH₂)₆-NH₃⁺][⁻OOC-(CH₂)₁₀-COO⁻] HMD->Salt + DDA Dodecanedioic Acid (HOOC-(CH₂)₁₀-COOH) DDA->Salt Polymer Polyamide 6,12 [-NH-(CH₂)₆-NH-CO-(CH₂)₁₀-CO-]n Salt->Polymer  Δ, Vacuum (Melt Polycondensation) Water Water (H₂O) Polymer->Water + (removed)

Caption: Reaction pathway for the synthesis of Polyamide 6,12.

Experimental Protocols

This section details the melt polymerization method for synthesizing high-molecular-weight Polyamide 6,12.[1]

Materials and Equipment

  • Hexamethylenediamine (7.5 x 10⁻³ mol)

  • Dodecanedioic acid (7.52 x 10⁻³ mol)

  • Ethanol

  • Acetone

  • Hexafluoroisopropanol (HFIP) (for purification)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle

  • Beakers

  • Stirring rods

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Protocol Steps

Step 1: Nylon 6,12 Salt Formation

  • In a beaker, dissolve 7.5 x 10⁻³ mol of hexamethylenediamine in 15 mL of ethanol.[1]

  • In a separate beaker, dissolve 7.52 x 10⁻³ mol of dodecanedioic acid in 15 mL of ethanol at 40°C with vigorous stirring.[1]

  • Slowly add the warm dodecanedioic acid solution to the hexamethylenediamine solution while stirring vigorously. A white precipitate of the Polyamide 6,12 salt will form immediately.[1]

  • Continue stirring the mixture for 1 hour to ensure the salt formation is complete.[1]

  • Filter the precipitated salt using a Büchner funnel and wash it thoroughly with ethanol to remove any unreacted monomers.[1]

  • Dry the salt in a vacuum oven at 60°C overnight.[1]

Step 2: Melt Polymerization

  • Place the dried Polyamide 6,12 salt into the glass reactor.[1]

  • Purge the reactor with inert nitrogen gas for 15 minutes to remove all oxygen, which can cause degradation at high temperatures.[1]

  • Begin heating the reactor to 200°C and hold for 15 minutes under a continuous, slow flow of nitrogen.[1]

  • Increase the temperature to 230°C and maintain it for 3 hours, still under a nitrogen atmosphere. During this phase, the salt melts and polymerization begins, releasing water.[1]

  • Apply a vacuum to the reactor and continue heating at 230°C for an additional 3 hours. The vacuum is critical for removing the water byproduct, which drives the polymerization reaction to completion and achieves a high molecular weight.[1]

  • After the polymerization is complete, turn off the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent oxidation of the hot polymer.[1]

  • The resulting Polyamide 6,12 will be a solid, off-white mass.[1]

Step 3: Polymer Purification

  • Dissolve the synthesized polymer in a minimal amount of a suitable solvent like HFIP.[1]

  • Reprecipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as acetone, while stirring.[1]

  • Filter the purified, fibrous Polyamide 6,12 and wash it again with acetone.[1]

  • Dry the final polymer in a vacuum oven at 100°C for 24 hours to remove any residual solvent.[1]

experimental_workflow cluster_prep Salt Preparation cluster_poly Melt Polycondensation cluster_purify Purification dissolve Dissolve Monomers (HMD & DDA in Ethanol) precipitate Mix & Precipitate Nylon 6,12 Salt dissolve->precipitate filter_dry_salt Filter & Dry Salt (60°C, Vacuum Oven) precipitate->filter_dry_salt charge_reactor Charge Reactor with Salt filter_dry_salt->charge_reactor purge Purge with N₂ charge_reactor->purge heat_n2 Heat under N₂ (200°C → 230°C) purge->heat_n2 heat_vac Heat under Vacuum (230°C, 3 hrs) heat_n2->heat_vac cool Cool under N₂ heat_vac->cool dissolve_poly Dissolve Polymer (in HFIP) cool->dissolve_poly reprecipitate Reprecipitate (in Acetone) dissolve_poly->reprecipitate filter_dry_poly Filter & Dry Polymer (100°C, Vacuum Oven) reprecipitate->filter_dry_poly final_product Purified PA 6,12 filter_dry_poly->final_product Final PA 6,12 Product

Caption: Experimental workflow for Polyamide 6,12 synthesis.

Characterization

The synthesized Polyamide 6,12 can be characterized using various analytical techniques to confirm its structure and determine its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR can be used to confirm the chemical structure by identifying the peaks corresponding to the methylene and carbonyl groups in the polymer backbone.[1]

  • Viscometry : The inherent viscosity of the polymer in a suitable solvent can be measured to estimate its molecular weight.[7]

  • Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) can determine the melting point and glass transition temperature.

Applications of Polyamide 6,12

Due to its unique balance of properties, Polyamide 6,12 is utilized across several industries for demanding applications.

IndustryApplications
Automotive Fuel lines, pneumatic tubing, connectors, and brake lines, where chemical resistance and durability are crucial.[1][3]
Industrial Gears, cams, bearings, bushings, and other structural components requiring low friction and high wear resistance.[1][2]
Electronics Cable sheathing and electrical insulators due to good dielectric properties and low moisture absorption.[1][3]
Consumer Goods High-quality monofilaments for bristles in toothbrushes and industrial brushes; specialty fabrics.[1][3]
Medical Potential for use in medical devices and drug delivery systems, though specific medical-grade certifications are necessary.[1]

References

Application Notes and Protocols for Electrospinning of Nylon 6/12 Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrospinning of Nylon 6/12 nanofibers. This document outlines the critical parameters influencing fiber morphology and provides detailed experimental protocols to assist in the successful fabrication of nanofibrous scaffolds for various applications, including drug delivery, tissue engineering, and filtration.

Introduction to Electrospinning of this compound

Electrospinning is a versatile and widely used technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers.[1][2] The process involves the application of a high voltage to a polymer solution, which ejects a charged jet that elongates and solidifies into fibers as the solvent evaporates.[3][4] this compound, a copolymer of caprolactam and laurolactam, is a promising material for electrospinning due to its excellent mechanical properties, chemical resistance, and biocompatibility. The morphology and diameter of electrospun this compound nanofibers are highly dependent on several interconnected parameters, including solution properties, processing conditions, and ambient factors.[2][5]

Key Electrospinning Parameters for this compound

The successful fabrication of this compound nanofibers with desired characteristics requires careful control over various parameters. These are broadly categorized into solution parameters and processing parameters.

Solution Parameters
ParameterRange/ValueEffect on NanofibersSource
Polymer Concentration 8 - 22 wt%Increasing concentration generally leads to larger fiber diameters and can reduce the formation of beads. An optimal concentration of 22 wt% has been reported for well-defined morphology.[1][5][1][5]
Solvent System Formic Acid (FA) and Dichloromethane (DCM) (1:1 ratio)The choice of solvent significantly impacts solution viscosity, conductivity, and surface tension, thereby affecting fiber morphology. A mixture of formic acid and dichloromethane is an effective solvent system for this compound.[1] For related polyamides like Nylon 6, solvent systems using trifluoroethyl alcohol (TFE) and formic acid have been shown to influence fiber diameter, with higher formic acid content leading to smaller diameters.[6][1][6]
Processing Parameters
ParameterRange/ValueEffect on NanofibersSource
Applied Voltage 10 - 40 kVHigher voltages can lead to increased fiber stretching and smaller diameters, but excessive voltage may cause instability in the jet and bead formation. An applied voltage of 20 kV has been shown to produce well-defined nanofibers.[1][5][7][1][5][7]
Flow Rate 0.1 - 0.8 mL/hA lower flow rate is generally preferred as it allows sufficient time for solvent evaporation, resulting in thinner and more uniform fibers.[2][8][9] A flow rate of 0.8 mL/h has been used for an 8 wt% solution.[1][1][2][8][9]
Collector Distance > 15 cmThe distance between the needle tip and the collector affects the flight time of the jet and solvent evaporation. A distance greater than 15 cm is recommended for well-defined nanofibers.[5] A study on melt electrospinning of this compound used a much larger distance of 100 mm.[7][5][7]
Needle Gauge 20 gaugeThe inner diameter of the needle can influence the initial jet diameter and flow rate stability.[1]

Experimental Protocols

Protocol for Preparation of 8 wt% this compound Solution

This protocol is based on the methodology described for preparing a neat this compound solution.[1]

Materials:

  • This compound pellets

  • Formic acid (98%)

  • Dichloromethane (98%)

  • Magnetic stirrer

  • Beaker or flask

  • Weighing balance

Procedure:

  • Weigh the required amount of this compound pellets to achieve an 8 wt% solution in the desired final volume.

  • Prepare a 1:1 (v/v) mixture of formic acid and dichloromethane.

  • Add the this compound pellets to the solvent mixture.

  • Place the container on a magnetic stirrer and stir the solution for 24 hours at room temperature to ensure complete dissolution of the polymer pellets.

  • Visually inspect the solution for any undissolved particles before use.

Protocol for Electrospinning of this compound Nanofibers

This protocol provides a general procedure for the electrospinning of the prepared this compound solution.[1][5]

Equipment:

  • Electrospinning setup (high voltage power supply, syringe pump, spinneret, grounded collector)

  • 20 ml syringe

  • 20-gauge blunt needle

  • Aluminum foil (to cover the collector)

  • Vacuum oven

Procedure:

  • Load the prepared 8 wt% this compound solution into a 20 ml syringe fitted with a 20-gauge blunt needle.

  • Mount the syringe onto the syringe pump.

  • Set the electrospinning parameters:

    • Applied Voltage: 15 kV[1]

    • Flow Rate: 0.8 mL/h[1]

    • Collector Distance: > 15 cm[5]

  • Position the grounded collector, covered with aluminum foil, at the specified distance from the needle tip.

  • Start the syringe pump to initiate a steady flow of the polymer solution.

  • Apply the high voltage to the needle tip to initiate the electrospinning process. A Taylor cone should form at the needle tip, from which a polymer jet is ejected.

  • Continue the electrospinning process until a nonwoven mat of desired thickness is deposited on the collector.

  • After completion, carefully remove the nanofiber mat from the collector.

  • Dry the collected nanofibers in a vacuum oven at room temperature for 12 hours to remove any residual solvent.[1]

Visualization of Parameter Relationships

The following diagram illustrates the logical relationships between the key electrospinning parameters and the resulting characteristics of the this compound nanofibers.

ElectrospinningParameters cluster_solution Solution Parameters cluster_processing Processing Parameters cluster_output Nanofiber Characteristics Concentration Polymer Concentration Diameter Fiber Diameter Concentration->Diameter increases Morphology Morphology (Beads/Uniformity) Concentration->Morphology improves Solvent Solvent System Solvent->Diameter Solvent->Morphology Voltage Applied Voltage Voltage->Diameter decreases (generally) Voltage->Morphology can affect FlowRate Flow Rate FlowRate->Diameter increases FlowRate->Morphology affects uniformity Distance Collector Distance Distance->Diameter decreases (generally) Distance->Morphology improves

Caption: Relationship between electrospinning parameters and nanofiber properties.

Characterization of this compound Nanofibers

To evaluate the properties of the fabricated nanofibers, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology, fiber diameter, and uniformity of the nanofibers.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition and identify functional groups in the nanofibers.[1]

  • X-ray Diffraction (XRD): To investigate the crystalline structure of the polymer within the nanofibers.[5]

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as melting temperature and crystallinity.[1]

  • Contact Angle Measurement: To assess the hydrophilicity or hydrophobicity of the nanofiber mat.[1]

By systematically controlling the electrospinning parameters outlined in these notes, researchers can tailor the properties of this compound nanofibrous scaffolds for a wide range of advanced applications.

References

Application Note & Protocol: Controlling Fiber Diameter in Electrospun Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for electrospinning Nylon 6/12 and comprehensive notes on how to control the resulting nanofiber diameter by manipulating key process and solution parameters.

Introduction

Electrospinning is a versatile technique for producing polymer fibers with diameters ranging from nanometers to several micrometers.[1] These nanofibers are of significant interest due to their high surface-area-to-volume ratio, controllable pore structure, and unique mechanical properties, making them ideal for applications in filtration, tissue engineering, and drug delivery.[1][2] The morphology and, most critically, the diameter of electrospun fibers determine their performance in these applications.[3]

Controlling fiber diameter is therefore essential for optimizing material properties.[3] The final diameter of electrospun this compound fibers is governed by a complex interplay of three main categories of parameters: solution properties, process variables, and ambient conditions.[4][5] This document outlines the fundamental relationships between these parameters and fiber diameter and provides a robust experimental protocol for the fabrication of this compound nanofibers with tailored dimensions.

Controlling Fiber Diameter: Key Parameters

The morphology of electrospun fibers is highly sensitive to several variables.[1] A systematic understanding of these variables is crucial for achieving desired fiber diameters and uniformity.

Solution Parameters
  • Polymer Concentration: This is one of the most influential factors.[6] An increase in polymer concentration leads to a higher solution viscosity and a greater degree of polymer chain entanglement.[7][8] This increased entanglement hinders the stretching of the polymer jet during electrospinning, resulting in the formation of thicker fibers.[9][10] At very low concentrations, the jet may break up into droplets, leading to the formation of beads instead of continuous fibers.[9]

  • Solvent System: The choice of solvent affects solution viscosity, conductivity, surface tension, and evaporation rate. For this compound, a mixture of formic acid and dichloromethane is effective.[1] Formic acid is a common solvent for polyamides that helps to dissolve the polymer and provides sufficient conductivity for the electrospinning process.[7]

Process Parameters
  • Applied Voltage: The effect of voltage can be complex. Generally, increasing the voltage enhances the electrostatic forces on the polymer jet, leading to greater stretching and a reduction in fiber diameter.[4] However, beyond a certain threshold, a very high voltage can increase the mass flow of the polymer solution from the needle tip, which can lead to the formation of thicker fibers.[8][10] An optimal voltage often exists for producing the minimum fiber diameter.[11]

  • Flow Rate: The solution flow rate determines the amount of polymer available for spinning. A higher flow rate generally results in larger fiber diameters and an increased likelihood of bead formation, as there is insufficient time for the solvent to evaporate and for the jet to be adequately stretched before reaching the collector.[9][11]

  • Tip-to-Collector Distance (TCD): The TCD affects the fiber's "time of flight." A sufficient distance is necessary to allow the solvent to fully evaporate before the fibers are deposited on the collector. Increasing the TCD can lead to finer fibers due to a longer stretching period.[12] However, if the distance is too large, the jet stability may be compromised, leading to a wider diameter distribution. An optimal distance is often found to be between 13-15 cm.[11][13]

Ambient Parameters
  • Temperature and Humidity: Higher ambient temperatures can decrease the viscosity of the polymer solution, promoting the formation of thinner fibers.[7] Conversely, higher humidity can lead to thicker fibers as it slows the evaporation of the solvent from the polymer jet.[13]

Quantitative Data: Parameter Effects on Fiber Diameter

The following tables summarize quantitative data from studies on Nylon 6, which serves as a close proxy for understanding the behavior of this compound. These relationships are generally applicable across the polyamide family.

Table 1: Effect of Polymer Concentration and Molecular Weight on Nylon 6 Fiber Diameter Constant Parameters: 15 kV Voltage, 15 cm TCD, 15 µL/min Flow Rate.

Polymer (Nylon 6)Concentration (wt% in Formic Acid)Average Fiber Diameter (nm)
Medium Molecular Weight15%78
High Molecular Weight15%107
Data synthesized from a study on Nylon 6 morphology.[7]

Table 2: Effect of Applied Voltage on Nylon 6 Fiber Diameter Constant Parameters: 30 wt% Concentration, 0.5 ml/hr Flow Rate, 5 cm TCD.

Applied Voltage (kV)Dominant Fiber Diameter Range (nm)
551 - 60
10101 - 110
1540 - 50
Data extracted from a study on Nylon 6 nanofibers.[14]

Table 3: Effect of Tip-to-Collector Distance (TCD) on Nylon 6 Fiber Diameter Constant Parameters: 15 wt% Concentration, 15 kV Voltage, 15 µL/min Flow Rate.

Polymer (Nylon 6)TCD (cm)Average Fiber Diameter (nm)
Low Molecular Weight1078
Low Molecular Weight2065
High Molecular Weight10107
High Molecular Weight2096
Data synthesized from a study on Nylon 6 nanofibers.[12]

Visualized Workflows and Relationships

G Experimental Workflow for Electrospinning this compound cluster_prep Phase 1: Preparation cluster_spin Phase 2: Electrospinning cluster_post Phase 3: Analysis start Start prep_solution Prepare 8 wt% this compound Solution in Formic Acid/ Dichloromethane (1:1) start->prep_solution stir_solution Stir for 24h at Room Temperature prep_solution->stir_solution setup_apparatus Set up Electrospinning Apparatus stir_solution->setup_apparatus load_syringe Load Solution into Syringe with Needle setup_apparatus->load_syringe set_params Set Process Parameters (Voltage, Flow Rate, TCD) load_syringe->set_params electrospin Initiate Electrospinning set_params->electrospin collect_fibers Collect Fiber Mat on Ground Collector electrospin->collect_fibers dry_mat Dry Fiber Mat in Vacuum Oven (12h) collect_fibers->dry_mat characterize Characterize Morphology (SEM) dry_mat->characterize analyze Analyze Fiber Diameter (ImageJ Software) characterize->analyze end_node End analyze->end_node

Caption: A flowchart of the experimental workflow for producing and analyzing electrospun this compound nanofibers.

G Key Parameters Influencing Fiber Diameter center Fiber Diameter & Morphology solution Solution Parameters solution->center process Process Parameters process->center ambient Ambient Parameters ambient->center conc Concentration & Viscosity conc->solution solvent Solvent System solvent->solution voltage Applied Voltage voltage->process flowrate Flow Rate flowrate->process tcd Tip-to-Collector Distance tcd->process temp Temperature temp->ambient humidity Humidity humidity->ambient

Caption: A diagram illustrating the relationship between key parameters and the final fiber diameter and morphology.

Experimental Protocol: Electrospinning of this compound

This protocol provides a method for fabricating a non-woven mat of this compound nanofibers. The baseline parameters can be systematically varied to control fiber diameter as discussed in Section 2.0.

Materials & Equipment
  • This compound pellets

  • Formic acid (≥98%)

  • Dichloromethane (≥98%)

  • Magnetic stirrer and stir bar

  • 20 mL glass vial

  • High-voltage DC power supply (0-30 kV)

  • Syringe pump

  • 20 mL plastic syringe

  • 20-gauge blunt-tip metal needle

  • Grounded collector (e.g., flat aluminum plate or rotating mandrel)

  • Vacuum oven

  • Scanning Electron Microscope (SEM) for characterization

Part A: Solution Preparation
  • Prepare a 1:1 (v/v) mixture of formic acid and dichloromethane.

  • To produce an 8% (w/v) solution, weigh 0.8 g of this compound pellets and add them to a vial containing 10 mL of the solvent mixture.

  • Add a magnetic stir bar to the vial, cap it securely to prevent solvent evaporation, and place it on a magnetic stirrer.

  • Stir the solution for 24 hours at room temperature until the this compound pellets are completely dissolved and the solution is homogeneous.[1]

Part B: Electrospinning Process
  • Apparatus Setup:

    • Place the syringe pump and the grounded collector inside a fume hood.

    • Set the Tip-to-Collector Distance (TCD). A starting distance of 15 cm is recommended.

  • Loading:

    • Draw the prepared this compound solution into the 20 mL syringe.

    • Attach the 20-gauge needle and mount the syringe securely onto the syringe pump.

  • Connections:

    • Connect the positive electrode (anode) of the high-voltage power supply to the metal needle.

    • Ensure the collector is properly grounded.

  • Parameter Settings (Baseline):

    • Set the syringe pump to a flow rate of 0.8 mL/h .[1]

    • Set the high-voltage supply to 15 kV .[1]

  • Initiation:

    • Start the syringe pump to push the solution to the tip of the needle, forming a stable droplet.

    • Turn on the high-voltage supply. A Taylor cone should form at the needle tip, from which a polymer jet will be ejected towards the collector.

    • Continue the process for the desired duration to obtain a fiber mat of sufficient thickness.

Part C: Fiber Collection and Post-Processing
  • After spinning, turn off the high-voltage supply and the syringe pump.

  • Carefully remove the collector plate with the deposited non-woven fiber mat.

  • Place the mat in a vacuum oven and dry at room temperature for 12 hours to remove any residual solvent.[1]

Part D: Characterization
  • Cut a small piece of the dried nanofiber mat and mount it on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.

  • Image the fibers using an SEM at various magnifications.[1]

  • Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 individual fibers from multiple SEM images to determine the average fiber diameter and distribution.

References

Application Notes and Protocols: Nylon 6/12 for Biomedical Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12, a copolymer of caprolactam and laurolactam, is emerging as a promising biomaterial for the fabrication of scaffolds in tissue engineering. Its advantageous properties, including mechanical strength, biocompatibility, and slow degradation rate, make it a suitable candidate for supporting cell growth and tissue regeneration.[1][2] These application notes provide a comprehensive overview of the use of this compound in biomedical scaffolds, detailing its material properties, fabrication techniques, and relevant experimental protocols for its characterization and evaluation.

Material Properties and Data

This compound scaffolds possess mechanical properties that can be tailored to mimic various native tissues. The following tables summarize key quantitative data for Nylon-based scaffolds, providing a reference for researchers designing tissue-specific constructs.

Table 1: Mechanical Properties of Nylon Scaffolds

PropertyNon-Porous Nylon 6Porous Nylon 6Electrospun Nylon 6/6 Bundles (2,500 rpm)n-HA/Nylon 6,6 Composite (40 wt% n-HA, 75% porosity)
Ultimate Tensile Strength (MPa) 42.7 ± 2.5[3]13.4 ± 0.7[3]-10.2[4]
Modulus of Elasticity (MPa) 503 ± 37.2[3]250.3 ± 10.2[3]486 ± 94[5]446[4]
Compressive Strength (MPa) ---10.2[4]
Compressive Modulus (MPa) --4.4 ± 0.78[5]446[4]

Table 2: Comparison of Nylon 6 Scaffold Properties with Native Tissue

PropertyPorous Nylon 6 ScaffoldTrabecular BoneCortical Bone
Modulus of Elasticity (MPa) 250.3 ± 10.2[3]50 - 2000[3]12,000 - 20,000[3]
Ultimate Tensile Strength (MPa) 13.4 ± 0.7[3]-50 - 150[3]
Compressive Strength (MPa) -2.2 - 7.4[3]-

Experimental Protocols

Detailed methodologies for the fabrication and characterization of this compound scaffolds are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Fabrication of this compound Scaffolds by Electrospinning

Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[6]

Materials:

  • This compound pellets

  • Formic acid (98-100%)[7]

  • Acetic acid, glacial[7]

  • Syringe with a needle (e.g., 22-gauge)

  • Syringe pump

  • High-voltage power supply

  • Grounded collector (e.g., rotating mandrel or flat plate)

Procedure:

  • Solution Preparation:

    • Prepare a solvent mixture of formic acid and acetic acid, typically in a 1:1 ratio.[7]

    • Dissolve this compound pellets in the solvent mixture to achieve the desired concentration (e.g., 14 wt%).[7]

    • Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.

  • Electrospinning Setup:

    • Load the this compound solution into the syringe and mount it on the syringe pump.

    • Position the needle tip at a fixed distance (e.g., 15 cm) from the grounded collector.[7]

    • Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

  • Electrospinning Process:

    • Set the flow rate of the syringe pump to a constant value (e.g., 0.4 mL/h).[7]

    • Apply a high voltage (e.g., 26 kV) to the needle.[7]

    • A Taylor cone will form at the needle tip, and a jet of polymer solution will be ejected towards the collector.

    • The solvent evaporates during the transit, resulting in the deposition of solid nanofibers on the collector.

    • Continue the process until a scaffold of the desired thickness is obtained.

  • Post-Processing:

    • Carefully detach the electrospun mat from the collector.

    • Dry the scaffold under vacuum to remove any residual solvent.

G cluster_prep Solution Preparation cluster_espin Electrospinning cluster_post Post-Processing Nylon This compound Pellets Dissolution Dissolve and Stir Nylon->Dissolution Solvent Formic/Acetic Acid Solvent->Dissolution Syringe Syringe with Solution Dissolution->Syringe Load Solution Pump Syringe Pump Syringe->Pump Espin Electrospinning Process Pump->Espin HVPS High-Voltage Power Supply HVPS->Espin Collector Grounded Collector Collector->Espin Detach Detach Scaffold Espin->Detach Collect Nanofibers Dry Vacuum Dry Detach->Dry Final Scaffold Final Scaffold Dry->Final Scaffold

Electrospinning workflow for this compound scaffold fabrication.

Protocol 2: Surface Functionalization with RGD Peptides

To enhance cell adhesion, the surface of this compound scaffolds can be functionalized with cell-adhesive peptides like Arginine-Glycine-Aspartic acid (RGD).[8][9]

Materials:

  • This compound scaffold

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Amine-containing RGD peptide

  • 70% Ethanol for sterilization

Procedure:

  • Activation of Carboxyl Groups:

    • Immerse the this compound scaffold in MES buffer.

    • Add EDC and NHS to the buffer. A common molar ratio is 5:2:1 (EDC:NHS:carboxyl groups on the scaffold surface).[8]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.[8]

  • Peptide Conjugation:

    • Remove the EDC/NHS solution and immediately immerse the scaffold in a solution of the RGD peptide dissolved in PBS.

    • Allow the reaction to proceed for 2-24 hours at 4°C or room temperature with gentle agitation.[8]

  • Washing and Sterilization:

    • Remove the peptide solution and wash the scaffold extensively with PBS to remove unreacted peptide and by-products.

    • Follow with several rinses in deionized water.

    • Sterilize the functionalized scaffold, for example, with 70% ethanol, before cell culture.

G Scaffold This compound Scaffold (-COOH groups) Activation EDC/NHS in MES Buffer (Carboxyl Activation) Scaffold->Activation Active_Scaffold NHS-Ester Activated Scaffold Activation->Active_Scaffold Conjugation Peptide Conjugation Active_Scaffold->Conjugation RGD_Solution RGD Peptide Solution (-NH2 groups) RGD_Solution->Conjugation Functionalized_Scaffold RGD-Functionalized Scaffold Conjugation->Functionalized_Scaffold Washing Washing (PBS, DI Water) Functionalized_Scaffold->Washing Sterilization Sterilization Washing->Sterilization Final_Scaffold Sterile Functionalized Scaffold Sterilization->Final_Scaffold

Workflow for RGD peptide immobilization on a this compound scaffold.

Protocol 3: Cell Seeding on 3D Scaffolds

Proper cell seeding is critical for achieving a uniform cell distribution throughout the 3D scaffold.

Materials:

  • Sterile this compound scaffolds

  • Cell culture medium

  • Cell suspension of the desired cell type

  • Sterile non-treated cell culture plate

  • Sterile forceps

  • Pipette and sterile tips

Procedure:

  • Scaffold Preparation:

    • Place the sterile scaffolds into the wells of a non-treated cell culture plate using sterile forceps.

    • Pre-wet the scaffolds by adding a small volume of cell culture medium and incubating for at least 30 minutes at 37°C.

  • Cell Seeding:

    • Aspirate the pre-wetting medium from the scaffolds.

    • Slowly and carefully pipette the cell suspension onto the top surface of each scaffold. The volume will depend on the scaffold size (e.g., 60 µL for a 24-well plate sized scaffold).[1]

    • Ensure the cell suspension covers 80-90% of the scaffold surface without contacting the well sides to maximize seeding efficiency.[1]

  • Cell Attachment:

    • Place the plate in a cell culture incubator and allow the cells to attach for 3 hours.[1]

  • Medium Addition:

    • After the attachment period, gently add fresh, pre-warmed cell culture medium to each well to fully immerse the scaffolds.

    • Continue incubation under standard cell culture conditions (37°C, 5% CO₂).

Protocol 4: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cell-seeded scaffolds in a culture plate

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (phenol red-free)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well plate for absorbance reading

  • Microplate reader

Procedure:

  • MTT Incubation:

    • Remove the culture medium from the wells containing the cell-seeded scaffolds.

    • Add fresh, serum-free medium and MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Formazan Solubilization:

    • After incubation, remove the MTT solution.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

    • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Transfer an aliquot of the solubilized formazan solution from each well to a 96-well plate.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The reference wavelength should be above 650 nm.[10]

    • The absorbance is directly proportional to the number of viable cells.

Protocol 5: In Vitro Biodegradation Assay (Enzymatic Hydrolysis)

This protocol assesses the degradation of this compound scaffolds in a simulated in vivo environment using enzymes.

Materials:

  • Pre-weighed, sterile this compound scaffolds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Enzyme solution (e.g., Lipase, Protease, or a mixture) in PBS.[12]

  • Sterile tubes or a multi-well plate

  • Incubator at 37°C

  • Lyophilizer or vacuum oven

Procedure:

  • Sample Preparation:

    • Determine the initial dry weight (W₀) of each scaffold.

  • Degradation:

    • Place each scaffold in a sterile tube or well of a multi-well plate.

    • Add a sufficient volume of the enzyme solution to completely immerse the scaffold.

    • As a control, immerse scaffolds in PBS without enzymes.

    • Incubate the samples at 37°C for predetermined time points (e.g., 1, 2, 4, 8 weeks).

  • Sample Retrieval and Analysis:

    • At each time point, remove the scaffolds from the enzyme solution.

    • Rinse the scaffolds thoroughly with deionized water to remove any residual enzyme and salts.

    • Freeze-dry or dry the scaffolds in a vacuum oven until a constant weight is achieved.

    • Measure the final dry weight (Wₜ) of the degraded scaffolds.

  • Calculation of Weight Loss:

    • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100

Protocol 6: Quantification of Protein Adsorption (BCA Assay)

The Bicinchoninic Acid (BCA) assay is used to quantify the total amount of protein adsorbed onto the scaffold surface.[8]

Materials:

  • This compound scaffolds

  • Protein solution (e.g., bovine serum albumin (BSA) or fetal bovine serum (FBS) in PBS)

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • BSA standards for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Protein Adsorption:

    • Incubate the scaffolds in the protein solution for a specific time (e.g., 2 hours) at 37°C.

    • Include scaffolds incubated in PBS without protein as a blank.

  • Washing:

    • After incubation, remove the scaffolds and wash them thoroughly with PBS to remove non-adsorbed proteins.

  • Protein Quantification:

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit instructions (typically a 50:1 ratio).[8]

    • Place the protein-adsorbed scaffolds and blank scaffolds into a new multi-well plate.

    • Add the BCA working reagent to each well.

    • Prepare a standard curve using the BSA standards in the same plate.

    • Incubate the plate at 37°C for 30 minutes.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 562 nm using a microplate reader.

    • Determine the protein concentration on the scaffolds by comparing their absorbance to the standard curve.

Cell Signaling on Nylon Scaffolds

The interaction of cells with a biomaterial scaffold is mediated by complex signaling pathways that influence cell fate. While specific pathways for this compound are not extensively documented, general principles of cell-material interaction apply.

Upon adhesion to the scaffold, typically mediated by adsorbed proteins and integrin receptors, several key signaling cascades are activated:

  • Focal Adhesion Kinase (FAK) Pathway: Integrin clustering at focal adhesions activates FAK, which in turn can activate downstream pathways like the MAPK/ERK pathway, influencing cell proliferation and survival.[13]

  • Rho GTPase Pathway: This pathway is crucial for cytoskeleton organization, cell morphology, and migration in response to the physical cues of the scaffold.

  • Transforming Growth Factor-beta (TGF-β) Pathway: This pathway is often involved in the differentiation of mesenchymal stem cells and the production of ECM proteins by fibroblasts.[14]

G cluster_ecm Extracellular Environment cluster_cell Cell cluster_nucleus Nucleus cluster_response Cellular Response Scaffold This compound Scaffold Proteins Adsorbed Proteins (e.g., Fibronectin) Integrins Integrin Receptors Proteins->Integrins binds FAK FAK Integrins->FAK Rho Rho GTPases Integrins->Rho MAPK MAPK/ERK Pathway FAK->MAPK Adhesion Adhesion Rho->Adhesion Migration Migration Rho->Migration Gene Gene Expression MAPK->Gene TGFbR TGF-β Receptor SMAD SMAD Pathway TGFbR->SMAD SMAD->Gene Proliferation Proliferation Gene->Proliferation Differentiation Differentiation Gene->Differentiation

General cell signaling pathways on biomaterial scaffolds.

Conclusion

This compound presents a versatile platform for creating robust and biocompatible scaffolds for a range of tissue engineering applications. By understanding its material properties and employing standardized protocols for fabrication and characterization, researchers can effectively harness the potential of this biomaterial to advance the field of regenerative medicine. The provided application notes and protocols serve as a foundational guide for scientists and engineers working towards the development of novel tissue-engineered constructs.

References

Application Notes and Protocols: Surface Modification of Nylon 6/12 for Enhanced Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12, a copolymer of caprolactam and laurolactam, is a thermoplastic polymer with excellent mechanical properties, chemical resistance, and low water absorption. These characteristics make it a candidate for various biomedical applications, including medical devices, sutures, and cell culture substrates. However, the inherent hydrophobicity and lack of bioactive functional groups on the surface of untreated this compound can limit its direct use in applications requiring strong and specific cell adhesion. Surface modification is therefore a critical step to enhance its biocompatibility and promote favorable cell-material interactions.

These application notes provide an overview of common surface modification techniques for this compound and detailed protocols for their implementation and subsequent evaluation of cell adhesion and viability.

Surface Modification Strategies

Several strategies can be employed to modify the surface of this compound to improve cell adhesion. These methods can be broadly categorized into physical, chemical, and biological modifications.

  • Plasma Treatment: This physical method utilizes ionized gas (plasma) to alter the surface chemistry and topography of the polymer. Treatment with gases like oxygen, nitrogen, or ammonia can introduce polar functional groups (e.g., hydroxyl, carboxyl, amine), increasing surface hydrophilicity and providing sites for protein adsorption, which in turn facilitates cell attachment.[1]

  • Wet Chemical Treatments: These methods involve the use of chemical solutions to introduce functional groups onto the polymer surface. A common approach for polyamides is the reduction of amide groups to secondary amines using reagents like borane-tetrahydrofuran (BH3-THF). These newly introduced amine groups can then be used for further functionalization. Another method involves the use of silane coupling agents, such as 3-aminopropyltriethoxysilane (APTES), to introduce amine functionalities.

  • Bioactive Molecule Coating: This strategy involves the immobilization of extracellular matrix (ECM) proteins or other bioactive molecules onto the this compound surface. Proteins like fibronectin and collagen are known to promote cell adhesion, proliferation, and differentiation through specific interactions with cell surface receptors, such as integrins.[2]

Data Presentation: Quantitative Analysis of Surface Modifications

The following tables summarize the quantitative effects of different surface modification techniques on the properties of polyamide surfaces and subsequent cell responses. The data is compiled from various studies to provide a comparative overview.

Table 1: Effect of Surface Modification on Physicochemical Properties of Polyamides

Modification TechniquePolymerTreatment ParametersWater Contact Angle (°)Change in Elemental CompositionReference
Untreated Nylon 6-70.8 ± 4.3-
Oxygen PlasmaNylon 640 kHz, 10 W, 40 s38.4 ± 1.4↑ Oxygen, ↓ Carbon[3]
BH3-THF ReductionNylon 624h at 50°C81.2 ± 3.1↓ Oxygen, ↑ Nitrogen
Untreated Polyamide 12-~73-[4]
Air PlasmaPolyamide 12DCSBD, 30 s~41↑ Oxygen, ↑ Nitrogen[4]

Table 2: Effect of Surface Modification on Cell Adhesion and Viability

Modification TechniquePolymerCell TypeAssayResultReference
UntreatedNylon 63T3 FibroblastsCell CountBaseline
Ammonia PlasmaNylon Mesh3T3 FibroblastsProliferation RateHigher than untreated
UntreatedPolyamide 12Human Gingival FibroblastsMTT AssayNo significant reduction in viability[5]
Fibronectin CoatingPolystyreneHuman Mesenchymal Stromal CellsDoubling Time3.02 days (vs. 4.64 days on untreated)
PEG ImmobilizationNylon 63T3 Mouse FibroblastsCell Viability91.78%

Experimental Protocols

Protocol 1: Low-Frequency Oxygen Plasma Treatment of this compound

This protocol describes a general procedure for modifying this compound surfaces using a low-frequency plasma system to enhance hydrophilicity.

Materials:

  • This compound films or substrates

  • Low-frequency (e.g., 40 kHz) plasma system

  • Oxygen gas (high purity)

  • Deionized (DI) water

  • Ethanol (70%)

  • Sterile cell culture plates

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the this compound substrates by sonicating in 70% ethanol for 15 minutes, followed by two rounds of sonication in DI water for 15 minutes each.

    • Dry the substrates in a sterile laminar flow hood.

  • Plasma Treatment:

    • Place the cleaned and dried this compound substrates into the plasma chamber.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce oxygen gas into the chamber at a controlled flow rate to achieve a working pressure of approximately 200-300 mTorr.

    • Apply power to the electrodes (e.g., 10-50 W) to generate the plasma.

    • Expose the substrates to the oxygen plasma for a predetermined duration (e.g., 10-60 seconds). Treatment time will influence the degree of surface modification.[3]

    • After treatment, turn off the power and gas supply, and vent the chamber to atmospheric pressure.

  • Post-Treatment Handling:

    • Remove the plasma-treated substrates from the chamber under sterile conditions.

    • The modified surfaces are now ready for cell culture or further functionalization. It is recommended to use them immediately to minimize hydrophobic recovery.

Protocol 2: Fibronectin Coating of this compound Surfaces

This protocol details the procedure for coating this compound substrates with fibronectin to promote cell-specific adhesion.

Materials:

  • Plasma-treated or untreated this compound substrates

  • Human plasma fibronectin solution (e.g., 1 mg/mL stock)

  • Sterile Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Sterile DI water

  • Sterile cell culture plates

Procedure:

  • Fibronectin Solution Preparation:

    • Thaw the fibronectin stock solution at room temperature. Avoid repeated freeze-thaw cycles.

    • Dilute the fibronectin stock solution to a working concentration of 20-50 µg/mL in sterile PBS. The optimal concentration may vary depending on the cell type.

  • Coating Procedure:

    • Place the sterile this compound substrates in a sterile culture plate.

    • Add a sufficient volume of the diluted fibronectin solution to completely cover the surface of each substrate.

    • Incubate the plate at 37°C for 1-2 hours in a cell culture incubator. Alternatively, incubation can be done overnight at 4°C.

  • Washing and Final Preparation:

    • Carefully aspirate the fibronectin solution from the substrates.

    • Gently wash the surfaces twice with sterile PBS to remove any unbound fibronectin.

    • The fibronectin-coated substrates are now ready for cell seeding. Do not allow the surface to dry out before adding the cell suspension.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol provides a method for quantifying cell viability and proliferation on modified this compound surfaces. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Cells cultured on modified and unmodified this compound substrates

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding and Culture:

    • Seed cells at a desired density onto the modified and control this compound substrates placed in a multi-well culture plate.

    • Culture the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • At the end of the culture period, remove the culture medium from each well.

    • Add fresh culture medium containing 10% (v/v) of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add a sufficient volume of DMSO to each well to dissolve the formazan crystals. The volume should be equal for all wells.

    • Gently pipette up and down to ensure complete solubilization. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Transfer the colored solution from each well to a new 96-well plate if the substrates are opaque.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable, metabolically active cells. Compare the absorbance values from the modified surfaces to the control surfaces to determine the effect of the surface modification on cell viability and proliferation.

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Surface Modification cluster_2 Characterization cluster_3 Cell Culture & Analysis Nylon_Substrate This compound Substrate Cleaning Cleaning (Ethanol, DI Water) Nylon_Substrate->Cleaning Plasma Plasma Treatment Cleaning->Plasma Wet_Chem Wet Chemical Treatment Cleaning->Wet_Chem Coating Bioactive Coating Cleaning->Coating Contact_Angle Contact Angle Plasma->Contact_Angle XPS XPS Analysis Plasma->XPS AFM AFM Plasma->AFM Cell_Seeding Cell Seeding Plasma->Cell_Seeding Wet_Chem->Contact_Angle Wet_Chem->XPS Wet_Chem->AFM Wet_Chem->Cell_Seeding Coating->Contact_Angle Coating->XPS Coating->AFM Coating->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Adhesion_Assay Cell Adhesion Assay Incubation->Adhesion_Assay Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Microscopy Microscopy Incubation->Microscopy

Caption: Experimental workflow for surface modification and cell adhesion analysis.

Integrin-Mediated Cell Adhesion Signaling Pathway

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Fibronectin Fibronectin Integrin Integrin Receptor Fibronectin->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src activates Actin Actin Cytoskeleton FAK->Actin regulates Ras Ras Src->Ras activates MAPK MAPK Cascade Ras->MAPK activates Cell_Response Cell Adhesion, Proliferation, Migration MAPK->Cell_Response leads to Actin->Cell_Response supports

Caption: Simplified integrin-mediated cell adhesion signaling pathway.

References

Nylon 6/12 as a Matrix for Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nylon 6/12 as a versatile and robust matrix for developing controlled drug delivery systems. This document outlines the key properties of this compound, detailed experimental protocols for the fabrication of various drug delivery platforms, and methods for their characterization.

Introduction to this compound in Drug Delivery

This compound, a copolymer of caprolactam and laurolactam, is a thermoplastic polyamide with a unique combination of properties that make it an attractive candidate for pharmaceutical applications. Its excellent biocompatibility, mechanical strength, thermal stability, and chemical resistance allow for the creation of durable and reliable drug delivery systems.[1] The semi-crystalline nature of this compound can be modulated to control the rate of drug release, offering the potential for sustained and targeted therapeutic action.

The advantages of using this compound as a drug delivery matrix include:

  • Biocompatibility: Generally considered biologically inert, minimizing adverse tissue reactions.

  • Controlled Release: The polymer matrix properties can be tuned to achieve a desired drug release profile.

  • Mechanical Strength: Enables the fabrication of robust systems such as implants and matrix tablets.

  • Chemical Resistance: Ensures the stability of the delivery system in various physiological environments.

This document will explore the application of this compound in the form of microparticles, nanofibers, and films for controlled drug release.

Quantitative Data Summary

The following tables summarize key quantitative parameters for drug delivery systems based on polyamides, including data from closely related nylons to provide a comparative context for this compound systems.

Table 1: Drug Loading and Encapsulation Efficiency in Polyamide-Based Microparticles

Polyamide TypeDrugFabrication MethodDrug Loading (%)Encapsulation Efficiency (%)Reference
Nylon 6/10 Amitriptyline HClCompression Molding15Not Reported[2]
Nylon 6/10 TheophyllineCompression Molding15Not Reported[2]
Nylon 6/10 Amitriptyline HClCompression Molding35Not Reported[2]
Nylon 6/10 TheophyllineCompression Molding35Not Reported[2]
PLGA GefitinibEmulsion-Solvent Evaporation~5~80-95[3]

Note: Data for this compound is extrapolated from studies on similar polyamides. PLGA (Polylactic-co-glycolic acid) is included as a common benchmark for biodegradable microparticles.

Table 2: In Vitro Drug Release Kinetics from Polyamide Matrices

Polyamide TypeDrugSystem TypeRelease MechanismKey FindingsReference
Nylon 6/10 Amitriptyline HClMonolithic MatrixAnomalous (non-Fickian) transportRelease rate is dependent on drug loading.[2]
Nylon 6/10 TheophyllineMonolithic MatrixAnomalous (non-Fickian) transportSlower release compared to more soluble drug.[2]
Polyamide BenzocaineFilmFirst-OrderSlow release from polyamide-cetyl alcohol films.[4]
Polyamide CyclomethycaineFilmFirst-OrderEnhanced release with tributyl citrate plasticizer.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the fabrication and characterization of this compound-based drug delivery systems.

Protocol 1: Synthesis of this compound Polymer

This protocol describes the melt polymerization of this compound from its salt.

Materials:

  • Hexamethylenediamine

  • Dodecanedioic acid

  • Ethanol

  • Nitrogen gas

  • Acetone

  • Hexafluoroisopropanol (HFIP)

Equipment:

  • Glass reactor with stirrer and nitrogen inlet/outlet

  • Heating mantle

  • Vacuum pump

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Salt Preparation:

    • Dissolve equimolar amounts of hexamethylenediamine and dodecanedioic acid in ethanol.

    • Stir the solution for 1 hour to allow for the complete formation of the this compound salt.

    • Filter the precipitated salt and wash it thoroughly with ethanol.

    • Dry the salt in a vacuum oven at 60°C overnight.[5]

  • Melt Polymerization:

    • Place the dried this compound salt into the glass reactor.

    • Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere.[5]

    • Heat the reactor to 200°C for 15 minutes under a continuous flow of nitrogen.[5]

    • Increase the temperature to 230°C and maintain for 3 hours.[5]

    • Apply a vacuum to the reactor and continue heating at 230°C for an additional 3 hours to facilitate the removal of water and drive the polymerization reaction to completion.[5]

    • Cool the reactor to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the synthesized polymer in a minimal amount of HFIP.[5]

    • Reprecipitate the polymer by slowly adding the solution to a large volume of vigorously stirred acetone.[5]

    • Filter the purified this compound and wash with acetone.

    • Dry the final polymer product in a vacuum oven at 100°C for 24 hours.[5]

Protocol 2: Fabrication of Drug-Loaded this compound Microparticles via Solvent Evaporation

This protocol outlines the oil-in-water (o/w) solvent evaporation method for preparing drug-loaded this compound microparticles.[6]

Materials:

  • This compound polymer

  • Drug of interest

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Homogenizer or ultrasonicator

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and the drug in DCM. The drug-to-polymer ratio can be varied to achieve different drug loadings.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed for a specified time (e.g., 2-5 minutes) to form an oil-in-water emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and time.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir continuously at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid microparticles.

  • Microparticle Collection and Washing:

    • Collect the microparticles by centrifugation.

    • Wash the collected microparticles with deionized water multiple times to remove residual PVA and any unencapsulated drug.

  • Drying:

    • Freeze-dry the washed microparticles to obtain a fine, free-flowing powder.

Protocol 3: Fabrication of Drug-Loaded this compound Nanofibers via Electrospinning

This protocol describes the fabrication of drug-loaded this compound nanofibers using the electrospinning technique.

Materials:

  • This compound polymer

  • Drug of interest

  • Formic acid or a mixture of formic acid and acetic acid as the solvent

Equipment:

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)

  • Syringe and needle

Procedure:

  • Solution Preparation:

    • Dissolve this compound and the desired amount of drug in the chosen solvent system. The solution viscosity and conductivity are critical parameters and should be optimized.

  • Electrospinning Process:

    • Load the polymer solution into a syringe fitted with a needle.

    • Mount the syringe on the syringe pump and set a constant flow rate (e.g., 0.5-2.0 mL/h).

    • Position the needle at a fixed distance from the grounded collector (e.g., 10-20 cm).

    • Apply a high voltage (e.g., 10-25 kV) to the needle tip.

    • A jet of the polymer solution will be ejected from the needle tip, and upon solvent evaporation, solid nanofibers will be deposited on the collector.

  • Nanofiber Mat Collection:

    • After a sufficient duration of electrospinning, carefully remove the nanofiber mat from the collector.

  • Drying:

    • Dry the nanofiber mat under vacuum to remove any residual solvent.

Protocol 4: Characterization of Drug-Loaded this compound Systems

1. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • Accurately weigh a known amount of the drug-loaded microparticles or nanofibers.

    • Dissolve the sample in a suitable solvent that dissolves both the polymer and the drug.

    • Determine the concentration of the drug in the solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

2. In Vitro Drug Release Study:

  • Procedure:

    • Disperse a known amount of the drug-loaded system in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a vessel maintained at 37°C with constant agitation.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time.

    • Analyze the release kinetics by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizations

The following diagrams illustrate the experimental workflows for fabricating and characterizing this compound drug delivery systems.

DrugDeliveryWorkflow cluster_fabrication Fabrication cluster_methods Fabrication Methods cluster_characterization Characterization cluster_analysis Analysis Nylon This compound Polymer Mix Mixing & Dissolution Nylon->Mix Drug Active Drug Drug->Mix Solvent Solvent Solvent->Mix SolventEvap Solvent Evaporation Mix->SolventEvap Emulsification Electrospin Electrospinning Mix->Electrospin High Voltage FilmCast Film Casting Mix->FilmCast Casting & Drying Microparticles Drug-Loaded Microparticles SolventEvap->Microparticles Nanofibers Drug-Loaded Nanofibers Electrospin->Nanofibers Films Drug-Loaded Films FilmCast->Films Characterization Characterization Microparticles->Characterization Nanofibers->Characterization Films->Characterization DrugLoading Drug Loading & Encapsulation Efficiency Characterization->DrugLoading ReleaseKinetics In Vitro Drug Release Characterization->ReleaseKinetics Morphology Morphology (SEM) Characterization->Morphology

Caption: Workflow for the fabrication and characterization of this compound drug delivery systems.

DrugReleaseMechanism cluster_process Release Process Matrix This compound Matrix (with entrapped drug) Hydration Matrix Hydration & Swelling Matrix->Hydration Water Aqueous Medium (e.g., Body Fluid) Water->Matrix Penetration Diffusion Drug Diffusion Through Pores Hydration->Diffusion Erosion Polymer Erosion (Slow) Hydration->Erosion ReleasedDrug Released Drug Diffusion->ReleasedDrug Erosion->ReleasedDrug

Caption: Logical relationship of the drug release mechanism from a this compound matrix.

References

Application Notes and Protocols for 3D Printing Nylon 6/12 in Custom Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12, a copolymer of polyamide 6 and polyamide 12, is a versatile thermoplastic with significant potential in the fabrication of custom medical devices through 3D printing. Its favorable characteristics, including strength, flexibility, and biocompatibility, make it a suitable candidate for a range of applications from surgical guides to anatomical models and prototype implants. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of custom medical devices, with a focus on Fused Deposition Modeling (FDM) and Selective Laser Sintering (SLS) 3D printing technologies.

Material Properties of 3D Printed this compound

The mechanical properties of 3D printed this compound are influenced by the chosen printing technology and processing parameters. The following tables summarize typical mechanical properties for Nylon 6 and Nylon 12 produced by FDM and SLS.

Table 1: Mechanical Properties of FDM 3D Printed Nylon

PropertyNylon 6Nylon 12Test Standard
Tensile Strength (MPa) 45 - 7732 - 48ASTM D638
Tensile Modulus (MPa) 1710 - 25901700 - 1800ASTM D638
Elongation at Break (%) 7.2 - >5015 - 25ASTM D638

Table 2: Mechanical Properties of SLS 3D Printed Nylon

PropertyNylon 6Nylon 12Test Standard
Tensile Strength (MPa) ~5046 - 51ASTM D638
Tensile Modulus (MPa) ~21001600 - 1850ASTM D638
Elongation at Break (%) ~1518 - 25ASTM D638

Workflow for Creating Custom Medical Devices

The creation of a patient-specific medical device using 3D printing follows a structured workflow, ensuring accuracy and patient safety.[1][2][3][4]

Workflow cluster_pre_printing Pre-Printing cluster_printing Printing cluster_post_printing Post-Printing Medical_Imaging Medical Imaging (CT/MRI) Image_Segmentation Image Segmentation (DICOM to 3D Model) Medical_Imaging->Image_Segmentation DICOM Data CAD_Design Device Design (CAD) & Virtual Planning Image_Segmentation->CAD_Design STL_Export File Export (.stl/.obj) CAD_Design->STL_Export Slicing Slicing & G-code Generation STL_Export->Slicing 3D_Printing 3D Printing (FDM/SLS) Slicing->3D_Printing Part_Removal Part Removal & Cleaning 3D_Printing->Part_Removal Post_Processing Post-Processing (Support Removal, Smoothing) Part_Removal->Post_Processing Quality_Control Quality Control (Dimensional Accuracy) Post_Processing->Quality_Control Sterilization Sterilization Quality_Control->Sterilization Packaging Packaging Sterilization->Packaging

Workflow for patient-specific medical devices.

Experimental Protocols

Mechanical Testing Protocol (ASTM D638)

This protocol outlines the procedure for determining the tensile properties of 3D printed this compound specimens.

1.1. Specimen Preparation:

  • Design a Type I "dog-bone" tensile test specimen according to ASTM D638-14 dimensions.[5][6][7] An STL file for a standard specimen can often be downloaded from online repositories.[8]

  • 3D print the specimens using the desired Nylon 6 or Nylon 12 material and printing parameters (FDM or SLS).

  • For FDM, print specimens in different orientations (e.g., flat, on-edge, and upright) to evaluate anisotropy.

  • Ensure a minimum of five specimens are printed for each material and orientation to be tested.[9]

  • After printing, carefully remove any support structures and ensure the surfaces are smooth and free of defects.

1.2. Testing Procedure:

  • Use a universal testing machine (UTM) equipped with grips suitable for holding the dog-bone specimens.

  • Set the crosshead speed according to the ASTM D638 standard, typically between 5 mm/min and 500 mm/min depending on the material's rigidity.[9]

  • Secure the specimen in the grips, ensuring it is properly aligned.

  • Apply a tensile load until the specimen fractures.

  • Record the load and displacement data throughout the test.

1.3. Data Analysis:

  • From the load-displacement curve, calculate the following properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.[10][11]

MechanicalTesting Specimen_Design Design ASTM D638 Type I Specimen 3D_Printing 3D Print Specimens (this compound, FDM/SLS) Specimen_Design->3D_Printing Post_Processing Remove Supports & Inspect 3D_Printing->Post_Processing UTM_Setup Setup Universal Testing Machine Post_Processing->UTM_Setup Tensile_Test Perform Tensile Test to Fracture UTM_Setup->Tensile_Test Data_Collection Record Load-Displacement Data Tensile_Test->Data_Collection Data_Analysis Calculate Tensile Strength, Modulus, & Elongation Data_Collection->Data_Analysis

Mechanical testing workflow.
In Vitro Cytotoxicity Testing Protocol (ISO 10993-5)

This protocol describes a method to assess the potential cytotoxic effects of 3D printed this compound.[5][6][12][13][14]

2.1. Sample Preparation and Extraction:

  • Prepare samples of the 3D printed this compound device.

  • The device should be sterilized using a validated method prior to testing.[12][14]

  • Immerse the device in a culture medium with serum at a ratio of surface area or weight to medium volume as specified in ISO 10993-12. A common ratio is 3 cm² or 0.2 g of material per ml of medium.[15]

  • Incubate the device in the medium for 24 hours at 37°C to create an extract.[15]

2.2. Cell Culture and Exposure:

  • Culture a suitable mammalian cell line, such as L929 mouse fibroblasts, in a controlled environment until they form a subconfluent monolayer.[16]

  • Remove the existing culture medium from the cells.

  • Replace the medium with the prepared extract from the this compound device.

  • Include positive (a known cytotoxic material) and negative (a non-cytotoxic material) controls in parallel.

  • Incubate the cells with the extract for a specified period, typically 24 to 72 hours.[15]

2.3. Evaluation of Cytotoxicity:

  • Qualitative Evaluation: Microscopically examine the cells for changes in morphology, such as cell lysis, rounding, or detachment, and grade the cytotoxic effect on a scale of 0 (no reactivity) to 4 (severe reactivity).[5]

  • Quantitative Evaluation: Perform a cell viability assay, such as the MTT assay, to quantify the number of viable cells.[17] A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

CytotoxicityTesting Sample_Prep Prepare & Sterilize This compound Sample Extraction Extract Sample in Culture Medium (24h, 37°C) Sample_Prep->Extraction Exposure Expose Cells to Sample Extract Extraction->Exposure Cell_Culture Culture Mammalian Cells to Subconfluent Monolayer Cell_Culture->Exposure Incubation Incubate for 24-72h Exposure->Incubation Evaluation Evaluate Cytotoxicity (Qualitative & Quantitative) Incubation->Evaluation

In vitro cytotoxicity testing workflow.
Sterilization Protocols

The choice of sterilization method is critical to ensure the sterility of the medical device without compromising its material properties.

3.1. Steam Sterilization (Autoclave):

  • Principle: Uses saturated steam under pressure to destroy microorganisms.[1]

  • Typical Cycle Parameters:

    • Temperature: 121°C or 132°C.[13]

    • Exposure Time: Minimum of 30 minutes at 121°C or 4 minutes at 132°C for wrapped instruments.[13]

  • Considerations for this compound: Nylon generally exhibits good resistance to steam sterilization, with minimal changes to mechanical properties and dimensions reported for some types.[18][19] However, it is crucial to validate the specific cycle parameters for your device to ensure no significant degradation occurs. Lower temperature steam sterilization methods are preferred to minimize impact on the part's performance.[20]

3.2. Ethylene Oxide (EtO) Sterilization:

  • Principle: A low-temperature gas sterilization process that is effective for heat and moisture-sensitive devices.[21][22]

  • Typical Cycle Parameters:

    • Temperature: 37°C to 63°C.[21]

    • Exposure Time: 2 to 12 hours.[21]

    • Aeration: A crucial step to remove residual EtO, which can take 8-12 hours or longer.[18]

  • Considerations for this compound: EtO is highly compatible with a wide range of polymers, including nylon.[23] Studies have shown that EtO sterilization has a minimal effect on the mechanical properties of some 3D printed polymers.[24][25]

Table 3: Effect of Sterilization on Mechanical Properties of 3D Printed Nylon 12 (MJF) [20][26]

PropertyUnsterilizedAfter Steam SterilizationAfter EtO Sterilization
Tensile Strength Largely unchangedLargely unchangedLargely unchanged
Tensile Modulus Baseline~20% decreaseSlight decrease
Elongation at Break BaselineSignificant increaseSignificant increase
Dimensional Change NegligibleNegligibleNegligible

Note: The data in Table 3 is for general reference. It is imperative to perform validation testing on your specific 3D printed this compound device to confirm the effects of the chosen sterilization method.

Conclusion

3D printing with this compound offers a powerful tool for the development of custom medical devices. By understanding the material properties, following a systematic workflow, and adhering to detailed experimental protocols for mechanical testing, biocompatibility, and sterilization, researchers and developers can ensure the safety and efficacy of these innovative medical solutions. The data and protocols presented here provide a solid foundation for the successful application of 3D printed this compound in the medical field.

References

Application Notes and Protocols for the Extrusion of Nylon 6/12 Filaments for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the single-screw extrusion of Nylon 6/12 (PA 6/12) filaments tailored for research and development applications. Adherence to these protocols will facilitate the production of high-quality, consistent filaments suitable for a range of downstream applications, including medical device prototyping and controlled-release drug delivery systems.

Introduction to this compound Extrusion

This compound is a copolymer of nylon 6 and nylon 12, offering a desirable balance of mechanical strength, flexibility, and low moisture absorption compared to its homopolymer counterparts.[1][2] Its properties make it an excellent candidate for applications requiring good dimensional stability and performance in humid environments.[3] The extrusion process is a critical step that dictates the final properties of the filament. Key process parameters must be carefully controlled to ensure consistent diameter, void-free structure, and optimal mechanical performance.

Pre-Extrusion Protocol: Material Handling and Drying

Proper preparation of the this compound resin is paramount to prevent hydrolytic degradation during extrusion, which can lead to reduced mechanical properties and process instabilities.[4][5][6]

Protocol for Drying this compound Resin:

  • Initial Inspection: Visually inspect the received this compound pellets for any signs of contamination.

  • Drying Equipment: Utilize a dehumidifying or vacuum oven for drying.

  • Drying Parameters:

    • Temperature: 80-100°C.[4][5]

    • Time: 8-12 hours.[4][5]

    • Moisture Content: The target moisture content should be below 0.1%.[5][6]

  • Post-Drying Handling: Process the dried pellets immediately after removal from the oven to prevent moisture re-absorption.[4] A sealed feeding system on the extruder is highly recommended.

Extrusion Process Protocol

A single-screw extruder with a length-to-diameter (L/D) ratio of at least 20:1 is recommended for processing this compound.[5] A three-zone screw (feed, compression, and metering) is standard.

Experimental Workflow for this compound Filament Extrusion

ExtrusionWorkflow cluster_pre Pre-Extrusion cluster_extrusion Extrusion Process cluster_post Post-Extrusion Resin This compound Pellets Drying Drying (80-100°C, 8-12h) Resin->Drying Extruder Single-Screw Extruder Drying->Extruder Die Filament Die Extruder->Die Quenching Water Bath (Room Temperature) Die->Quenching Puller Filament Puller Quenching->Puller Spooling Spool Winder Puller->Spooling Characterization Filament Characterization Spooling->Characterization

Caption: A schematic of the experimental workflow for this compound filament extrusion.

Table 1: Recommended Extrusion Parameters for this compound

ParameterRecommended ValueNotes
Extruder Zone Temperatures
Feed Zone180 - 200°CLower temperature to ensure proper solids conveying.
Compression Zone200 - 220°CGradual temperature increase to melt the polymer.
Metering Zone210 - 230°CEnsures a homogenous melt.
Die Temperature215 - 225°CCritical for final filament surface finish and dimensions. The melting point of this compound is around 215-218°C.[3]
Screw Speed 30 - 60 RPMStart at a lower speed and gradually increase. Higher speeds can lead to shear heating.[7]
Die Diameter 1.8 - 2.0 mmFor producing a standard 1.75 mm filament, allowing for draw-down.
Quenching Water BathRoom temperature water is typically sufficient.
Take-up Speed VariableAdjusted to achieve the desired filament diameter.

Protocol for Extrusion:

  • Pre-heat: Set the extruder and die to the desired temperatures and allow them to stabilize for at least 30 minutes.

  • Material Feed: Once temperatures are stable, introduce the dried this compound pellets into the hopper.

  • Initiate Extrusion: Start the extruder screw at a low speed (e.g., 20 RPM) and observe the extrudate.

  • Purging: Allow the material to purge through the die until the melt flow is consistent and free of bubbles or discoloration, which could indicate moisture or degradation.

  • Filament Drawing: Manually guide the extrudate through the water bath and into the filament puller.

  • Diameter Control: Adjust the puller speed to achieve the target filament diameter. Use a laser diameter gauge for real-time monitoring and feedback control if available.

  • Spooling: Once the diameter is stable, begin winding the filament onto a spool. Ensure even winding to prevent tangling.

Post-Extrusion Characterization Protocols

Thorough characterization of the extruded filament is essential to ensure it meets the requirements of the intended research application.

Dimensional Analysis

Protocol for Diameter Consistency Measurement:

  • Equipment: Use a calibrated digital micrometer with a resolution of at least 0.001 mm.

  • Sampling: Take measurements at multiple points (at least 10) along a 1-meter length of the filament.

  • Analysis: Calculate the average diameter and the standard deviation to determine consistency. A tolerance of ±0.05 mm is generally acceptable for research applications.

Mechanical Testing

Tensile testing provides crucial information about the filament's strength and ductility.

Logical Relationship for Tensile Property Evaluation

TensileTesting Filament Extruded this compound Filament Specimen Prepare Dog-Bone Specimen (ASTM D638) Filament->Specimen UTM Universal Testing Machine (UTM) Specimen->UTM TensileStrength Tensile Strength (MPa) UTM->TensileStrength YoungsModulus Young's Modulus (GPa) UTM->YoungsModulus Elongation Elongation at Break (%) UTM->Elongation

Caption: The logical workflow for evaluating the tensile properties of the extruded filament.

Protocol for Tensile Testing (based on ASTM D638):

  • Specimen Preparation: Print or machine "dog-bone" shaped specimens from the extruded filament according to ASTM D638 Type V dimensions.[8][9]

  • Testing Machine: Use a Universal Testing Machine (UTM) with appropriate grips to hold the specimens.[8]

  • Test Parameters:

    • Crosshead Speed: 5 mm/min.[10]

    • Temperature: Ambient laboratory conditions (e.g., 23°C).

  • Data Acquisition: Record the force and displacement data until the specimen fractures.

  • Calculations: From the stress-strain curve, determine the Ultimate Tensile Strength (UTS), Young's Modulus, and Elongation at Break.[11]

Table 2: Typical Mechanical Properties of Nylon Filaments

PropertyTypical Value for Nylon 6Notes
Tensile Strength60 - 80 MPaThis compound is expected to have comparable, if not slightly lower, tensile strength than Nylon 6.[12]
Young's Modulus~2.5 GPa[12]
Elongation at Break20 - 60%[13]
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the extruded filament.

Protocol for Thermal Analysis:

  • Sample Preparation: Cut a small sample (5-10 mg) from the filament and place it in an aluminum DSC/TGA pan.

  • DSC Analysis:

    • Heating Rate: 10°C/min.[10]

    • Temperature Range: 25°C to 250°C.

    • Atmosphere: Nitrogen.

    • Analysis: Determine the melting temperature (Tm) and glass transition temperature (Tg). The melting point for this compound is typically between 200-220°C.[14]

  • TGA Analysis:

    • Heating Rate: 10°C/min.

    • Temperature Range: 25°C to 600°C.

    • Atmosphere: Nitrogen or Air.

    • Analysis: Determine the onset of thermal degradation. Nylon polymers are generally stable up to around 300°C.[5]

Table 3: Typical Thermal Properties of this compound

PropertyTypical Value
Melting Temperature (Tm)200 - 220°C[14][15]
Glass Transition Temperature (Tg)~49°C (for Nylon)[10]
Decomposition Temperature> 300°C[5]

Troubleshooting Common Extrusion Issues

Table 4: Troubleshooting Guide for this compound Filament Extrusion

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Filament Diameter Surging in the extruder, inconsistent puller speed.Ensure a steady flow of material from the hopper. Check for blockages. Verify puller speed is constant.[16]
Bubbles in Filament Moisture in the resin.Dry the resin according to the protocol. Increase drying time if necessary.[16][17]
Brittleness Polymer degradation (too high temperature or residence time).Reduce the extruder temperature profile. Increase screw speed slightly to reduce residence time.[16]
Surface Defects (e.g., melt fracture) Melt temperature is too low, or die design is not optimal.Increase the die temperature slightly. Ensure the die has a smooth, tapered entry.
Warpage (in downstream applications) High residual stress from rapid cooling.Use a heated bed if 3D printing. Consider annealing the filament after extrusion.

By following these detailed application notes and protocols, researchers can consistently produce high-quality this compound filaments, enabling reliable and reproducible results in their downstream research applications.

References

Application Notes and Protocols for Creating Porous Nylon 6/12 Membranes for Filtration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous Nylon 6/12 membranes are increasingly utilized in a variety of filtration applications, including sterile filtration, clarification of aqueous solutions, and sample preparation in the pharmaceutical and biotechnology industries. Their desirable properties, such as good chemical resistance, mechanical strength, and inherent hydrophilicity, make them a robust choice for these demanding applications. This document provides detailed application notes and experimental protocols for the fabrication of porous this compound membranes using three common techniques: Non-Solvent Induced Phase Separation (NIPS), Electrospinning, and Sintering.

The selection of a fabrication method depends on the desired membrane characteristics. NIPS is a versatile technique for creating membranes with a wide range of pore sizes and structures. Electrospinning produces nanofibrous membranes with high porosity and a large surface area-to-volume ratio, ideal for fine filtration. Sintering of polymer powders allows for the creation of robust, highly porous structures with controlled pore sizes.

Fabrication Methods: A Comparative Overview

The choice of fabrication technique significantly influences the final properties and performance of the this compound membrane. The following table summarizes the key characteristics of membranes produced by each method.

PropertyNon-Solvent Induced Phase Separation (NIPS)ElectrospinningSintering
Pore Size Range 0.05 µm - 10 µm[1]0.1 µm - 5 µm (inter-fiber pores)10 µm - 100 µm
Porosity 60% - 85%> 80%[2]30% - 60%
Membrane Structure Asymmetric or symmetric sponge-like or finger-like pores[1]Non-woven mat of nanofibersInterconnected porous solid
Typical Applications Microfiltration, Ultrafiltration, Sterile FiltrationFine particle removal, Prefiltration, Cell cultureCoarse filtration, Support structures
Key Advantages Tunable pore size and structure, well-established technique.High porosity and surface area, interconnected pores.High mechanical strength, good thermal and chemical stability.
Key Limitations Use of organic solvents, potential for defects.Limited mechanical strength without support, solvent use.Higher temperatures required, limited to larger pore sizes.

Experimental Protocols

Non-Solvent Induced Phase Separation (NIPS)

This method involves dissolving this compound in a suitable solvent and then inducing phase separation by immersing the polymer solution in a non-solvent bath. The exchange of solvent and non-solvent leads to the formation of a porous membrane structure.

Materials and Equipment:

  • This compound pellets or powder

  • Solvent: Formic acid (98%)

  • Non-solvent: Deionized water

  • Glass plate or another suitable substrate

  • Casting knife or doctor blade

  • Coagulation bath (a glass or stainless steel tray)

  • Drying oven

Protocol:

  • Dope Solution Preparation:

    • Prepare a 15-25 wt% solution of this compound in formic acid. The concentration will influence the final membrane morphology and porosity; higher concentrations generally lead to denser structures with smaller pores.[3]

    • Stir the mixture at room temperature until the this compound is completely dissolved. This may take several hours.

    • Allow the solution to degas to remove any air bubbles.

  • Membrane Casting:

    • Pour the dope solution onto a clean, dry glass plate.

    • Use a casting knife with a set gap (e.g., 150-250 µm) to cast a thin, uniform film of the polymer solution.

  • Phase Inversion:

    • Immediately immerse the glass plate with the cast film into a coagulation bath containing deionized water at a controlled temperature (e.g., 25°C).

    • The membrane will precipitate as the solvent (formic acid) diffuses out and the non-solvent (water) diffuses in.

    • Leave the membrane in the coagulation bath for at least 30 minutes to ensure complete phase separation.

  • Washing and Drying:

    • Carefully peel the membrane from the glass plate.

    • Wash the membrane thoroughly with deionized water to remove any residual solvent.

    • Dry the membrane in an oven at a controlled temperature (e.g., 60°C) or at room temperature.

Workflow for Non-Solvent Induced Phase Separation (NIPS):

NIPS_Workflow A Prepare Dope Solution (15-25 wt% this compound in Formic Acid) B Cast Thin Film (150-250 µm) A->B C Immerse in Coagulation Bath (Deionized Water) B->C D Phase Inversion (Solvent-Non-solvent Exchange) C->D E Wash Membrane (Remove Residual Solvent) D->E F Dry Membrane (Oven or Air Dry) E->F G Porous this compound Membrane F->G

NIPS Workflow for this compound Membrane Fabrication.
Electrospinning

Electrospinning uses an electric field to draw fine fibers from a polymer solution. These nanofibers collect on a grounded target, forming a non-woven mat with high porosity.

Materials and Equipment:

  • This compound pellets or powder

  • Solvent: Formic acid (98%) and Dichloromethane (DCM) (1:1 ratio)

  • Syringe with a metallic needle (e.g., 22-gauge)

  • Syringe pump

  • High-voltage power supply

  • Grounded collector (e.g., a flat plate or rotating mandrel covered with aluminum foil)

Protocol:

  • Solution Preparation:

    • Prepare an 8-15 wt% solution of this compound in a 1:1 mixture of formic acid and dichloromethane. The polymer concentration affects fiber diameter and morphology.

    • Stir the solution for several hours until the polymer is fully dissolved.

  • Electrospinning Setup:

    • Load the polymer solution into a syringe and mount it on the syringe pump.

    • Attach the high-voltage power supply to the needle of the syringe.

    • Position the grounded collector at a set distance from the needle tip (e.g., 10-20 cm).

  • Electrospinning Process:

    • Set the syringe pump to a constant flow rate (e.g., 0.5-2.0 mL/h).

    • Apply a high voltage (e.g., 15-25 kV) to the needle. A Taylor cone should form at the needle tip, from which a polymer jet is ejected.

    • The solvent evaporates as the jet travels to the collector, depositing solid nanofibers.

    • Continue the process until a membrane of the desired thickness is formed.

  • Post-Processing:

    • Carefully remove the nanofiber mat from the collector.

    • Dry the membrane under vacuum to remove any residual solvent.

Workflow for Electrospinning:

Electrospinning_Workflow A Prepare Polymer Solution (8-15 wt% this compound in FA/DCM) B Load into Syringe and Mount on Pump A->B C Apply High Voltage (15-25 kV) B->C D Eject Polymer Jet (Flow Rate 0.5-2.0 mL/h) C->D E Collect Nanofibers on Grounded Target D->E F Dry Membrane (Vacuum) E->F G Porous Nanofiber Membrane F->G

Electrospinning Workflow for Nanofibrous Membranes.
Sintering

Sintering involves heating a bed of polymer powder to a temperature just below its melting point, causing the particles to fuse together and form a porous solid structure.

Materials and Equipment:

  • This compound powder (particle size will influence final pore size)

  • Mold (e.g., stainless steel or ceramic)

  • Furnace or oven with precise temperature control

  • Optional: A press for powder compaction

Protocol:

  • Powder Preparation and Packing:

    • Fill a mold with this compound powder.

    • Gently tap or vibrate the mold to ensure uniform packing of the powder. For denser structures, the powder can be pre-compacted using a press.

  • Sintering Process:

    • Place the mold in a furnace.

    • Heat the furnace to a temperature slightly below the melting point of this compound (Melting point of this compound is approximately 218°C). A typical sintering temperature range would be 190-210°C.

    • The sintering time will depend on the powder particle size, packing density, and desired porosity, and can range from 30 minutes to several hours.

  • Cooling and Demolding:

    • After sintering, allow the mold to cool down slowly to room temperature to minimize thermal stresses.

    • Carefully remove the porous this compound membrane from the mold.

Workflow for Sintering:

Sintering_Workflow A Pack this compound Powder into a Mold B Heat in Furnace (190-210°C) A->B C Sinter for a Defined Time (e.g., 30-120 min) B->C D Cool to Room Temperature C->D E Demold Porous Part D->E F Porous Sintered Membrane E->F

Sintering Workflow for Porous this compound.

Membrane Characterization Protocols

Accurate characterization of the fabricated membranes is crucial to ensure they meet the requirements of the intended filtration application.

Pore Size and Porosity

a) Bubble Point Test (based on ASTM F316-03): This method determines the maximum pore size of a membrane.[4]

  • Wet the membrane with a suitable liquid (e.g., isopropanol).

  • Mount the wetted membrane in a filter holder.

  • Apply increasing air pressure to one side of the membrane.

  • The pressure at which a steady stream of bubbles emerges from the other side is the bubble point pressure.

  • The maximum pore diameter can be calculated using the Cantor-Laplace equation.

b) Liquid Extrusion Porosimetry: This technique provides a detailed pore size distribution.

  • Saturate the membrane with a wetting liquid.

  • Place the membrane in the instrument, and a non-wetting liquid (immiscible with the first) is used to displace the wetting liquid from the pores by applying increasing pressure.

  • The volume of extruded liquid is measured as a function of pressure, which is then converted to a pore size distribution.

c) Gravimetric Method for Porosity:

  • Measure the dry weight of a membrane sample of known dimensions.

  • Immerse the membrane in a wetting liquid (e.g., isopropanol) until fully saturated.

  • Measure the wet weight of the membrane.

  • Calculate the porosity using the weights and the densities of the polymer and the wetting liquid.

Filtration Performance

a) Pure Water Flux:

  • Mount the membrane in a dead-end or cross-flow filtration cell.

  • Pass deionized water through the membrane at a constant transmembrane pressure.

  • Measure the volume of permeate collected over a specific time period.

  • Calculate the water flux in L/m²·h.

b) Solute Rejection:

  • Prepare a feed solution containing a known concentration of a specific solute (e.g., a protein like Bovine Serum Albumin, or a specific drug molecule).

  • Perform a filtration experiment as described for pure water flux.

  • Measure the concentration of the solute in the feed and permeate solutions using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the solute rejection as: Rejection (%) = (1 - (Permeate Concentration / Feed Concentration)) * 100.

Mechanical Properties

Tensile Strength (based on ASTM D882): This test measures the force required to break the membrane and its elongation at break.[5][6]

  • Cut a rectangular strip of the membrane with defined dimensions.

  • Mount the strip in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of extension until the membrane breaks.

  • The machine records the force and elongation, from which tensile strength and elongation at break can be calculated.

Data Presentation: Expected Performance of this compound Membranes

The following tables provide a summary of expected quantitative data for this compound membranes fabricated by the different methods. These values can vary depending on the specific experimental parameters used.

Table 1: Physical Properties of Porous this compound Membranes

Fabrication MethodTypical Pore Size (µm)Porosity (%)
NIPS (15 wt% polymer) 0.5 - 2.0~75
NIPS (25 wt% polymer) 0.1 - 0.5~65
Electrospinning (10 wt%) 0.5 - 1.5 (inter-fiber)>85
Electrospinning (15 wt%) 0.2 - 0.8 (inter-fiber)~80
Sintering (50 µm powder) 15 - 30~45
Sintering (100 µm powder) 30 - 60~55

Table 2: Filtration Performance of Porous this compound Membranes

Fabrication MethodPure Water Flux (L/m²·h at 1 bar)BSA Rejection (%)
NIPS (0.2 µm) 200 - 500>90
NIPS (0.45 µm) 500 - 1000~70
Electrospinning 800 - 1500Dependent on thickness and fiber diameter
Sintering > 2000<10

Table 3: Mechanical Properties of Porous this compound Membranes

Fabrication MethodTensile Strength (MPa)Elongation at Break (%)
NIPS 3 - 810 - 30
Electrospinning (unsupported) 1 - 520 - 50
Sintering 10 - 205 - 15

Conclusion

The fabrication of porous this compound membranes for filtration can be achieved through various methods, each offering distinct advantages and resulting in membranes with different characteristics. By carefully selecting the fabrication technique and optimizing the process parameters as detailed in these application notes and protocols, researchers, scientists, and drug development professionals can create tailored membranes that meet the specific demands of their filtration applications. The provided characterization protocols will enable the verification of membrane properties and performance, ensuring reliable and reproducible filtration results.

References

Application Notes and Protocols: Nylon 6/12 Composites with Carbon Fiber Reinforcement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6/12, a copolymer of caprolactam and laurolactam, offers a unique balance of properties, including lower moisture absorption and better dimensional stability compared to Nylon 6, and superior mechanical strength and thermal resistance compared to Nylon 12.[1] When reinforced with carbon fiber (CF), this compound composites exhibit significantly enhanced mechanical performance, thermal stability, and electrical conductivity, making them suitable for a wide range of demanding applications in the automotive, aerospace, electronics, and medical industries.[2][3][4][5][6]

These composites provide a lightweight alternative to metals, offering high strength-to-weight ratios, excellent wear and corrosion resistance, and the ability to be processed into complex geometries using conventional thermoplastic processing techniques like injection molding.[2][3][4] This document provides detailed application notes, experimental protocols for fabrication and characterization, and quantitative data to guide researchers and professionals in the development and utilization of this compound-CF composites.

Applications

Carbon fiber reinforced this compound composites are utilized in a variety of applications where high performance is critical:

  • Automotive: Their high strength, stiffness, and thermal resistance make them ideal for under-the-hood components, fuel line components, and structural parts that require weight reduction for improved fuel efficiency.[2][3][5] Specific applications include engine covers, intake manifolds, and housings for electronic components.

  • Aerospace: The lightweight nature and high modulus of these composites are advantageous for manufacturing interior components, brackets, and structural elements in aircraft, contributing to overall weight savings and improved fuel economy.[2][4]

  • Electronics: The electrical conductivity imparted by the carbon fibers makes these composites suitable for applications requiring electromagnetic interference (EMI) shielding and electrostatic discharge (ESD) protection, such as housings for sensitive electronic devices.[2]

  • Industrial and Consumer Goods: The excellent wear resistance and durability of this compound-CF composites lend themselves to the production of high-performance sporting equipment, industrial machinery components like gears and bearings, and durable casings for tools and appliances.[2][4]

  • Medical Devices: The biocompatibility of this compound, combined with the strength and radiolucency of carbon fiber, makes these composites promising for applications in medical instrumentation, prosthetics, and orthopedic implants.[3]

Data Presentation

The following tables summarize the typical mechanical and thermal properties of this compound composites with varying carbon fiber content. The data is compiled from various sources and represents general trends. Actual properties may vary depending on the specific grade of this compound, carbon fiber type and loading, and processing conditions.

Table 1: Mechanical Properties of this compound-CF Composites

PropertyTest MethodUnitsNeat this compound10% CF20% CF30% CF
Tensile StrengthASTM D638MPa50 - 7080 - 110120 - 160150 - 190
Tensile ModulusASTM D638GPa1.5 - 2.54.0 - 6.07.0 - 10.011.0 - 15.0
Flexural StrengthASTM D790MPa70 - 90120 - 160180 - 230220 - 280
Flexural ModulusASTM D790GPa1.8 - 2.85.0 - 7.08.0 - 12.013.0 - 18.0
Notched Izod ImpactASTM D256J/m40 - 6060 - 8070 - 9080 - 100

Table 2: Thermal Properties of this compound-CF Composites

PropertyTest MethodUnitsNeat this compound10% CF20% CF30% CF
Melting Temperature (Tm)DSC°C210 - 220210 - 220210 - 220210 - 220
Heat Deflection Temperature (HDT) @ 1.82 MPaASTM D648°C70 - 90180 - 200200 - 220210 - 230
Coefficient of Linear Thermal Expansion (CLTE)ASTM E831µm/m·°C80 - 10030 - 5020 - 4015 - 30

Experimental Protocols

Fabrication of this compound-CF Composites

This protocol outlines the fabrication of test specimens using melt compounding followed by injection molding.

1.1. Materials and Equipment:

  • This compound pellets

  • Chopped carbon fiber (e.g., 3-6 mm length)

  • Twin-screw extruder with gravimetric feeders

  • Water bath for cooling extrudate

  • Pelletizer

  • Drying oven or desiccant dryer

  • Injection molding machine

1.2. Protocol:

  • Drying: Due to the hygroscopic nature of nylon, dry the this compound pellets and carbon fibers prior to processing to prevent hydrolytic degradation. A typical drying cycle is 4 hours at 80-100°C in a desiccant dryer to achieve a moisture content below 0.2%.[1]

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder. A typical profile for this compound would range from 220°C at the feed zone to 250°C at the die.

    • Calibrate and set the gravimetric feeders to deliver the desired weight percentage of this compound and carbon fiber.

    • Introduce the dried this compound pellets into the main feed throat of the extruder.

    • Introduce the carbon fibers into a downstream port of the extruder to minimize fiber breakage.

    • The molten composite strand is extruded through the die.

  • Cooling and Pelletizing:

    • Pass the extruded strand through a water bath to cool and solidify.

    • Feed the cooled strand into a pelletizer to produce composite pellets.

  • Drying of Composite Pellets: Dry the compounded pellets again using the same conditions as in step 1 to remove any moisture absorbed during the cooling process.

  • Injection Molding:

    • Set the temperature profile of the injection molding machine. For this compound-CF, barrel temperatures typically range from 230°C to 260°C.

    • Set the mold temperature, typically between 80°C and 120°C, to control the crystallinity and surface finish of the molded parts.[7]

    • Optimize injection pressure, holding pressure, and injection speed to ensure complete mold filling and minimize defects like voids or sink marks.[8]

    • Inject the molten composite into a pre-designed mold to produce test specimens according to ASTM standards (e.g., dumbbell-shaped bars for tensile testing).

Material Characterization

2.1. Mechanical Testing

2.1.1. Tensile Properties (ASTM D638)

  • Specimen Preparation: Use Type I dumbbell-shaped specimens. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[9]

  • Test Procedure:

    • Measure the width and thickness of the specimen's narrow section.

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[8]

    • Record the load and extension data.

  • Data Analysis: Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

2.1.2. Flexural Properties (ASTM D790)

  • Specimen Preparation: Use rectangular bar specimens (e.g., 127 x 12.7 x 3.2 mm). Condition the specimens as per ASTM D638.

  • Test Procedure:

    • Place the specimen on a three-point bending fixture with a specified support span (typically 16 times the specimen thickness).[4]

    • Apply a load to the center of the specimen at a specified crosshead speed until the specimen fractures or reaches 5% strain.[5]

    • Record the load and deflection data.

  • Data Analysis: Calculate flexural strength and flexural modulus.

2.1.3. Notched Izod Impact Strength (ASTM D256)

  • Specimen Preparation: Use notched rectangular bar specimens (e.g., 63.5 x 12.7 x 3.2 mm). Condition the specimens as per ASTM D638.

  • Test Procedure:

    • Clamp the specimen vertically in the Izod impact tester with the notch facing the direction of the pendulum strike.

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed during the fracture.

  • Data Analysis: Calculate the impact strength in J/m.

2.2. Thermal Analysis

2.2.1. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Place a small sample (5-10 mg) of the composite into an aluminum DSC pan.

  • Test Procedure:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 250°C).

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate.

  • Data Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the heat flow curves.

2.2.2. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small sample (10-20 mg) of the composite into a TGA pan.

  • Test Procedure: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).

  • Data Analysis: Monitor the weight loss of the sample as a function of temperature to determine the thermal stability and fiber content of the composite.

2.3. Morphological Characterization

2.3.1. Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Fracture a test specimen (e.g., from impact testing) to expose the internal morphology.

    • Mount the fractured specimen on an SEM stub.

    • Sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging:

    • Introduce the sample into the SEM chamber.

    • Acquire images of the fracture surface at various magnifications.

  • Analysis: Examine the images to assess fiber dispersion, fiber-matrix adhesion, fiber pull-out, and the overall fracture mechanism.

2.4. Moisture Content (ASTM D7191)

  • Sample Preparation: Obtain a representative sample of the composite pellets or molded part.

  • Test Procedure:

    • Place a known weight of the sample into a vial.

    • Heat the vial to a specified temperature to vaporize the moisture.

    • A carrier gas transports the moisture to a relative humidity sensor.

  • Data Analysis: The instrument calculates the total moisture content based on the sensor's readings.[10]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_fab Composite Fabrication cluster_char Material Characterization Drying Drying of This compound & Carbon Fiber Melt_Compounding Melt Compounding (Twin-Screw Extruder) Drying->Melt_Compounding Pelletizing Cooling & Pelletizing Melt_Compounding->Pelletizing Drying_Pellets Drying of Composite Pellets Pelletizing->Drying_Pellets Injection_Molding Injection Molding of Test Specimens Drying_Pellets->Injection_Molding Moisture Moisture Content Analysis Drying_Pellets->Moisture Mechanical Mechanical Testing (Tensile, Flexural, Impact) Injection_Molding->Mechanical Thermal Thermal Analysis (DSC, TGA) Injection_Molding->Thermal Morphological Morphological Analysis (SEM) Injection_Molding->Morphological

Caption: Experimental workflow for fabrication and characterization of this compound-CF composites.

structure_property cluster_structure Structural Factors cluster_properties Composite Properties CF_Content Carbon Fiber Content Mechanical_Props Mechanical Properties (Strength, Stiffness, Toughness) CF_Content->Mechanical_Props Thermal_Props Thermal Properties (HDT, CLTE) CF_Content->Thermal_Props Electrical_Props Electrical Conductivity CF_Content->Electrical_Props Fiber_Matrix_Adhesion Fiber-Matrix Adhesion Fiber_Matrix_Adhesion->Mechanical_Props Fiber_Dispersion Fiber Dispersion Fiber_Dispersion->Mechanical_Props Crystallinity Matrix Crystallinity Crystallinity->Mechanical_Props Dimensional_Stability Dimensional Stability Crystallinity->Dimensional_Stability

Caption: Key structure-property relationships in this compound-CF composites.

References

Application Notes and Protocols for Sterilization of Nylon 6/12 in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common sterilization methods for Nylon 6/12, a versatile thermoplastic polyamide increasingly used in biomedical devices, surgical instruments, and drug delivery systems.[1][2] This document outlines the effects of various sterilization techniques on the material's properties, offers detailed experimental protocols, and presents quantitative data to aid in the selection of the most appropriate sterilization method for your specific research needs.

Introduction to Sterilization of this compound

This compound is valued in the biomedical field for its excellent mechanical strength, durability, chemical resistance, and biocompatibility.[2][3] Proper sterilization is a critical step to ensure the safety and efficacy of any medical device or component that comes into contact with biological tissues.[4] However, the sterilization process itself can impact the physical, chemical, and mechanical properties of the polymer.[5] Therefore, a thorough understanding of the compatibility of this compound with different sterilization methods is essential.

This document explores the following sterilization methods:

  • Ethylene Oxide (EtO) Sterilization

  • Gamma Irradiation

  • Autoclave (Steam) Sterilization

  • Low-Temperature Hydrogen Peroxide Plasma (LTHP) Sterilization

Comparative Effects of Sterilization Methods on this compound

The choice of sterilization method depends on the specific application, the design of the device, and the desired final properties of the this compound component. The following table summarizes the general effects and compatibility of common sterilization methods with Polyamides, including this compound.

Table 1: Summary of Sterilization Method Effects on Polyamides (including this compound)

Sterilization MethodGeneral Effect on this compoundAdvantagesDisadvantagesCompatibility Rating
Ethylene Oxide (EtO) Generally good compatibility. Minimal impact on mechanical properties.[6][7]Low-temperature process, suitable for heat-sensitive materials.[4] Wide range of material compatibility.Potential for toxic residues, requiring lengthy aeration.[5][7] EtO is a toxic and flammable gas.Good [8]
Gamma Irradiation Can cause chain scission and cross-linking, potentially altering mechanical properties and causing discoloration (yellowing).[9] Nylons 12 and 6/12 are more stable than Nylon 6.[9][10]Excellent penetration, no toxic residues.[4]Can degrade some polymers, not suitable for repeated sterilization.[4] High initial capital cost for equipment.Fair to Good (dose-dependent)[8]
Autoclave (Steam) Can cause water absorption, leading to slight swelling and potential changes in dimensional stability.[6] May not be suitable for all types of nylon.[11]Inexpensive, non-toxic, and effective.[12]High temperatures can degrade or distort some nylons.[5][11] Not suitable for moisture-sensitive materials.Poor to Fair [8]
Low-Temperature Hydrogen Peroxide Plasma (LTHP) Good compatibility with many polymers, including nylon.[13] Considered an alternative to EtO.Low-temperature process, short cycle times, no toxic by-products (water and oxygen).[14][15]Limited penetration capability for long or narrow lumens. Not suitable for liquids, powders, or cellulosic materials.[14]Good

Experimental Protocols

The following are generalized protocols for sterilization and subsequent material evaluation. Researchers should validate these protocols for their specific this compound grade and application.

Ethylene Oxide (EtO) Sterilization Protocol

Objective: To sterilize this compound components using ethylene oxide gas.

Materials:

  • This compound components

  • EtO sterilizer

  • Gas-permeable packaging (e.g., Tyvek pouches)

  • Biological indicators (e.g., Bacillus atrophaeus spores)

  • Aeration chamber

Procedure:

  • Pre-conditioning: Place the packaged this compound components in a pre-conditioning room at a specified temperature and humidity to ensure consistent sterilization conditions.

  • Sterilization Cycle:

    • Place the packages and biological indicators into the EtO sterilizer chamber.

    • Evacuate the chamber to a specific vacuum level.

    • Introduce steam to achieve a relative humidity typically between 40% and 80%.

    • Introduce EtO gas to a concentration of 400-1200 mg/L.[4]

    • Maintain the chamber at a temperature between 30°C and 60°C for a validated exposure time (typically 1-6 hours).

  • Post-Sterilization Aeration:

    • Evacuate the EtO gas from the chamber.

    • Transfer the sterilized components to an aeration chamber to remove residual EtO. Aeration time is critical and depends on the material and device geometry, often ranging from 8 to 12 hours at 50-60°C.

Gamma Irradiation Sterilization Protocol

Objective: To sterilize this compound components using gamma radiation.

Materials:

  • This compound components

  • Gamma-compatible packaging

  • Gamma irradiator (Cobalt-60 source)

  • Dosimeters

Procedure:

  • Packaging: Package the this compound components in appropriate gamma-compatible packaging.

  • Dosimetry: Place dosimeters at various locations within the product load to measure the absorbed radiation dose.

  • Irradiation:

    • Place the packaged components in the irradiation chamber.

    • Expose the components to gamma radiation from a Cobalt-60 source.

    • A typical sterilization dose is in the range of 25-50 kGy. The exact dose should be validated based on the bioburden of the product.

  • Post-Irradiation: No post-treatment is required. The products are sterile immediately after irradiation.

Material Property Evaluation Protocol

Objective: To assess the impact of sterilization on the mechanical properties of this compound.

Equipment:

  • Universal Testing Machine (UTM)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Mechanical Testing (Tensile Strength and Elongation):

    • Prepare dumbbell-shaped specimens of both sterilized and unsterilized (control) this compound according to ASTM D638 standards.

    • Conduct tensile testing on the UTM at a constant crosshead speed.

    • Record the tensile strength at break and the percentage elongation at break.

  • Thermal Analysis (Melting Point and Crystallinity):

    • Use DSC to analyze small samples of sterilized and control materials.

    • Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Determine the melting temperature (Tm) and the heat of fusion (ΔHf) to calculate the percent crystallinity.

  • Chemical Analysis (Functional Group Changes):

    • Use FTIR spectroscopy to obtain the infrared spectra of the sterilized and control samples.

    • Analyze the spectra for changes in characteristic peaks, which may indicate chemical degradation or cross-linking.

Quantitative Data

The following table presents a summary of expected quantitative changes in Nylon properties after different sterilization methods. Note that specific values can vary depending on the grade of this compound, processing conditions, and sterilization parameters.

Table 2: Expected Quantitative Effects of Sterilization on Nylon Properties

PropertyEthylene Oxide (EtO)Gamma Irradiation (25 kGy)Autoclave (121°C, 15 psi, 20 min)
Tensile Strength Minimal change (~0 to -5%)[6]Dose-dependent; can decrease (-5 to -15%) due to chain scission[9]Can decrease (-10 to -20%) due to hydrolysis[6]
Elongation at Break Minimal change[6]Can significantly decrease (-20 to -50%) due to cross-linking[9][10]May slightly increase or decrease depending on water absorption
Melting Temperature (Tm) No significant change[16]Minor changes may be observed[17]No significant change
Color No significant changeCan cause yellowing[9]No significant change
Biocompatibility (Cytotoxicity) Generally passes after proper aeration[18]Generally passesGenerally passes

Diagrams

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_sterilization Sterilization Methods cluster_analysis Post-Sterilization Analysis prep This compound Component eto Ethylene Oxide prep->eto Sterilize gamma Gamma Irradiation prep->gamma Sterilize autoclave Autoclave prep->autoclave Sterilize lthp LTHP prep->lthp Sterilize mechanical Mechanical Testing (Tensile, Elongation) eto->mechanical Analyze thermal Thermal Analysis (DSC) eto->thermal Analyze chemical Chemical Analysis (FTIR) eto->chemical Analyze bio Biocompatibility (Cytotoxicity) eto->bio Analyze gamma->mechanical Analyze gamma->thermal Analyze gamma->chemical Analyze gamma->bio Analyze autoclave->mechanical Analyze autoclave->thermal Analyze autoclave->chemical Analyze autoclave->bio Analyze lthp->mechanical Analyze lthp->thermal Analyze lthp->chemical Analyze lthp->bio Analyze

Caption: Workflow for sterilization and subsequent analysis of this compound.

Sterilization Method Selection Logic

sterilization_selection node_material Heat Sensitive? node_geometry Complex Geometry? (e.g., long lumens) node_material->node_geometry Yes node_autoclave Autoclave node_material->node_autoclave No node_residue Residue Concerns? node_geometry->node_residue Yes node_lthp LTHP node_geometry->node_lthp No node_eto Ethylene Oxide node_residue->node_eto No node_gamma Gamma Irradiation node_residue->node_gamma Yes

Caption: Decision tree for selecting a suitable sterilization method.

Conclusion

The selection of an appropriate sterilization method for this compound in biomedical research is a critical decision that requires careful consideration of the material's properties and the specific application. Ethylene oxide and low-temperature hydrogen peroxide plasma are generally good choices for maintaining the mechanical integrity of this compound. Gamma irradiation can also be suitable, but the effects of the radiation dose on the material must be thoroughly evaluated. Autoclave sterilization is often not recommended for nylons due to the potential for hydrolytic degradation. It is imperative that researchers conduct validation studies to confirm the suitability of their chosen sterilization method for their specific this compound product and intended use.

References

Application Note: Biocompatibility Testing of Nylon 6/12 for Medical Devices in Accordance with ISO 10993

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nylon 6/12 is a versatile thermoplastic polymer known for its excellent mechanical strength, chemical resistance, and durability.[1] These properties make it a candidate for various medical applications, including surgical sutures, catheters, and medical implants.[1][2][3][4] Before a medical device can be approved for clinical use, its biocompatibility must be rigorously evaluated to ensure it does not cause any adverse local or systemic effects in the patient.[5] The International Organization for Standardization (ISO) 10993 series of standards provides a framework for the biological evaluation of medical devices within a risk management process.[5][6][7][8]

This application note provides detailed protocols for the initial biocompatibility screening of this compound, specifically focusing on the "big three" tests mandated by ISO 10993-1 for most medical devices: cytotoxicity, sensitization, and irritation.[9][10][11]

Risk Management and Test Selection

The foundation of a biological evaluation is a risk-based approach as outlined in ISO 10993-1.[6][8] The selection of specific tests depends on the nature and duration of the device's contact with the body. For a material like this compound, which could be used in devices with varying levels of patient contact, a thorough evaluation is critical.

ISO_10993_1_Workflow A A B B A->B C C B->C D D C->D E E D->E I I D->I F F E->F G G E->G H H E->H J J F->J G->J H->J I->J K K J->K L L K->L M M L->M Yes N N L->N No N->A

Caption: ISO 10993-1 workflow for biocompatibility risk management.

In Vitro Cytotoxicity Testing (ISO 10993-5)

Cytotoxicity testing is a highly sensitive method used to screen for the potential of a material to cause cellular damage.[10][12] It is a fundamental component of any biocompatibility assessment.[13]

Experimental Protocol: Extract-Based Assay

1.1.1 Principle Extracts of the this compound material are prepared and placed in contact with a monolayer of L-929 mouse fibroblast cells. After a specified incubation period, cell viability is quantitatively assessed using an MTT assay, which measures mitochondrial activity.[13] A reduction in viability of more than 30% is typically considered a cytotoxic effect.

1.1.2 Materials

  • This compound test articles (sterilized)

  • Negative Control: High-Density Polyethylene (HDPE)

  • Positive Control: Organotin-stabilized Polyvinylchloride (PVC)

  • L-929 mouse fibroblast cell line (ATCC CCL-1)

  • Complete Cell Culture Medium: MEM with 10% fetal bovine serum and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

1.1.3 Sample and Extract Preparation (ISO 10993-12)

  • Prepare this compound samples according to a surface area to volume ratio of 3 cm²/mL.

  • Use both polar (Complete Culture Medium) and non-polar (e.g., olive oil) extraction vehicles.

  • Place the test material, positive control, and negative control in separate sterile vessels with the extraction vehicle.

  • Incubate at 37°C for 24 hours. This creates the 100% extract.

  • Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh culture medium.

1.1.4 Procedure

  • Seed L-929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the seeding medium and replace it with the prepared extracts (100%, 50%, 25%, 12.5%) and control extracts.

  • Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • After incubation, remove the extract medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT solution and add isopropanol to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a plate reader.

Data Presentation and Interpretation

Cell viability is calculated as a percentage relative to the negative control.

Table 1: Quantitative Cytotoxicity Results (MTT Assay)

Extract Concentration Mean Absorbance (570 nm) % Viability (Relative to Negative Control) Cytotoxicity Grade (ISO 10993-5)
This compound
100% 0.885 96.2% 0
50% 0.901 97.9% 0
25% 0.910 98.9% 0
Positive Control
100% 0.112 12.2% 4
Negative Control
100% 0.920 100% 0

| Blank (Medium) | 0.050 | N/A | N/A |

Interpretation: Based on the representative data, this compound shows a cell viability of over 96% even at the highest extract concentration, indicating it is non-cytotoxic and passes the requirements of ISO 10993-5.

Cytotoxicity_Workflow A Prepare Extracts (this compound, Controls) 37°C for 24h C Expose Cells to Extracts (24h Incubation) A->C B Seed L-929 Fibroblasts in 96-well Plate B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan (Isopropanol) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability F->G H Pass (>70% Viability) G->H Yes I Fail (<70% Viability) G->I No

Caption: Quantitative cytotoxicity testing workflow (ISO 10993-5).

Skin Sensitization Testing (ISO 10993-10)

This test evaluates the potential of leachable substances from this compound to cause a delayed-type hypersensitivity (allergic) reaction after repeated exposure.[14]

Experimental Protocol: Guinea Pig Maximization Test (GPMT)

2.1.1 Principle The GPMT is a highly sensitive method to assess a material's potential to act as a skin sensitizer. It involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a potential allergic response.

2.1.2 Materials

  • This compound test articles

  • Negative Control material (HDPE)

  • Extraction Vehicles: Saline and Cottonseed Oil

  • Freund’s Complete Adjuvant (FCA)

  • Sodium Lauryl Sulfate (SLS)

  • Young adult albino guinea pigs

2.1.3 Procedure

Induction Phase (Day 0-7):

  • Intradermal Injections (Day 0): In the clipped dorsal shoulder region of test group animals, three pairs of 0.1 mL intradermal injections are made:

    • FCA emulsified with water (1:1)

    • This compound extract

    • This compound extract emulsified with FCA (1:1)

  • Topical Application (Day 7): The injection site is pre-treated with 0.5 mL of 10% SLS in petrolatum to create a mild irritation. 24 hours later, a patch containing the this compound extract is applied to the site and occluded for 48 hours.

Challenge Phase (Day 21):

  • A patch containing the this compound extract is applied to a naive, clipped site on the flank of each test and control animal.

  • The patches are removed after 24 hours.

2.1.4 Observation and Scoring

  • The challenge sites are observed for erythema (redness) and edema (swelling) at 24, 48, and 72 hours after patch removal.

  • Observations are scored using the Magnusson and Kligman grading scale (0-3 for erythema, 0-4 for edema).

Data Presentation and Interpretation

A material is considered a sensitizer if a response is observed in the test group that is significantly greater than the control group.

Table 2: Sensitization Results (GPMT)

Group Animal No. Erythema Scores (24h / 48h) Edema Scores (24h / 48h) Sensitization Response
This compound 1 0 / 0 0 / 0 Negative
2 0 / 0 0 / 0 Negative
... (n=10) 0 / 0 0 / 0 Negative
Negative Control 1 0 / 0 0 / 0 Negative

| | ... (n=5) | 0 / 0 | 0 / 0 | Negative |

Interpretation: In this representative study, none of the animals challenged with the this compound extract exhibited a sensitization response (score > 0). Therefore, this compound is considered a non-sensitizer under the conditions of the test.

Irritation Testing (ISO 10993-23, formerly part of 10993-10)

Irritation tests assess the potential of a device to cause localized skin inflammation.[15] Unlike sensitization, irritation is a non-immunological response.[11]

Experimental Protocol: Intracutaneous Reactivity Test

3.1.1 Principle Extracts of the this compound material are injected intracutaneously into rabbits, and the injection sites are observed for signs of local inflammation (erythema and edema).

3.1.2 Materials

  • This compound test articles

  • Negative Control material (HDPE)

  • Extraction Vehicles: Saline and Cottonseed Oil

  • Healthy, adult albino rabbits

3.1.3 Procedure

  • Prepare extracts of the this compound and control materials in both saline and cottonseed oil as per ISO 10993-12.

  • Clip the fur from the dorsal region of two rabbits.

  • On one side of each rabbit's spine, inject 0.2 mL of the this compound extract at five separate sites.

  • On the other side of the spine, inject 0.2 mL of the corresponding control extract at five separate sites.

  • Observe the injection sites for erythema and edema at 24, 48, and 72 hours post-injection.

  • Score the reactions on a scale of 0 to 4.

Data Presentation and Interpretation

The scores for the test and control sites are calculated for each observation period. The final score is determined by subtracting the average control score from the average test score. A material passes if this final score is 1.0 or less.

Table 3: Intracutaneous Irritation Results

Observation Time Mean Score (this compound) Mean Score (Control) Difference (Test - Control)
Saline Extract
24 hours 0.2 0.1 0.1
48 hours 0.0 0.0 0.0
72 hours 0.0 0.0 0.0
Overall Score 0.1
Cottonseed Oil Extract
24 hours 0.4 0.2 0.2
48 hours 0.1 0.1 0.0
72 hours 0.0 0.0 0.0

| Overall Score | | | 0.2 |

Interpretation: The overall scores for both polar and non-polar extracts of this compound are well below the 1.0 limit. Therefore, the material is considered a non-irritant.

Cellular_Response_Pathway A Biomaterial Leachate (e.g., Cytotoxic Agent) B Cell Membrane Interaction A->B C Increased Permeability Loss of Integrity B->C D Mitochondrial Dysfunction C->D I Necrosis (Cell Lysis) C->I Severe Damage E Decreased ATP Production (Reduced MTT Conversion) D->E F Release of Apoptotic Factors D->F G Caspase Cascade Activation F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Simplified pathway of a potential cytotoxic response.

Based on the protocols and representative data presented, this compound demonstrates a favorable biocompatibility profile according to the fundamental screening tests of ISO 10993. It is shown to be non-cytotoxic, non-sensitizing, and non-irritating. This initial assessment is crucial and indicates that this compound is a suitable candidate material for medical devices. However, a complete biological evaluation requires a comprehensive risk assessment that considers the final device, its manufacturing processes, and its intended clinical use, which may necessitate further testing as outlined in the ISO 10993 standards.[5][8]

References

Troubleshooting & Optimization

troubleshooting poor yield in Nylon 6/12 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Nylon 6/12 and overcoming challenges related to poor yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that can lead to poor or lower-than-expected yields.

Q1: What is the most critical factor affecting the molecular weight and yield of my this compound synthesis?

A1: The single most critical factor is maintaining a precise 1:1 stoichiometric ratio of the reactive functional groups (amine from hexamethylenediamine and carboxylic acid from dodecanedioic acid).[1][2] Any deviation from this perfect balance leads to chain termination, which limits the polymer chain length and results in a lower molecular weight and, consequently, a poor yield of high-quality polymer.[1][2]

Q2: My final polymer is brittle and has a low viscosity. What is the likely cause?

A2: A brittle polymer with low viscosity is indicative of low molecular weight. The primary cause is almost always an imprecise monomer stoichiometry.[1] An excess of either the diamine or the diacid will cap the growing polymer chains prematurely. To resolve this, ensure you are using high-purity monomers and a high-precision balance for weighing.[1] Consider preparing a nylon salt from your monomers before the final melt polymerization to ensure a perfect 1:1 ratio.[1]

Q3: The polymerization reaction seems to start but then stalls, and the viscosity of the melt stops increasing. Why is this happening?

A3: This issue typically points to inefficient removal of the condensation byproduct, which is water. The polycondensation reaction is an equilibrium process; for the reaction to proceed and form long polymer chains, the water byproduct must be continuously removed to drive the equilibrium toward the polymer.[1]

  • Check your vacuum system: Ensure the reaction vessel is leak-proof and that your vacuum pump can achieve a high vacuum (<1 torr).

  • Optimize temperature and vacuum application: Gradually increase the temperature and the vacuum during the polycondensation stage. This helps facilitate water removal without causing excessive foaming or loss of monomers.[1]

  • Use an efficient condenser: Employ a cold trap (e.g., with dry ice/acetone) to effectively capture the water vapor.[1]

Q4: The color of my final polymer is yellow or brown. What causes this discoloration?

A4: Discoloration is often a sign of thermal degradation or oxidative side reactions. This can happen if the reaction temperature is too high or if the inert atmosphere is not maintained.

  • Temperature Control: For aliphatic polyamides like this compound, reaction temperatures typically range from 220°C to 280°C.[1] Ensure your temperature controller is calibrated and avoid exceeding the optimal range for your specific setup.

  • Inert Atmosphere: Ensure a constant, slow positive flow of an inert gas like nitrogen, especially during the initial heating phase, to purge any oxygen from the system.[1]

Q5: Can impurities in my monomers affect the yield?

A5: Yes, absolutely. Impurities, even in small amounts, can act as chain terminators or cause undesirable side reactions.[1][3] For example, monofunctional amines or carboxylic acids will cap the polymer chains, preventing further growth. Water present in the monomers at the start can also affect the initial stoichiometry.[3] It is crucial to use high-purity monomers or purify them before use.[4][5]

Q6: Is a catalyst necessary for this compound synthesis?

A6: While the polycondensation can proceed thermally, a catalyst can significantly increase the reaction rate, which can be beneficial.[1] However, for many lab-scale preparations, a catalyst is not strictly required if the temperature and vacuum conditions are optimized. If you experience a very slow reaction rate despite optimal conditions, you might consider adding a suitable polycondensation catalyst.[1]

Quantitative Data Summary

The following table summarizes key reaction parameters and their impact on the final polymer properties, based on data for similar polyamide systems. Exact values will vary with specific reactor conditions.

ParameterConditionResulting Molecular Weight (Mn, g/mol )Relative ViscosityNotes
Monomer Stoichiometry 1.02 : 1.00 (Diamine:Diacid)~ 8,000 - 12,0002.1 - 2.5Excess diamine limits chain growth.[1]
(Molar Ratio)1.00 : 1.00 > 18,000 ~2.0 Optimal ratio for high molecular weight. [1]
1.00 : 1.02 (Diamine:Diacid)~ 7,000 - 11,0002.2 - 2.6Excess diacid limits chain growth.[1]
Reaction Temperature 220°C - 280°CVariesVariesOptimal range for melt polymerization of aliphatic polyamides.[1] Temperatures below this range may lead to a slow reaction rate, while higher temperatures risk thermal degradation.
Polycondensation Vacuum < 1 torrHighHighA high vacuum is essential to efficiently remove water and drive the reaction to completion.[1]

Experimental Protocols

Protocol 1: Purification of Monomers

High monomer purity is essential for achieving high molecular weight this compound.

  • Hexamethylenediamine (Diamine):

    • Apparatus: Standard distillation apparatus.

    • Procedure: Commercial hexamethylenediamine can be purified by vacuum distillation.[4][5] It is crucial to perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation. Collect the fraction that distills at the correct boiling point for the applied pressure.

  • Dodecanedioic Acid (Diacid):

    • Apparatus: Large beaker, hot plate, filtration setup.

    • Procedure: Dodecanedioic acid can be purified by repeated recrystallization from hot water or another suitable solvent.[5] Dissolve the acid in a minimum amount of boiling water, allow it to cool slowly to form crystals, and then collect the crystals by filtration. Dry the purified crystals thoroughly in a vacuum oven before use.[6]

Protocol 2: Synthesis of this compound via Melt Polycondensation

This protocol describes a typical two-stage melt polymerization process.

  • Materials & Equipment:

    • Equimolar amounts of purified hexamethylenediamine and dodecanedioic acid.

    • Reaction vessel (e.g., three-necked flask) equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and receiving flask.

    • Heating mantle with a temperature controller.

    • High-vacuum pump and a vacuum trap.[1]

  • Procedure:

    • Nylon Salt Formation (Optional but Recommended): Dissolve equimolar amounts of hexamethylenediamine and dodecanedioic acid in ethanol at around 40-50°C with vigorous stirring.[6][7] The this compound salt will precipitate. Filter the salt, wash with cold ethanol, and dry it thoroughly under vacuum. This ensures a perfect 1:1 ratio.

    • Monomer/Salt Charging: Charge the dried nylon salt (or accurately weighed equimolar amounts of the monomers) into the reaction flask.

    • Inerting the System: Assemble the apparatus and purge the system with dry nitrogen for 15-20 minutes to remove all oxygen. Maintain a slow, positive flow of nitrogen.[1]

    • Pre-polymerization (Atmospheric Pressure):

      • Begin stirring the mixture.

      • Gradually heat the flask to 200-220°C. The monomers will melt and begin to react, forming a prepolymer.

      • Water will distill from the reaction mixture. Hold the temperature in this range for 1-2 hours until the majority of the theoretical amount of water has been collected.[1]

    • Polycondensation (High Vacuum Stage):

      • Gradually increase the temperature to 250-260°C.

      • Slowly and carefully apply vacuum, gradually increasing it to the highest level possible (<1 torr). Be cautious to avoid excessive foaming.[1]

      • Continue the reaction under high vacuum and at 250-260°C for 2-4 hours. The viscosity of the molten polymer will increase significantly, indicated by a higher torque on the stirrer motor.[1]

      • The reaction is considered complete when bubbling in the melt has ceased and the stirrer torque is high and constant.

    • Polymer Extrusion and Quenching:

      • Release the vacuum by re-introducing nitrogen into the system.

      • While the polymer is still molten, extrude it from the reactor under positive nitrogen pressure as a strand into a bath of cold water to quench it.[1]

    • Drying: Cut the cooled polymer strand into pellets and dry them in a vacuum oven at 80-100°C for 24 hours to remove any residual moisture.[6]

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the fundamental polymerization reaction for this compound.

Troubleshooting_Workflow start Poor Yield or Low Molecular Weight stoichiometry 1. Check Stoichiometry start->stoichiometry purity 2. Verify Monomer Purity stoichiometry->purity Ratio is Correct recalculate Recalculate molar amounts. Use high-precision balance. stoichiometry->recalculate Imbalance Suspected conditions 3. Review Reaction Conditions purity->conditions Monomers are Pure purify_monomers Purify monomers (distillation/recrystallization). purity->purify_monomers Impurities Suspected vacuum Check vacuum level (<1 torr) and for system leaks. conditions->vacuum Check Process temperature Verify temperature (220-280°C) and check for degradation. conditions->temperature inert Ensure inert N2 atmosphere is maintained. conditions->inert recalculate->purity salt Prepare Nylon salt to ensure perfect 1:1 ratio. salt->purity purify_monomers->conditions check_impurities Analyze for impurities (e.g., water, monofunctional species). check_impurities->conditions end_node High Yield Achieved vacuum->end_node temperature->end_node inert->end_node

Caption: Troubleshooting workflow for poor this compound yield.

Polymerization_Pathway diamine Hexamethylenediamine (n H₂N-(CH₂)₆-NH₂) plus + diacid Dodecanedioic Acid (n HOOC-(CH₂)₁₀-COOH) nylon This compound Repeating Unit -[-NH-(CH₂)₆-NH-CO-(CH₂)₁₀-CO-]-n diacid->nylon Polycondensation (Heat, Vacuum) water Water (2n-1 H₂O) nylon->water Byproduct

Caption: Synthesis pathway for this compound polymerization.

References

controlling molecular weight in Nylon 6/12 polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nylon 6/12 polymerization. This resource is designed to assist researchers, scientists, and drug development professionals in controlling the molecular weight of this compound during synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization that can affect the final molecular weight of the polymer.

Question: Why is the molecular weight of my this compound lower than expected?

Answer:

A lower-than-expected molecular weight in this compound is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Imbalance in Monomer Stoichiometry: An excess of one monomer can lead to chain termination, limiting the growth of the polymer chains.

    • Solution: Ensure a precise 1:1 molar ratio of the diacid (dodecanedioic acid) and diamine (hexamethylenediamine) by accurately weighing the monomers. The formation of a nylon salt before polymerization can help ensure this balance.[1]

  • Presence of Monofunctional Impurities: Monofunctional species, such as acetic acid, can act as chain terminators, capping the growing polymer chains and thus limiting the final molecular weight.[2][3]

    • Solution: Use high-purity monomers. If chain terminators are used intentionally to control molecular weight, their concentration must be carefully controlled.

  • Inadequate Reaction Time or Temperature: The polymerization reaction may not have proceeded to a sufficient extent to achieve the target molecular weight.

    • Solution: Increase the reaction time or temperature according to established protocols. Monitor the reaction progress by measuring the viscosity of the reaction mixture.

  • Inefficient Water Removal: In condensation polymerization, water is a byproduct. If not effectively removed, the equilibrium will shift, hindering further polymerization.

    • Solution: Ensure the reaction is carried out under a nitrogen atmosphere and that the apparatus is designed for efficient removal of water, for instance, by using a Dean-Stark trap or applying a vacuum during the later stages of polymerization.

Troubleshooting Workflow for Low Molecular Weight

low_mw_troubleshooting start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry (1:1 Ratio) start->check_stoichiometry check_impurities Analyze Monomer Purity for Monofunctional Impurities check_stoichiometry->check_impurities Correct adjust_stoichiometry Adjust Monomer Ratio / Use Nylon Salt check_stoichiometry->adjust_stoichiometry Incorrect check_conditions Review Reaction Time and Temperature Profiles check_impurities->check_conditions Pure purify_monomers Purify Monomers or Use Higher Grade check_impurities->purify_monomers Impurities Present check_water_removal Evaluate Efficiency of Water Removal check_conditions->check_water_removal Sufficient optimize_conditions Increase Reaction Time/Temperature check_conditions->optimize_conditions Insufficient improve_water_removal Improve Vacuum/Nitrogen Purge check_water_removal->improve_water_removal Inefficient

Caption: Troubleshooting logic for addressing low molecular weight in this compound.

Question: What causes the molecular weight of my this compound to be too high or result in gel formation?

Answer:

An excessively high molecular weight or gel formation can occur when the polymerization reaction proceeds beyond the desired point or when side reactions lead to cross-linking.

Possible Causes and Solutions:

  • Prolonged Reaction Time or Excessive Temperature: Leaving the reaction to proceed for too long or at too high a temperature can lead to an increase in molecular weight and potential side reactions.

    • Solution: Carefully control the reaction time and temperature. Quench the reaction at the appropriate time to achieve the desired molecular weight.

  • Absence of a Chain Terminator: Without a chain terminator, the polymerization may continue to a very high molecular weight.

    • Solution: Introduce a controlled amount of a monofunctional reagent like acetic acid to regulate the final molecular weight.[2]

  • Presence of Polyfunctional Impurities: Impurities with more than two functional groups can act as cross-linking agents, leading to gel formation.

    • Solution: Ensure the use of high-purity bifunctional monomers.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the molecular weight of this compound?

A1: The most effective method for controlling the molecular weight is the addition of a specific amount of a monofunctional acid, such as acetic acid, which acts as a chain terminator.[2][3] The final molecular weight is inversely proportional to the concentration of the chain terminator. Additionally, precise control of the monomer ratio is crucial; a slight excess of one monomer can also limit the molecular weight.

Q2: What is the role of the catalyst in this compound polymerization and its effect on molecular weight?

A2: In anionic ring-opening polymerization of lactams to form nylons, the catalyst and activator system significantly influences the polymerization rate and can affect the molecular weight.[4] Varying the catalyst to monomer ratio can provide some control over the molecular weight.[5][6] For instance, a decrease in the catalyst to monomer ratio can lead to an increase in molecular weight.[5]

Q3: What are the typical reaction conditions for synthesizing this compound?

A3: this compound can be synthesized via melt polycondensation. The process generally involves heating the nylon salt of hexamethylenediamine and dodecanedioic acid. A typical procedure involves heating the salt at around 200°C and then increasing the temperature to approximately 230°C under a nitrogen atmosphere, followed by a period under vacuum to drive the reaction to completion.[7]

Q4: How is the molecular weight of this compound determined experimentally?

A4: The most common and accurate method for determining the molecular weight and molecular weight distribution of nylons is Gel Permeation Chromatography (GPC).[8][9] Other methods include measuring the intrinsic viscosity and using the Mark-Houwink equation, as well as end-group titration.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Melt Polycondensation

This protocol describes the synthesis of this compound from hexamethylenediamine and dodecanedioic acid.

Materials:

  • Hexamethylenediamine

  • Dodecanedioic acid

  • Ethanol

  • Acetic acid (optional, as a chain terminator)

Procedure:

  • Nylon Salt Formation:

    • Dissolve equimolar amounts of hexamethylenediamine and dodecanedioic acid in ethanol at approximately 40°C with vigorous stirring.

    • The this compound salt will precipitate.

    • Filter and dry the salt. This step helps to ensure a 1:1 stoichiometric ratio.[1][7]

  • Polymerization:

    • Place the dried this compound salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

    • If a chain terminator is used, add the calculated amount of acetic acid to the salt.

    • Heat the vessel to 200°C for 15 minutes under a nitrogen atmosphere.

    • Increase the temperature to 230°C and maintain for 3 hours.[7]

    • Apply a vacuum for an additional 3 hours to remove the last traces of water and drive the polymerization to completion.[7]

    • The molten polymer is then extruded and can be quenched and pelletized.

Experimental Workflow for this compound Synthesis

synthesis_workflow start Start salt_formation Prepare this compound Salt in Ethanol start->salt_formation drying Dry the Nylon Salt salt_formation->drying polymerization_setup Set up Polymerization Reactor drying->polymerization_setup heating_step1 Heat to 200°C for 15 min under N2 polymerization_setup->heating_step1 heating_step2 Heat to 230°C for 3 hours under N2 heating_step1->heating_step2 vacuum_step Apply Vacuum for 3 hours heating_step2->vacuum_step extrusion Extrude and Quench Polymer vacuum_step->extrusion analysis Analyze Molecular Weight (GPC) extrusion->analysis end End analysis->end

References

Technical Support Center: Preventing Degradation During Nylon 6/12 Melt Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing degradation during the melt processing of Nylon 6/12. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during melt processing?

A1: The primary causes of this compound degradation during melt processing are:

  • Thermal Degradation: Occurs when the polymer is exposed to excessive temperatures or long residence times in the processing equipment. This can lead to chain scission, cross-linking, and the formation of volatile byproducts, resulting in reduced mechanical properties and discoloration.[1][2]

  • Hydrolytic Degradation: this compound is susceptible to hydrolysis, a chemical breakdown caused by a reaction with water at elevated temperatures. Excessive moisture in the resin before processing is a common cause, leading to a reduction in molecular weight and, consequently, a loss of toughness and strength.[1][3][4]

  • Oxidative Degradation: This type of degradation is caused by the reaction of the polymer with oxygen at high processing temperatures. It can result in discoloration (yellowing), embrittlement, and a decrease in overall material performance.[2][5][6]

Q2: What are the recommended drying conditions for this compound before processing?

A2: Proper drying of this compound is crucial to prevent hydrolytic degradation. It is recommended to dry the pellets to a moisture content below 0.2%.[1][7][8][9] For critical applications, a lower moisture content may be necessary. Typical drying conditions are in a dehumidifying or vacuum dryer at 80-90°C (176-194°F) for 2-4 hours.[8] Over-drying at excessively high temperatures or for extended periods can lead to oxidative degradation and yellowing.[2]

Q3: What is the recommended melt temperature range for processing this compound?

A3: The recommended melt temperature for this compound is typically between 230°C and 280°C (446°F and 536°F).[7] The optimal temperature can vary depending on the specific grade of this compound, the presence of additives (like glass fibers), and the processing method (e.g., injection molding, extrusion). It is important to avoid exceeding the upper limit of the recommended temperature range to prevent thermal degradation.[1]

Q4: How does residence time in the processing equipment affect this compound?

A4: Excessive residence time of the molten polymer in the barrel of an injection molding machine or extruder can lead to thermal degradation.[10] This can result in a decrease in viscosity, discoloration (yellowing or browning), and a reduction in the mechanical properties of the final product. It is advisable to keep the residence time as short as possible by using an appropriately sized machine for the shot size and minimizing cycle times.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Yellowing/Discoloration 1. Excessive Melt Temperature: The processing temperature is set too high, causing thermal degradation.[1][2] 2. Long Residence Time: The molten polymer is held at a high temperature for too long in the barrel.[2] 3. Oxidative Degradation: Presence of oxygen in the hopper or barrel at high temperatures.[5][6] 4. Contamination: Presence of impurities or residues from previous materials in the processing equipment.1. Reduce Melt Temperature: Lower the barrel and nozzle temperatures to the recommended range for this compound. 2. Minimize Residence Time: Use a machine with a barrel capacity appropriate for the shot size to avoid prolonged exposure to heat. Reduce cycle times where possible. 3. Use Nitrogen Purge: For highly sensitive applications, a nitrogen purge in the feed hopper can displace oxygen. Ensure proper venting in the mold. 4. Thoroughly Purge Machine: Clean the barrel and screw with a suitable purging compound before processing this compound.
Brittleness/Reduced Toughness 1. Hydrolytic Degradation: Insufficient drying of the resin, leading to a high moisture content during processing.[1][3] 2. Thermal Degradation: Excessive processing temperatures or long residence times causing chain scission.[1][11] 3. Low Mold Temperature: A cold mold can induce high internal stresses and affect the crystalline structure. 4. Contamination: Presence of incompatible polymers.1. Properly Dry the Resin: Ensure the moisture content is below 0.2% by drying at the recommended temperature and time. Use a moisture analyzer to verify.[1][9] 2. Optimize Processing Conditions: Lower the melt temperature and minimize residence time. 3. Increase Mold Temperature: A warmer mold allows for better packing and reduces molded-in stress.[12][13] 4. Ensure Material Purity: Use virgin material and ensure the processing equipment is free from contaminants.
Splay Marks/Silver Streaks 1. Excessive Moisture: The most common cause is water turning to steam in the melt.[3] 2. Thermal Degradation: Volatiles generated from the degradation of the polymer. 3. Trapped Air: Inadequate venting in the mold.1. Dry the Material Thoroughly: Confirm that the this compound pellets are dried to the recommended moisture level. 2. Lower Melt Temperature: Reduce the processing temperature to prevent the generation of degradation byproducts. 3. Improve Mold Venting: Ensure vents are clean and of adequate size and depth to allow trapped air to escape.
Sink Marks 1. Insufficient Packing Pressure/Time: Not enough material is packed into the mold to compensate for shrinkage. 2. High Melt Temperature: A hotter melt will shrink more upon cooling. 3. Inadequate Cooling Time: The part is ejected before it has fully solidified.1. Increase Packing Pressure and Time: Optimize the packing phase to force more material into the cavity. 2. Reduce Melt Temperature: A lower melt temperature will result in less shrinkage. 3. Increase Cooling Time: Allow the part to cool sufficiently in the mold before ejection.
Flash 1. Low Clamping Force: The force holding the two halves of the mold together is insufficient. 2. Excessive Injection Pressure/Speed: The pressure of the molten plastic is too high, forcing the mold open. 3. High Melt Temperature: A lower viscosity melt can more easily flow into small gaps.1. Increase Clamping Force: Ensure the clamping tonnage is adequate for the part size and injection pressure. 2. Reduce Injection Pressure and Speed: Lower the pressure and speed to a level that fills the part without forcing the mold open. 3. Lower Melt Temperature: A slightly cooler, more viscous melt is less likely to flash.

Quantitative Data Presentation

Table 1: Recommended Processing Parameters for this compound

ParameterRecommended ValueUnit
Drying Temperature80 - 90°C
Drying Time2 - 4hours
Maximum Moisture Content< 0.2%
Melt Temperature230 - 280°C
Mold Temperature60 - 100°C
Injection Pressure75 - 125MPa

Table 2: Influence of Moisture Content on this compound Properties

Moisture Content (%)Effect on ProcessingEffect on Final Properties
> 0.2Splay marks, drooling at the nozzle, reduced melt viscosity.[3]Reduced tensile strength, brittleness, dimensional instability.[1][3]
< 0.2Stable processing, consistent melt viscosity.Optimal mechanical properties, good dimensional stability.
Excessively DryIncreased melt viscosity, may require higher processing temperatures.[3]Can lead to brittleness if not conditioned after molding.

Experimental Protocols

Melt Flow Index (MFI) Testing (ASTM D1238)

Objective: To determine the rate of extrusion of molten this compound through an orifice of a specified length and diameter under prescribed conditions of temperature and load. This provides an indication of the material's flowability and can be used to detect degradation (an increase in MFI often indicates chain scission).[14][15]

Methodology:

  • Apparatus: An extrusion plastometer (MFI tester) conforming to ASTM D1238.[16]

  • Sample Preparation: Ensure the this compound pellets are dried to a moisture content of <0.2%.

  • Test Conditions: For this compound, a common test condition is 235°C with a 2.16 kg load. However, specific conditions may vary by grade, so consult the material's technical datasheet.

  • Procedure: a. Preheat the MFI tester to the specified temperature. b. Load a specified amount of the dried sample (typically 3-5 grams) into the barrel. c. Allow the material to preheat for a specified time (e.g., 5 minutes) to reach thermal equilibrium. d. Place the specified weight on the piston to force the molten polymer through the die. e. After a steady flow is established, collect timed extrudates (cuttings). f. Weigh the collected extrudates.

  • Calculation: The MFI is calculated in grams per 10 minutes using the following formula: MFI (g/10 min) = (mass of extrudate in grams / time of extrusion in seconds) * 600

Solution Viscosity Measurement (ISO 307)

Objective: To determine the viscosity number of a dilute solution of this compound, which is related to the polymer's molecular weight. A decrease in solution viscosity indicates degradation.[17][18]

Methodology:

  • Apparatus: A capillary viscometer (e.g., Ubbelohde type), a constant temperature bath (25°C ± 0.05°C), and volumetric flasks.

  • Solvent Selection: Common solvents for polyamides include formic acid, m-cresol, or sulfuric acid. The choice of solvent should be specified.

  • Sample Preparation: a. Accurately weigh a specific amount of the dried this compound sample. b. Dissolve the sample in a known volume of the chosen solvent to create a dilute solution of a specific concentration (e.g., 0.005 g/mL). Dissolution may require gentle heating and stirring.

  • Procedure: a. Calibrate the viscometer by measuring the flow time of the pure solvent. b. Introduce the prepared this compound solution into the viscometer. c. Equilibrate the viscometer in the constant temperature bath. d. Measure the flow time of the solution between two marked points on the capillary. e. Repeat the measurement until consistent readings are obtained.

  • Calculation: The viscosity number (VN) is calculated as follows: VN = (t - t₀) / (t₀ * c) where:

    • t = average flow time of the polymer solution

    • t₀ = average flow time of the pure solvent

    • c = concentration of the polymer solution in g/mL

Color Measurement (CIELAB - ASTM E308)

Objective: To quantitatively measure the color of the processed this compound and assess the degree of yellowing or discoloration.[19][20][21]

Methodology:

  • Apparatus: A spectrophotometer or colorimeter capable of measuring color in the CIELAB color space.[22][23]

  • Sample Preparation: Use flat, opaque plaques of the processed this compound with a smooth, clean surface.

  • Procedure: a. Calibrate the spectrophotometer using a certified white and black standard. b. Select the standard illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°). c. Place the sample plaque against the measurement port of the instrument. d. Take multiple readings at different locations on the sample surface to ensure an average and representative measurement.

  • Data Interpretation: The instrument will provide L, a, and b* values.

    • L* represents lightness (100 = white, 0 = black).

    • a represents the red/green axis (+a = red, -a* = green).

    • b represents the yellow/blue axis (+b = yellow, -b* = blue). An increase in the b* value indicates yellowing.

Visualizations

degradation_pathway cluster_causes Primary Causes of Degradation cluster_mechanisms Degradation Mechanisms cluster_effects Resulting Effects Excessive Heat Excessive Heat Thermal Degradation Thermal Degradation Excessive Heat->Thermal Degradation High Moisture High Moisture Hydrolytic Degradation Hydrolytic Degradation High Moisture->Hydrolytic Degradation Oxygen Presence Oxygen Presence Oxidative Degradation Oxidative Degradation Oxygen Presence->Oxidative Degradation Yellowing Yellowing Thermal Degradation->Yellowing Brittleness Brittleness Thermal Degradation->Brittleness Hydrolytic Degradation->Brittleness Reduced Viscosity Reduced Viscosity Hydrolytic Degradation->Reduced Viscosity Oxidative Degradation->Yellowing

Caption: Causes and effects of this compound degradation.

experimental_workflow Start Start This compound Pellets This compound Pellets Start->this compound Pellets Drying Drying This compound Pellets->Drying Melt Processing Melt Processing Drying->Melt Processing Processed Sample Processed Sample Melt Processing->Processed Sample Characterization Characterization Processed Sample->Characterization MFI Test MFI Test Characterization->MFI Test Viscosity Test Viscosity Test Characterization->Viscosity Test Color Test Color Test Characterization->Color Test End End MFI Test->End Viscosity Test->End Color Test->End

Caption: Workflow for processing and testing this compound.

References

Technical Support Center: Optimizing Electrospinning of Nylon 6/12 Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospinning voltage for producing uniform Nylon 6/12 fibers.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing the applied voltage on this compound fiber diameter?

A1: Generally, increasing the applied voltage tends to decrease the fiber diameter.[1] This is attributed to the increased electrostatic forces on the polymer jet, which leads to greater stretching and thinning of the fibers.[1][2] However, at very high voltages, the jet may become unstable, which can lead to an increase in fiber diameter or the formation of defects.[3] The optimal voltage for achieving the desired fiber diameter needs to be determined experimentally within a specific range for your setup.

Q2: How does the applied voltage influence the formation of beads in the electrospun fibers?

A2: The applied voltage plays a crucial role in bead formation. A voltage that is too low may not provide enough force to overcome the surface tension of the polymer solution, resulting in the formation of beads instead of uniform fibers.[1][2] Conversely, increasing the voltage can help to eliminate beads and produce smooth fibers.[4] However, an excessively high voltage can also lead to jet instability and the re-emergence of beads or other morphological defects.[5]

Q3: Can the polarity of the applied voltage affect the fiber characteristics?

A3: Yes, the polarity of the applied voltage can influence fiber diameter. Studies on other polymers have shown that the diameter of fibers obtained with a negative electrode polarity can be larger than those obtained with a positive electrode polarity.[6] The specific effect on this compound may vary and should be investigated for your particular experimental setup.

Q4: What are the key parameters, besides voltage, that I should consider for optimizing fiber uniformity?

A4: Achieving uniform fibers depends on a combination of parameters. These include:

  • Solution Properties: Polymer concentration, viscosity, and solvent choice are critical.[7] Low concentrations can lead to bead formation, while very high concentrations can inhibit the electrospinning process.[2]

  • Process Parameters: In addition to voltage, the solution flow rate and the distance between the spinneret and the collector are important.[2][8]

  • Ambient Conditions: Environmental factors such as humidity and temperature can also affect the electrospinning process and fiber morphology.[9][10]

Troubleshooting Guide

Problem 1: I am observing beads in my electrospun this compound fibers instead of uniform fibers.

  • Possible Cause 1: Applied voltage is too low.

    • Solution: Gradually increase the applied voltage. A higher voltage provides a stronger electrostatic force to overcome the surface tension of the polymer solution, which helps in the formation of a stable jet and uniform fibers.[1][2]

  • Possible Cause 2: Polymer solution concentration is too low.

    • Solution: Increase the concentration of the this compound solution. Insufficient polymer chain entanglement in a low-concentration solution can lead to the formation of droplets (beads) instead of continuous fibers.[4]

  • Possible Cause 3: High surface tension of the solution.

    • Solution: While difficult to modify directly for a given polymer-solvent system, ensuring the solvent system is appropriate is key. Using co-solvents can sometimes help to adjust surface tension.

Problem 2: The diameter of my electrospun fibers is too large.

  • Possible Cause 1: The applied voltage is not optimized.

    • Solution: In many cases, increasing the applied voltage can lead to a reduction in fiber diameter due to increased stretching of the polymer jet.[1] However, this effect can be system-dependent, and in some instances, a very high voltage might lead to thicker fibers.[3] Experiment with a range of voltages to find the optimal setting for your desired diameter.

  • Possible Cause 2: The polymer solution concentration is too high.

    • Solution: A higher concentration leads to a more viscous solution, which can result in thicker fibers.[7] Try decreasing the polymer concentration slightly.

  • Possible Cause 3: The solution flow rate is too high.

    • Solution: A high flow rate can result in a larger volume of solution being ejected from the spinneret, leading to larger fiber diameters.[2] Reduce the flow rate to allow for more effective stretching of the jet.

Problem 3: The electrospinning jet is unstable, leading to inconsistent fiber deposition.

  • Possible Cause 1: The applied voltage is too high.

    • Solution: Excessive voltage can cause the polymer jet to become unstable, leading to a whipping motion that results in a non-uniform fiber mat.[5] Try reducing the voltage to a level that maintains a stable Taylor cone.

  • Possible Cause 2: Inconsistent solution flow.

    • Solution: Check for any blockages in the spinneret needle and ensure the syringe pump is providing a constant and steady flow rate.[5]

  • Possible Cause 3: Environmental drafts or high humidity.

    • Solution: Conduct the electrospinning process in a controlled environment with minimal air currents. High humidity can also affect the process; if possible, control the humidity in the electrospinning chamber.[9][10]

Data Presentation

Table 1: Effect of Applied Voltage on Nylon 6 Fiber Diameter (Formic Acid Solvent)

Nylon 6 Concentration (wt%)Applied Voltage (kV)Tip-to-Collector Distance (cm)Average Fiber Diameter (nm)Observations
20158900 ± 50Uniform fibers
20108~1100Uniform fibers
20208~800Uniform fibers
15151578Narrow diameter distribution
151515107Broader diameter distribution

Note: Data for Nylon 6 is presented as a reference. Optimal parameters for this compound may vary but are expected to follow similar trends.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

  • Materials: this compound pellets, formic acid (98%), dichloromethane (98%).

  • Procedure: a. Prepare a 1:1 (v/v) mixture of formic acid and dichloromethane. b. Dissolve this compound pellets in the solvent mixture to achieve the desired weight percentage (e.g., 8 wt%). c. Stir the solution using a magnetic stirrer for 24 hours at room temperature to ensure the polymer is completely dissolved.[11]

Protocol 2: Electrospinning of this compound Fibers

  • Apparatus: High-voltage DC power supply, syringe pump, syringe with a blunt-end metal needle (e.g., 20 gauge), and a grounded collector (e.g., aluminum foil).

  • Procedure: a. Load the prepared this compound solution into the syringe and mount it on the syringe pump. b. Place the collector at a set distance from the needle tip (e.g., 15 cm). c. Connect the positive electrode of the high-voltage power supply to the metal needle and ground the collector. d. Set the solution flow rate on the syringe pump (e.g., 0.8 ml/h).[11] e. Apply a high DC voltage (e.g., starting at 15 kV) to the needle.[11] f. Observe the formation of the Taylor cone at the needle tip and the ejection of the polymer jet towards the collector. g. Adjust the applied voltage to achieve a stable jet and uniform fiber deposition. h. After deposition, carefully remove the electrospun fiber mat from the collector.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Non-Uniform Fibers beads Beads Observed? start->beads increase_voltage Increase Applied Voltage beads->increase_voltage Yes increase_concentration Increase Polymer Concentration beads->increase_concentration Still Beaded jet_unstable Unstable Jet? beads->jet_unstable No increase_voltage->beads increase_concentration->beads check_flow_rate Decrease Flow Rate end End: Uniform Fibers check_flow_rate->end check_flow_rate->end jet_unstable->check_flow_rate No decrease_voltage Decrease Applied Voltage jet_unstable->decrease_voltage Yes check_environment Control Environment (Drafts/Humidity) jet_unstable->check_environment Still Unstable decrease_voltage->jet_unstable check_environment->jet_unstable

Caption: Troubleshooting workflow for achieving uniform fibers.

Voltage_Effect cluster_0 Low Voltage cluster_1 Optimal Voltage cluster_2 High Voltage low_v Insufficient Electrostatic Force beads Bead Formation low_v->beads opt_v Balanced Electrostatic Force & Surface Tension uniform Uniform Fibers opt_v->uniform high_v Excessive Electrostatic Force instability Jet Instability high_v->instability

Caption: Relationship between applied voltage and fiber morphology.

References

Technical Support Center: Electrospinning Bead-Free Nylon 6/12 Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the common issue of bead formation during the electrospinning of Nylon 6/12.

Frequently Asked Questions (FAQs)

Q1: What is bead formation in electrospinning?

A1: Bead formation refers to the appearance of spherical or spindle-like droplets along the length of the electrospun nanofibers, resulting in a "beads-on-a-string" morphology. This is generally considered a defect in applications requiring smooth, uniform nanofibers.

Q2: What are the primary causes of bead formation in electrospun this compound?

A2: Bead formation is primarily caused by an imbalance between viscoelastic forces and surface tension in the polymer jet. Key contributing factors include low solution viscosity or concentration, high surface tension of the solvent, and insufficient charge density on the electrospinning jet, which leads to Rayleigh instability.[1][2]

Q3: How does polymer concentration affect bead formation?

A3: Polymer concentration is a critical factor influencing solution viscosity. At low concentrations, there is insufficient polymer chain entanglement to maintain a continuous jet, causing it to break up into droplets due to surface tension.[2] As concentration increases, viscosity rises, promoting the formation of uniform, bead-free fibers.[3] However, excessively high concentrations can hinder the electrospinning process altogether.

Q4: Can the choice of solvent influence the formation of beads?

A4: Yes, the solvent system plays a crucial role. Solvents with high surface tension are more prone to causing bead formation.[2] Utilizing a co-solvent system can help reduce the overall surface tension of the solution. For this compound, common solvents include formic acid and acetic acid.[4][5]

Q5: How do process parameters like voltage and flow rate impact bead formation?

A5: Process parameters significantly affect the stability of the electrospinning jet. An optimal applied voltage is necessary to overcome the surface tension of the polymer solution and initiate a stable jet.[6] Both excessively high and low voltages can lead to instability and bead formation.[7] Similarly, the flow rate must be controlled; a high flow rate may not allow sufficient time for the solvent to evaporate, leading to droplet formation.[7]

Troubleshooting Guide: Reducing Bead Formation

This guide provides a systematic approach to diagnosing and resolving bead formation during your this compound electrospinning experiments.

Symptom Potential Root Cause(s) Recommended Solution(s)
"Beads-on-a-string" morphology observed in SEM images. 1. Low Polymer Concentration/Viscosity: Insufficient polymer chain entanglement.[2] 2. High Surface Tension: The solvent's surface tension is too high, causing the jet to break into droplets.[1] 3. Inadequate Applied Voltage: The electric field is not strong enough to sufficiently stretch the polymer jet. 4. High Flow Rate: The solution is being ejected too quickly for the solvent to evaporate.[7]1. Increase Polymer Concentration: Gradually increase the weight percentage of this compound in the solution. 2. Modify Solvent System: Introduce a co-solvent with lower surface tension. 3. Adjust Applied Voltage: Gradually increase the voltage to achieve a stable Taylor cone and continuous jet.[8] 4. Decrease Flow Rate: Reduce the solution feed rate to allow for adequate solvent evaporation.
Fibers are mostly beads with very short fibrous sections. 1. Very Low Polymer Concentration: The solution is behaving more like a simple liquid than a polymer solution. 2. Low Molecular Weight Polymer: The polymer chains are too short to entangle effectively.1. Significantly Increase Polymer Concentration: Make a more substantial increase in the this compound concentration. 2. Use Higher Molecular Weight this compound: If possible, switch to a grade of this compound with a higher molecular weight.
Bead formation is inconsistent across the collected mat. 1. Fluctuations in Voltage or Flow Rate: Instability in the power supply or syringe pump.[1] 2. Inhomogeneous Polymer Solution: The polymer is not fully dissolved or has started to precipitate.1. Ensure Stable Equipment: Verify the stability of your high-voltage power supply and syringe pump. 2. Improve Solution Preparation: Ensure the this compound is completely dissolved by allowing sufficient stirring time, potentially with gentle heating.[5]

Quantitative Data: Optimal Electrospinning Parameters for Beadless Polyamide Fibers

The following table summarizes experimentally determined parameters for producing bead-free nanofibers from polyamides like Nylon 6 and Nylon 6,6, which can serve as a starting point for optimizing this compound electrospinning.

ParameterValuePolymer SystemSolventSource
Concentration 12 wt%Nylon 6Formic Acid[9]
20 wt%Nylon 6Formic Acid[10]
15 wt% (entanglement concentration)Nylon 6,6Formic Acid (90%)[11]
14 wt%Nylon 6,6Formic Acid / Acetic Acid (1:1)[4]
Applied Voltage 15 kVNylon 6Formic Acid[10]
22 kVNylon 6,6Formic Acid[12]
26 kVNylon 6,6Formic Acid / Acetic Acid (1:1)[4]
18 kVNylon 6Formic Acid / Acetic Acid (3:1)[13]
Flow Rate 0.2 mL/hNylon 6Formic Acid[10]
0.4 mL/hNylon 6,6Formic Acid[12]
0.4 mL/hNylon 6,6Formic Acid / Acetic Acid (1:1)[4]
Tip-to-Collector Distance 8 cmNylon 6Formic Acid[10]
13 cmNylon 6,6Formic Acid[12]
15 cmNylon 6,6Formic Acid / Acetic Acid (1:1)[4]
10 cmNylon 6Formic Acid / Acetic Acid (3:1)[13]
Relative Humidity 65%Nylon 6Formic Acid[9]

Experimental Protocol: Preparation of Beadless Electrospun this compound Nanofibers

This protocol provides a detailed methodology for preparing a this compound solution and conducting the electrospinning process to minimize bead formation.

1. Materials and Equipment:

  • This compound pellets

  • Formic acid (88-98% purity)

  • Acetic acid (glacial)

  • Magnetic stirrer with heating capabilities

  • Glass vials or beakers

  • Syringe pump

  • High-voltage power supply

  • Spinneret (e.g., 21-gauge needle)

  • Grounded collector (e.g., rotating drum or flat plate covered with aluminum foil)

  • Fume hood

2. Solution Preparation:

  • Prepare a solvent mixture of formic acid and acetic acid. A common starting ratio is 3:1 by weight.[13]

  • Determine the desired weight percentage (wt%) of this compound. A good starting point is in the range of 12-15 wt%.[9][11]

  • In a glass vial inside a fume hood, add the appropriate amount of this compound pellets to the solvent mixture.

  • Place the vial on a magnetic stirrer and stir at room temperature for 10-12 hours, or until the polymer is completely dissolved and the solution is clear and homogeneous.[13] Gentle heating (e.g., up to 50°C) can be used to aid dissolution.[5]

  • Allow the solution to rest for several hours before electrospinning to allow any air bubbles to dissipate.[12]

3. Electrospinning Process:

  • Load the prepared this compound solution into a syringe fitted with a spinneret.

  • Mount the syringe on the syringe pump and position it horizontally, pointing towards the grounded collector.

  • Set the initial process parameters based on the values in the quantitative data table. A good starting point would be:

    • Flow Rate: 0.4 mL/h[4][12]

    • Applied Voltage: 18-22 kV[12][13]

    • Tip-to-Collector Distance: 10-13 cm[12][13]

  • Ensure all safety precautions are in place before turning on the high-voltage power supply.

  • Initiate the syringe pump and then slowly ramp up the voltage until a stable Taylor cone is observed at the tip of the spinneret and a continuous jet is ejected towards the collector.[8]

  • Collect the nanofibers on the grounded collector for the desired duration.

  • After electrospinning, carefully turn off the high-voltage power supply and the syringe pump.

  • Allow the collected nanofiber mat to dry completely in a fume hood to remove any residual solvent.

4. Characterization:

  • Examine the morphology of the electrospun nanofibers using a Scanning Electron Microscope (SEM) to assess the presence of beads and determine the fiber diameter distribution.

Visualizations

Troubleshooting_Bead_Formation start Bead Formation Observed q1 Is the polymer concentration sufficient? start->q1 a1_yes Increase Polymer Concentration q1->a1_yes No q2 Is the solvent surface tension too high? q1->q2 Yes a1_yes->q2 a2_yes Modify Solvent System (e.g., add co-solvent) q2->a2_yes Yes q3 Is the applied voltage optimal? q2->q3 No a2_yes->q3 a3_yes Adjust Applied Voltage q3->a3_yes No q4 Is the flow rate too high? q3->q4 Yes a3_yes->q4 a4_yes Decrease Flow Rate q4->a4_yes Yes end_node Bead-Free Fibers q4->end_node No a4_yes->end_node

Caption: Troubleshooting flowchart for reducing bead formation.

Parameter_Relationships beads Bead Formation concentration Polymer Concentration concentration->beads  - (increase reduces) viscosity Solution Viscosity concentration->viscosity viscosity->beads  - (increase reduces) surface_tension Surface Tension surface_tension->beads  + (increase promotes) charge_density Charge Density charge_density->beads  - (increase reduces) voltage Applied Voltage voltage->charge_density flow_rate Flow Rate flow_rate->beads  + (high rate promotes) distance Collector Distance distance->beads  * (optimization needed)

Caption: Key parameter relationships influencing bead formation.

References

Technical Support Center: Enhancing Layer Adhesion in 3D Printed Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to address challenges related to layer adhesion in Fused Deposition Modeling (FDM) 3D printing of Nylon 6/12.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound prints are brittle and delaminate easily between layers. What is the most probable cause?

A1: The most common cause of poor layer adhesion in this compound prints is moisture absorption. Nylon is a highly hygroscopic material, meaning it readily absorbs water from the surrounding air.[1][2][3] When damp filament is heated in the printer's nozzle, the trapped water turns to steam and creates air bubbles, which hinders the fusion between layers.[1][4] This process significantly weakens the final part, leading to poor mechanical performance and delamination.[5][6] It is crucial to ensure the filament is thoroughly dried before printing.[1][4]

Q2: How can I determine if my this compound filament has absorbed excessive moisture?

A2: There are several indicators of wet filament that can be observed during the printing process:

  • Audible Cues: Popping, crackling, or hissing sounds from the nozzle as the filament is extruded. This is the sound of water boiling and turning to steam.[7]

  • Visual Cues: The extrusion of steam or smoke from the nozzle. You may also notice excessive stringing or a rough, fuzzy, or matte surface finish on the printed part instead of a smooth, glossy one.[1][6][7]

  • Inconsistent Extrusion: The filament may not extrude smoothly, leading to gaps or blobs in the printed layers.[4]

Q3: What are the ideal printing parameters to maximize layer adhesion for this compound?

A3: Optimizing printing parameters is critical for achieving strong interlayer bonding. Key parameters include:

  • Nozzle Temperature: Nylon requires a high extrusion temperature to ensure proper melting and fusion between layers.[8][9] A temperature that is too low will result in poor layer bonding.[4][9]

  • Print Speed: Slower printing speeds allow more time for each layer to properly bond with the previous one.[7][10]

  • Part Cooling Fan: Excessive cooling can cause the layers to solidify too quickly, preventing a strong bond from forming.[4][10] For Nylon, the cooling fan should typically be turned off or set to a very low speed.[1][8]

  • Heated Bed & Enclosure: A heated bed is essential to prevent warping and help the first layer adhere properly.[1][11] Furthermore, using an enclosed printer maintains a high ambient temperature, which reduces thermal stress and promotes stronger layer adhesion throughout the print.[2][7][10]

Q4: Even with dry filament and optimized settings, my larger prints show cracking or splitting in upper layers. What else can I do?

A4: This issue, often seen in larger models, is typically caused by thermal stress from uneven cooling. While your settings may be correct, environmental factors can still play a role. The primary solution is to use a 3D printer with a heated and fully enclosed build chamber.[2][7] An enclosure traps heat from the print bed, creating a stable, high-temperature environment. This minimizes the temperature difference between the extruded plastic and the surrounding air, reducing internal stresses that lead to warping and layer separation.[7][12]

Q5: Can the mechanical properties, including layer adhesion, be improved after the part has been printed?

A5: Yes, a post-processing technique called annealing can significantly improve the strength, stiffness, and thermal resistance of this compound parts.[12][13][14] Annealing involves heating the printed part to a temperature below its melting point and holding it for a specific duration. This process allows the polymer chains to relax and form a more crystalline structure, which relieves internal stresses and enhances the fusion between printed layers.[13][14]

Quantitative Data Summary

For consistent and reliable results, adhere to the following parameter ranges. Fine-tuning within these ranges may be necessary based on your specific printer and filament brand.

Table 1: Recommended Printing & Drying Parameters for this compound

ParameterRecommended ValueNotes
Filament Drying 70-80°C for 6-12 hours[4]Use a dedicated filament dryer or a convection oven.
Nozzle Temperature 240 - 260°C[1][8]Start at 250°C and adjust in 5°C increments for best results.[1]
Heated Bed Temperature 70 - 100°C[8]Use a PVA-based adhesive on glass or a Garolite/PEI surface for best adhesion.[1][4]
Print Speed 30 - 60 mm/s[1][7]Slower speeds generally result in better layer adhesion.
Layer Cooling Fan Speed 0% - 20%[1][10]Use no fan for the first several layers. Minimal cooling may be needed for overhangs.
Printing Environment Enclosed Chamber[7]Helps maintain a stable ambient temperature and prevents drafts.

Table 2: Post-Processing Parameters

ParameterRecommended ValueNotes
Annealing Temperature 80 - 110°CTemperature depends on the desired final properties. Higher temps can increase crystallinity.[12]
Annealing Duration 6 - 8 hours[12][15]Ensure slow and gradual cooling within the oven to prevent thermal shock.

Experimental Protocols

Protocol 1: Pre-Print Filament Drying

This protocol describes the standard procedure for drying this compound filament to remove absorbed moisture before printing.

  • Preparation: Preheat a dedicated filament dryer or a calibrated convection oven to 75°C (167°F).

  • Drying: Place the entire spool of this compound filament inside the preheated device. Ensure there is adequate air circulation around the spool.

  • Duration: Allow the filament to dry for a minimum of 8 hours. For a heavily saturated spool, extend the duration to 12 hours.[1][4]

  • Storage: After drying, either immediately transfer the filament to a printer equipped with a dry box or store it in an airtight container with a substantial amount of desiccant (e.g., silica gel) to prevent moisture reabsorption.[4][10]

Protocol 2: Post-Print Part Annealing

This protocol details the process for annealing a printed this compound part to enhance its mechanical strength and layer adhesion.

  • Preparation: Allow the 3D printed part to cool completely to room temperature.

  • Placement: Place the part in a programmable laboratory or convection oven on a flat, non-stick surface. To minimize dimensional changes, the part can be placed in a bed of sand or salt to ensure even heating.

  • Heating Cycle:

    • Set the oven temperature to 110°C.

    • Allow the oven to slowly ramp up to the target temperature.

    • Once the target temperature is reached, hold (soak) the part for 8 hours.[12]

  • Cooling Cycle: Turn the oven off but do not open the door . Allow the part to cool down to room temperature slowly and gradually inside the oven. This can take several hours and is critical for preventing the introduction of new internal stresses.

  • Completion: Once the oven and part have returned to room temperature, the part can be removed. Note that minor shrinkage (less than 1%) may occur.[12]

Visual Guides & Workflows

G cluster_checks Troubleshooting Steps cluster_solutions Solutions start Poor Layer Adhesion (Delamination) check_moisture 1. Is the filament dry? start->check_moisture check_temp 2. Is nozzle temp correct? (240-260°C) check_moisture->check_temp Yes dry_filament Dry filament at 75°C for 8-12 hours check_moisture->dry_filament No check_cooling 3. Is cooling fan off/low? check_temp->check_cooling Yes increase_temp Increase nozzle temp in 5°C increments check_temp->increase_temp No check_speed 4. Is print speed slow? (30-60 mm/s) check_cooling->check_speed Yes reduce_fan Turn off cooling fan (especially for initial layers) check_cooling->reduce_fan check_enclosure 5. Is an enclosure used? check_speed->check_enclosure Yes reduce_speed Decrease print speed check_speed->reduce_speed No use_enclosure Use an enclosure to maintain ambient heat check_enclosure->use_enclosure No post_process Optional: Anneal part post-printing for max strength check_enclosure->post_process Yes dry_filament->check_moisture increase_temp->check_temp reduce_fan->check_cooling reduce_speed->check_speed use_enclosure->check_enclosure success Improved Layer Adhesion post_process->success

Caption: Troubleshooting workflow for diagnosing and fixing poor layer adhesion.

G cluster_prep Preparation & Storage cluster_print Printing Process receive Receive New Filament Spool dry Dry Filament (75°C for 8-12 hrs) receive->dry store Store in Airtight Container with Desiccant dry->store load Load into Printer (preferably from a dry box) store->load print Execute Print load->print

Caption: Recommended workflow for handling hygroscopic this compound filament.

G print 1. Complete 3D Print & Cool to Room Temp place 2. Place Part in Cold Oven print->place heat 3. Heat to 110°C & Hold for 8 Hours place->heat cool 4. Turn Off Oven & Cool Slowly to Room Temp (Door Closed) heat->cool remove 5. Remove Strengthened Part cool->remove

Caption: Sequential workflow for the post-print annealing process.

References

Technical Support Center: Minimizing Warping in Nylon 6/12 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of warping when 3D printing with Nylon 6/12.

Troubleshooting Guide: Resolving this compound Warping

This guide provides a systematic approach to diagnosing and resolving warping issues during your 3D printing experiments.

Question: My this compound prints are lifting off the print bed at the corners. What is causing this and how can I fix it?

Answer: This phenomenon, known as warping, is primarily caused by uneven cooling and the resulting internal stresses as the material shrinks.[1] Nylon is particularly prone to this issue.[2] Here’s a step-by-step guide to mitigate warping:

1. Ensure Proper Filament Dryness:

Nylon is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Printing with moist filament can lead to poor layer adhesion and increased warping.[3][4]

  • Solution: Dry your this compound filament in a dedicated filament dryer or an oven at 70-80°C for at least 6-12 hours before printing.[3] For long prints, it is advisable to print from a dry box to prevent moisture reabsorption.[5]

2. Optimize Bed Adhesion:

A strong first layer adhesion is critical to prevent warping.[3]

  • Recommended Surfaces: Garolite, PEI sheets, and glass plates are highly effective build surfaces for printing nylon.[6]

  • Adhesives: Applying a PVA-based glue stick (like Elmer's) in a cross-hatch pattern on the build surface can significantly improve adhesion.[6] Specialized 3D printing adhesives are also available.[7]

3. Control the Printing Environment:

Maintaining a stable and warm ambient temperature around the print is crucial.

  • Use an Enclosure: A 3D printer enclosure helps to maintain a consistent and elevated ambient temperature, reducing the thermal gradient and minimizing warping.[2][8] A heated chamber is an even more effective solution.[2][9]

  • Avoid Drafts: Position your printer away from windows, doors, and air vents to prevent rapid and uneven cooling.[8] A draft shield, a feature in some slicer software, can also provide a localized barrier against drafts.[5]

4. Fine-Tune Your Slicer Settings:

Your slicer settings play a pivotal role in controlling warping.

  • Bed Temperature: A heated bed is essential. The optimal temperature can vary, but a range of 60-100°C is generally recommended.[8]

  • Nozzle Temperature: Ensure you are printing within the recommended temperature range for your specific this compound filament, typically between 240-270°C.[3][6]

  • Print Speed: A slower print speed, especially for the initial layers (e.g., 30-60 mm/s), allows for better adhesion to the bed.[4][6]

  • Cooling Fan: Disable the part cooling fan for the first few layers. For the remainder of the print, a low fan speed or no fan at all is often preferable for nylon to prevent rapid cooling.[4][6]

  • Brim or Raft: Using a brim (a single layer of extra material around the base of the print) or a raft (a disposable base for the print) increases the surface area of the first layer, improving bed adhesion and reducing the likelihood of warping.[10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal bed temperature for printing this compound to prevent warping?

A1: The ideal bed temperature for this compound typically ranges from 60°C to 100°C.[8] For garolite surfaces, a temperature of 55-65°C with a PVA-based glue is often effective, while glass beds may require a higher temperature of 70-80°C.[6] It is recommended to start with the filament manufacturer's suggested temperature and adjust as needed based on your specific printer and environmental conditions.

Q2: Can I print this compound without a heated bed?

A2: While it is highly recommended to use a heated bed to minimize warping, some users have reported success printing on a cold bed with specific adhesion methods like PVA glue on a garolite or Kapton tape surface.[11] However, for consistent and reliable results, a heated bed is strongly advised.

Q3: How does moisture in this compound filament affect warping?

A3: Moisture absorbed by the nylon filament turns into steam when heated in the nozzle, which can cause bubbles, poor layer adhesion, and a rough surface finish.[3] This compromised layer adhesion weakens the part and makes it more susceptible to the internal stresses that cause warping.[3][5]

Q4: Is an all-metal hotend necessary for printing this compound?

A4: Yes, an all-metal hotend is highly recommended for printing this compound as it requires nozzle temperatures that can degrade or damage standard PEEK and PTFE-lined hotends.[6][8]

Q5: Will using a carbon fiber or glass fiber filled this compound reduce warping?

A5: Yes, adding carbon fiber or glass fiber to nylon filaments significantly reduces warping.[12] These fibers reinforce the polymer matrix, limiting its ability to shrink and curl during cooling, making it much easier to print.[12]

Quantitative Data Summary

The following tables summarize the recommended printing parameters for minimizing warping in this compound. Note that these are general guidelines, and optimal settings may vary depending on the specific printer, filament brand, and part geometry.

Table 1: Recommended Temperature Settings

ParameterRecommended RangeNotes
Nozzle Temperature240 - 270 °CVaries by filament brand.[3][6]
Bed Temperature (Garolite)55 - 65 °CWith PVA glue.[6]
Bed Temperature (Glass)70 - 90 °CWith PVA glue.[2]
Enclosure Temperature~45 °C or higherHelps to reduce thermal shock.[2]

Table 2: Recommended Slicer and Print Settings

ParameterRecommended SettingRationale
Print Speed (Initial Layers)30 - 60 mm/sPromotes better bed adhesion.[4][6]
Part Cooling Fan0% for initial layers, 0-50% for the rest of the printPrevents rapid cooling and warping.[4][6]
Bed Adhesion AidsBrim or RaftIncreases first layer surface area.[10]

Experimental Protocols & Visualizations

Experimental Workflow for Optimizing Bed Adhesion

This workflow outlines a systematic approach to finding the optimal bed adhesion strategy for your this compound prints.

experimental_workflow cluster_prep Preparation cluster_testing Bed Adhesion Testing cluster_evaluation Evaluation & Refinement start Start: Warping Issue Identified dry_filament Dry this compound Filament (70-80°C for 6-12h) start->dry_filament level_bed Level Print Bed dry_filament->level_bed test_surface Select Build Surface (Garolite, PEI, or Glass) level_bed->test_surface apply_adhesive Apply Adhesive (PVA Glue Stick) test_surface->apply_adhesive print_test Print Small Test Object apply_adhesive->print_test evaluate_adhesion Evaluate Adhesion & Warping print_test->evaluate_adhesion adjust_settings Adjust Bed Temperature & First Layer Settings evaluate_adhesion->adjust_settings Warping Persists success Successful Adhesion Proceed with Full Print evaluate_adhesion->success No Warping adjust_settings->print_test

Caption: Workflow for optimizing this compound bed adhesion.

Logical Relationship of Factors Contributing to Warping

This diagram illustrates the key factors that contribute to warping and the countermeasures to mitigate them.

logical_relationship cluster_causes Primary Causes of Warping cluster_countermeasures Mitigation Strategies uneven_cooling Uneven Cooling & Thermal Shrinkage enclosure Use Enclosure / Heated Chamber uneven_cooling->enclosure heated_bed Heated Bed uneven_cooling->heated_bed slicer_settings Optimized Slicer Settings (Speed, Fan, Brim) uneven_cooling->slicer_settings poor_adhesion Poor First Layer Adhesion adhesives Bed Adhesives (PVA) poor_adhesion->adhesives bed_surface Optimized Bed Surface (Garolite, PEI) poor_adhesion->bed_surface poor_adhesion->slicer_settings moisture Filament Moisture dry_filament Filament Drying moisture->dry_filament result Minimized Warping enclosure->result heated_bed->result adhesives->result bed_surface->result dry_filament->result slicer_settings->result

References

Technical Support Center: Enhancing the Mechanical Strength of Nylon 6/12 Composites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for experiments focused on improving the mechanical properties of Nylon 6/12 composites.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the mechanical strength of this compound composites?

A1: The most common strategies involve the incorporation of reinforcing fillers and additives. These include:

  • Fibers: Glass fibers (GF) and carbon fibers (CF) are widely used to significantly increase tensile strength, stiffness, and heat resistance.[1][2]

  • Particulate Fillers: Minerals like talc or calcium carbonate can improve dimensional stability and rigidity.[3] Nanomaterials, such as titanium dioxide (TiO2) or nanoclays, can also enhance mechanical characteristics when properly dispersed.[4][5]

  • Impact Modifiers: Elastomers like acid-modified POE (Polyolefin Elastomer) or EPDM are added to improve toughness and impact resistance, which can sometimes be reduced by stiff reinforcing fibers.[3]

Q2: How does moisture absorption affect the mechanical properties of this compound, and how can it be mitigated?

A2: this compound is known for having lower moisture absorption compared to other common nylons like Nylon 6 or 6/6, which gives it better dimensional stability.[6][7] However, any absorbed moisture can still act as a plasticizer, potentially reducing tensile strength and stiffness. Mitigation strategies include pre-drying the nylon pellets before processing and conditioning the final composite specimens in a controlled environment prior to testing.[8]

Q3: What is the effect of processing temperature on the final mechanical properties?

A3: Processing parameters, particularly temperature, are critical.[9] An injection molding temperature that is too low can result in incomplete mold filling and weak spots.[8] Conversely, excessively high temperatures can cause thermal degradation of the polymer matrix or certain additives, leading to a decline in mechanical performance. It is crucial to operate within the recommended temperature range for the specific this compound grade and any incorporated fillers.

Troubleshooting Guide for Experimental Issues

Q1: My composite's tensile strength is lower than that of the neat this compound matrix, even after adding reinforcing fibers. What went wrong?

A1: This issue typically points to one of three primary causes:

  • Poor Interfacial Adhesion: The stress transfer between the polymer matrix and the reinforcing fibers is inefficient. This can be caused by incompatibility between the materials. Consider using surface-treated fibers or adding a coupling agent to improve adhesion.

  • Inadequate Filler Dispersion: Agglomeration of fibers or particles creates stress concentration points, which act as defects and weaken the composite.[10] Ensure your compounding process (e.g., twin-screw extrusion) is optimized for uniform dispersion.

  • Fiber Degradation: Excessive shear or high temperatures during compounding and molding can break the reinforcing fibers, reducing their aspect ratio and thus their reinforcing effectiveness.

// Nodes start [label="Low Tensile Strength\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Processing Parameters proc_check [label="Review Processing\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Temperature Too High?\n(Degradation)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; shear [label="Shear Rate Too High?\n(Fiber Breakage)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Material & Formulation mat_check [label="Evaluate Material\nFormulation", fillcolor="#FBBC05", fontcolor="#202124"]; dispersion [label="Poor Dispersion?\n(Agglomeration)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adhesion [label="Poor Adhesion?\n(Weak Interface)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_temp [label="Optimize Temperature\nProfile", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_shear [label="Adjust Screw Speed/\nDesign", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_dispersion [label="Improve Mixing/\nExtrusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_adhesion [label="Use Coupling Agent/\nSurface-Treated Filler", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> proc_check; start -> mat_check;

proc_check -> temp; proc_check -> shear;

temp -> sol_temp [label="Yes"]; shear -> sol_shear [label="Yes"];

mat_check -> dispersion; mat_check -> adhesion;

dispersion -> sol_dispersion [label="Yes"]; adhesion -> sol_adhesion [label="Yes"]; }

Caption: Standard experimental workflow from material preparation to mechanical analysis.

2. Flexural Properties Testing (ASTM D790)

  • Objective: To measure the flexural strength and flexural modulus of a material.

  • Methodology:

    • Specimen Preparation: Rectangular bar specimens of specified dimensions are molded. [6] 2. Procedure: The specimen is placed on two supports (three-point bending setup). A load is applied to the center of the specimen at a constant rate until it breaks or reaches a specified strain. [6] 3. Calculations: Flexural stress and strain are calculated from the load-deflection curve to determine the flexural strength (maximum stress at failure) and flexural modulus (stiffness in bending).

3. Notched Izod Impact Strength Testing (ASTM D256)

  • Objective: To determine the impact resistance or toughness of a material.

  • Methodology:

    • Specimen Preparation: A rectangular bar specimen is prepared with a V-shaped notch machined into it to create a stress concentration point. [4] 2. Procedure: The specimen is clamped vertically in the testing apparatus. A weighted pendulum is released, striking the notched face of the specimen.

    • Calculations: The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the sample. The impact strength is calculated as the absorbed energy per unit of thickness.

References

improving the dispersion of nanoparticles in Nylon 6/12 matrix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nylon 6/12 nanocomposites. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to achieving uniform nanoparticle dispersion in a this compound matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for dispersing nanoparticles in a this compound matrix?

A1: The primary methods for dispersing nanoparticles in thermoplastic matrices like this compound are melt compounding, in-situ polymerization, and solution mixing.[1]

  • Melt Compounding: This is a widely used industrial method where nanoparticles are mixed with the molten polymer using an extruder. The shear forces generated during extrusion help to break down agglomerates and distribute the nanoparticles.[2]

  • In-situ Polymerization: In this technique, nanoparticles are dispersed in the monomer (e.g., caprolactam for Nylon 6) before the polymerization process begins.[3] This can lead to a very uniform dispersion as the polymer chains grow around the nanoparticles, preventing re-agglomeration.[3]

  • Solution Mixing: This method involves dissolving the this compound in a suitable solvent, dispersing the nanoparticles in the solution, and then removing the solvent. This can achieve good dispersion but can be less environmentally friendly due to solvent use.[1]

Q2: Why are my nanoparticles agglomerating in the this compound matrix?

A2: Nanoparticle agglomeration is a common challenge driven by strong van der Waals forces between the particles due to their high surface-area-to-volume ratio.[4][5] Key reasons for agglomeration include:

  • Poor Polymer-Particle Compatibility: If the surface energies of the nanoparticles and the polymer matrix are mismatched, the particles will prefer to stick to each other rather than interact with the polymer.[5]

  • Insufficient Shear Forces: During melt compounding, if the shear stress is too low, it may not be adequate to break down the initial nanoparticle agglomerates.[2]

  • Inadequate Stabilization: Without proper surface modification or compatibilizers, nanoparticles can re-agglomerate during processing.[6]

Q3: How can I improve the compatibility between nanoparticles and the this compound matrix?

A3: Improving compatibility is crucial for achieving good dispersion. Strategies include:

  • Surface Modification/Functionalization: Modifying the nanoparticle surface with functional groups that can interact or bond with the polyamide matrix is highly effective.[7] For example, using silane coupling agents on silica nanoparticles can promote better adhesion.

  • Use of Compatibilizers: Adding a compatibilizer, such as a maleic anhydride-grafted polymer, can act as a bridge between the nanoparticle surface and the Nylon matrix, improving interfacial bonding.[5][8]

  • Coating Nanoparticles: Applying a thin polymer coating to the nanoparticles can introduce steric stabilization, which helps prevent them from getting too close and agglomerating.[7]

Q4: What characterization techniques are best for evaluating nanoparticle dispersion?

A4: The "gold standard" for visualizing and characterizing nanoparticle dispersion is transmission electron microscopy (TEM).[4][9]

  • Transmission Electron Microscopy (TEM): Provides high-resolution, two-dimensional images of thin sample sections, allowing for direct visualization of individual nanoparticles and agglomerates.[9][10][11]

  • Scanning Electron Microscopy (SEM): Useful for examining the fracture surface of the composite to get an idea of the dispersion quality, though with lower resolution than TEM.[10][11][12]

  • X-ray Diffraction (XRD): Can be used for layered nanoparticles like clays to determine if they have been exfoliated or intercalated within the polymer matrix.[13]

Troubleshooting Guide

This guide addresses specific issues encountered during the preparation of this compound nanocomposites.

Problem 1: Significant Nanoparticle Agglomeration Observed in TEM/SEM Images

This is the most frequent issue, leading to poor mechanical and thermal properties as agglomerates act as stress concentration points.[5][14]

start Problem: Nanoparticle Agglomeration compat Assess Compatibility: Is surface modification used? start->compat Step 1 process Review Processing Parameters: Are shear forces adequate? start->process Step 2 loading Check Nanoparticle Loading: Is the concentration too high? start->loading Step 3 sol_compat_no Action: Introduce Surface Modification or Compatibilizer compat->sol_compat_no If No sol_compat_yes Action: Optimize type or concentration of surface agent compat->sol_compat_yes If Yes sol_process Action: Increase screw speed, residence time, or modify screw design for higher shear. process->sol_process sol_loading Action: Reduce nanoparticle concentration to optimal level. loading->sol_loading end_goal Goal: Homogeneous Dispersion sol_compat_no->end_goal sol_compat_yes->end_goal sol_process->end_goal sol_loading->end_goal

Caption: Troubleshooting workflow for nanoparticle agglomeration issues.

Potential Cause Recommended Solution
Poor Interfacial Adhesion 1. Surface Functionalization: Chemically modify the nanoparticle surface. For silica (SiO2) or titania (TiO2) nanoparticles, use silane coupling agents (e.g., 3-aminopropyl trimethoxysilane) to introduce amine groups that are compatible with the amide groups in this compound.[15] 2. Use Compatibilizers: Introduce a polymer that has affinity for both the nanoparticle and the matrix. Maleic anhydride-grafted polymers are often effective for polyamide systems.[8]
Insufficient Mixing Energy 1. Increase Shear Stress: During melt extrusion, increase the screw speed to impart more shear force, which helps break apart agglomerates.[2] 2. Optimize Screw Design: Use a screw configuration with more mixing elements to enhance distributive and dispersive mixing.[2][15] 3. Increase Residence Time: A longer residence time in the extruder can improve the extent of mixing.[2]
High Nanoparticle Loading 1. Reduce Concentration: Agglomeration becomes more pronounced at higher filler concentrations.[14] Determine the optimal loading level through a systematic study, as mechanical properties can decrease beyond a certain threshold due to agglomeration.[16]
Inadequate Initial Dispersion 1. Pre-disperse Nanoparticles: Before melt compounding, pre-disperse the nanoparticles in a solvent using ultrasonication and then dry them to form a powder. This helps to break down large, initial aggregates.[3][17]
Problem 2: Inconsistent Material Properties Across Batches

Batch-to-batch inconsistency often points to a lack of control over key processing parameters that influence dispersion.

Processing Parameter Effect on Dispersion & Properties Recommended Control Range (Starting Points)
Screw Speed (rpm) Higher speeds increase shear stress, improving the breakup of agglomerates. However, excessively high speeds can reduce residence time or cause polymer degradation.[2][18]700 - 800 rpm[18]
Processing Temperature (°C) Must be high enough to ensure low melt viscosity for nanoparticle movement, but not so high as to cause degradation of the this compound or surface modifiers. Lower viscosity can reduce effective shear stress.[2]220 - 260 °C (Adjust based on specific this compound grade)
Residence Time (min) Longer residence time allows for more thorough mixing. This is influenced by screw speed and feed rate.[2]2 - 5 minutes
Feed Rate Affects the fill level of the extruder and, consequently, the residence time and shear experienced by the material.[2]Calibrate to ensure consistent extruder torque and pressure.

Experimental Protocols

Protocol 1: Melt Compounding via Twin-Screw Extrusion

This is the most common method for producing thermoplastic nanocomposites.

Caption: Standard experimental workflow for melt compounding.

Methodology:

  • Drying: Dry this compound pellets and nanoparticles separately in a vacuum oven (e.g., at 80°C for at least 12 hours) to remove moisture, which can cause degradation during processing.

  • Pre-mixing: Weigh the desired amounts of this compound and nanoparticles (e.g., 1-5 wt.%) and physically mix them in a sealed bag.

  • Extruder Setup: Set the temperature profile on the twin-screw extruder. A typical profile for this compound might ramp from 220°C at the feed throat to 240°C at the die. Set the screw speed (e.g., 750 rpm).[18]

  • Compounding: Feed the pre-mixed material into the extruder at a constant rate. The high shear forces within the extruder will disperse the nanoparticles in the molten polymer.[2]

  • Cooling and Pelletizing: The extruded composite strand is passed through a water bath to cool and solidify, and then fed into a pelletizer to produce composite pellets.

  • Specimen Preparation: The resulting pellets must be dried again before being used in subsequent processes like injection molding to create standardized test specimens.

Protocol 2: In-Situ Polymerization (Conceptual for this compound)

This method offers excellent dispersion by embedding nanoparticles during polymer formation. While classic examples use caprolactam for Nylon 6[3], a similar principle could be adapted.

Methodology:

  • Nanoparticle Dispersion: Disperse the nanoparticles in one of the molten monomers (e.g., laurolactam or a mixture of monomers for this compound) with the aid of high-intensity ultrasound.[3] This step is critical for breaking up initial agglomerates.

  • Initiator/Catalyst Addition: Add the anionic polymerization initiator and activator to the monomer-nanoparticle slurry.

  • Polymerization: Carry out the polymerization reaction under standard conditions (temperature, pressure, inert atmosphere). The rapid polymerization helps to lock the dispersed nanoparticles in place, preventing re-agglomeration.[3]

  • Material Recovery: Once the polymerization is complete, the resulting nanocomposite is recovered, purified to remove unreacted monomer, and processed.

References

side reactions in hexamethylenediamine and dodecanedioic acid polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of hexamethylenediamine and dodecanedioic acid to synthesize nylon 6,12.

Troubleshooting Guides

This section addresses specific issues that may be encountered during nylon 6,12 polymerization experiments.

Issue 1: Low Molecular Weight and Viscosity of the Final Polymer

Q: My nylon 6,12 polymer has a lower than expected molecular weight and viscosity. What are the potential causes and how can I troubleshoot this?

A: Low molecular weight in step-growth polymerization is often a result of deviations from ideal reaction conditions. The primary causes and troubleshooting steps are outlined below:

  • Cause 1: Stoichiometric Imbalance. The most critical factor in achieving high molecular weight in polycondensation is the precise equimolar ratio of the functional groups of the two monomers, in this case, the amine groups of hexamethylenediamine and the carboxylic acid groups of dodecanedioic acid.[1][2] An excess of one monomer will lead to chain termination, limiting the polymer chain length.[3]

    • Troubleshooting:

      • Accurately weigh and calculate the molar amounts of both monomers.

      • Ensure the purity of the monomers, as impurities can affect the active monomer concentration.[4]

      • Consider performing end-group titration of the final polymer to quantify the extent of stoichiometric imbalance.

  • Cause 2: Incomplete Reaction. The polymerization reaction may not have proceeded to a high enough conversion to achieve high molecular weight.

    • Troubleshooting:

      • Increase Reaction Time: Allow the polymerization to proceed for a longer duration to ensure maximum conversion.

      • Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be cautious as excessively high temperatures can lead to thermal degradation.[4] Commercial processes for similar nylons can operate at temperatures around 285°C.[4]

      • Efficient Water Removal: The removal of water, a byproduct of the condensation reaction, is crucial to drive the equilibrium towards the formation of high molecular weight polymer.[5]

        • Apply a high vacuum during the final stages of polymerization.

        • Ensure the reaction setup is well-sealed to maintain vacuum.

        • Use an efficient stirring mechanism to facilitate the diffusion of water from the viscous polymer melt.

  • Cause 3: Presence of Monofunctional Impurities. Impurities with a single reactive group (e.g., a monoamine or a monocarboxylic acid) will act as chain stoppers, severely limiting the molecular weight.[3]

    • Troubleshooting:

      • Use high-purity monomers. Check the supplier's specifications for monofunctional impurities.

      • Purify the monomers if necessary (e.g., by recrystallization).

Troubleshooting Flow for Low Molecular Weight

Caption: Troubleshooting workflow for addressing low molecular weight in nylon 6,12 synthesis.

Issue 2: Discoloration (Yellowing) of the Polymer

Q: The synthesized nylon 6,12 polymer is yellow or discolored. What could be the cause, and how can I prevent it?

A: Discoloration in polyamides is often a sign of degradation or side reactions occurring at high temperatures, especially in the presence of oxygen.

  • Cause 1: Thermal Degradation. Polyamides can undergo thermal degradation at elevated temperatures, leading to the formation of chromophoric groups.[6] This is exacerbated by the presence of oxygen.

    • Troubleshooting:

      • Maintain an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation. Purge the reactor with inert gas before heating.

      • Optimize Reaction Temperature: While high temperatures are needed for polymerization, avoid excessive temperatures that can promote degradation. The melting point of nylon 6,12 is around 218°C.[7] Polymerization is typically carried out above this temperature.

      • Minimize Reaction Time: Use the minimum reaction time necessary to achieve the desired molecular weight to reduce the duration of exposure to high temperatures.

  • Cause 2: Impurities in Monomers. Certain impurities in the hexamethylenediamine or dodecanedioic acid can be more susceptible to thermal degradation and color formation.

    • Troubleshooting:

      • Use high-purity monomers.

      • If impurities are suspected, analyze the monomers using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Relationship for Preventing Discoloration

Discoloration_Prevention Goal Prevent Polymer Discoloration Inert_Atmosphere Maintain Inert Atmosphere (N2/Ar) Goal->Inert_Atmosphere Optimize_Temp Optimize Reaction Temperature Goal->Optimize_Temp Minimize_Time Minimize Reaction Time Goal->Minimize_Time High_Purity_Monomers Use High-Purity Monomers Goal->High_Purity_Monomers

Caption: Key factors to control for preventing discoloration during nylon 6,12 polymerization.

Issue 3: Gel Formation or Cross-linking

Q: I am observing gel formation or insolubility in my nylon 6,12 product. What is causing this and how can I avoid it?

A: Gel formation indicates the presence of cross-linking, which can arise from several side reactions, particularly at high temperatures.

  • Cause 1: Reactions of Amide Groups. At high temperatures, the amide groups in the polymer backbone can undergo side reactions, leading to branching and cross-linking.[7]

    • Troubleshooting:

      • Carefully control the reaction temperature and time to minimize these side reactions.

  • Cause 2: Impurities with More Than Two Functional Groups. If either of the monomers contains impurities with more than two reactive groups (e.g., a triamine or a tricarboxylic acid), these will act as branching or cross-linking agents.

    • Troubleshooting:

      • Ensure the purity of the monomers.

  • Cause 3: Unintended Branching Reactions. Some studies on similar polyamides suggest that branching can occur through various complex reactions at high temperatures.[8]

    • Troubleshooting:

      • Precise control over reaction conditions is the primary way to mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of hexamethylenediamine and dodecanedioic acid?

A1: Besides the main polycondensation reaction, several side reactions can occur:

  • Cyclization: Diamines can undergo intramolecular cyclization, especially at lower concentrations, which removes them from the polymerization process.[9]

  • Decarboxylation: Dicarboxylic acids can lose carbon dioxide at high temperatures, leading to a stoichiometric imbalance and the formation of monofunctional species that terminate chain growth.[10]

  • Branching and Cross-linking: As mentioned in the troubleshooting guide, side reactions involving the amide backbone or impurities can lead to branched or cross-linked structures.[7][8]

Q2: How does the stoichiometry of the monomers affect the final polymer?

A2: The stoichiometry of hexamethylenediamine and dodecanedioic acid is a critical parameter that directly influences the molecular weight of the resulting nylon 6,12.[1] For step-growth polymerization, a precise 1:1 molar ratio of the reactive functional groups is essential to achieve a high degree of polymerization.[3] Any deviation from this ratio will result in a lower molecular weight polymer because one type of functional group will be in excess, leading to chain ends that cannot react further.[1]

Q3: What analytical techniques are useful for identifying side reactions and characterizing the final polymer?

A3: A combination of techniques is typically employed:

  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to confirm the formation of the amide bond and to identify the presence of unexpected functional groups that may arise from side reactions.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer, including end groups and any branching.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution of the polymer. A broad or multimodal distribution can indicate the presence of side reactions.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and crystallinity of the polymer, which can be affected by side reactions that disrupt the polymer chain regularity. The melting point of nylon 6,12 is approximately 218°C.[7]

Quantitative Data Summary

ParameterTypical Value/RangePotential Impact of Side ReactionsReference
Melting Point (Tm)~218 - 230 °CLowered due to chain irregularities from branching or impurities.[7][12]
Monomer Ratio1:1 (Amine:Acid)Deviation leads to significantly lower molecular weight.[1][3]
Reaction Temperature> 220 °CToo high can cause thermal degradation and discoloration.[4]
Water Content during Polymerization< 0.1%High water content shifts equilibrium, lowering molecular weight.[13]

Experimental Protocols

Synthesis of Nylon 6,12 via Melt Polycondensation

This protocol is a general guideline and may require optimization based on specific equipment and desired polymer characteristics.

  • Nylon Salt Preparation:

    • Dissolve equimolar amounts of hexamethylenediamine and dodecanedioic acid in a suitable solvent (e.g., a mixture of water and ethanol).

    • Heat the solution to form the hexamethylenediammonium dodecanedioate salt.

    • Cool the solution to precipitate the nylon 6,12 salt.

    • Filter and dry the salt under vacuum.

  • Polymerization:

    • Place the dried nylon 6,12 salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

    • Purge the vessel with dry nitrogen to create an inert atmosphere.

    • Heat the vessel to a temperature above the melting point of the salt (e.g., 220-240°C) to initiate polymerization. Water will be evolved.

    • Continue heating and stirring under a slow stream of nitrogen for a predetermined period (e.g., 1-2 hours) to achieve a prepolymer.

    • Gradually apply a vacuum to remove the remaining water and drive the polymerization to completion.

    • Increase the temperature as the viscosity of the melt increases (e.g., up to 260-280°C).

    • Continue the reaction under high vacuum until the desired melt viscosity (and thus molecular weight) is achieved.

    • Extrude the molten polymer into a strand, cool it in a water bath, and pelletize it for further analysis.

Interfacial Polymerization of Nylon 6,12 (for demonstration/small scale)

  • Prepare Solutions:

    • Aqueous Phase: Dissolve hexamethylenediamine in an aqueous solution of sodium hydroxide (to neutralize the HCl byproduct).[14]

    • Organic Phase: Dissolve dodecanedioyl chloride (the diacid chloride of dodecanedioic acid) in a non-polar organic solvent (e.g., hexane or cyclohexane).[14][15]

  • Polymerization:

    • Carefully pour the organic phase onto the aqueous phase in a beaker, creating two distinct layers.

    • A film of nylon 6,12 will form at the interface of the two layers.

    • Gently pull the film from the interface with forceps or a wire hook. A continuous "rope" of nylon can be drawn out as the monomers diffuse to the interface and react.[15]

    • Wash the resulting polymer thoroughly with water and then a solvent like ethanol or acetone to remove unreacted monomers and byproducts, and then allow it to dry.[14]

References

Technical Support Center: Scaling Up Nylon 6/12 Synthesis for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the laboratory synthesis of Nylon 6/12.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low Molecular Weight and Brittle Polymer

Question: Upon scaling up my this compound synthesis from a few grams to a larger batch (e.g., 50-100g), the resulting polymer is brittle and shows a lower than expected molecular weight. What are the likely causes and solutions?

Answer: Low molecular weight is a frequent challenge in scaling up polycondensation reactions. The primary causes include:

  • Inaccurate Stoichiometry: A precise 1:1 molar ratio of hexamethylenediamine and dodecanedioic acid is critical for achieving a high degree of polymerization.[1][2] Any imbalance can lead to chain termination, resulting in a lower molecular weight.[1][2]

    • Solution: When scaling up, even small weighing errors are magnified. It is crucial to carefully calculate and precisely weigh the monomers. Using high-purity monomers is also essential to ensure accurate molar ratios.[1] A good practice is to prepare a nylon salt intermediate, which helps to ensure a 1:1 ratio before polymerization.[1][2]

  • Incomplete Reaction: The polycondensation reaction may not have reached completion.

    • Solution: Consider increasing the reaction time or temperature to shift the equilibrium towards polymer formation.[1] Applying a high vacuum during the final stages of melt polymerization is vital for the efficient removal of water, which is a byproduct of the reaction. This removal drives the reaction to completion.[1][2]

  • Presence of Monofunctional Impurities: Impurities with a single functional group in the monomers or reaction setup can act as chain stoppers, limiting the growth of the polymer chain.[1]

    • Solution: Ensure the purity of the monomers. Use purified solvents and meticulously clean all glassware and equipment to avoid introducing monofunctional contaminants.[1]

  • Side Reactions: At elevated temperatures, side reactions like the decarboxylation of the diacid can occur, leading to a stoichiometric imbalance.[1]

    • Solution: Optimize the temperature profile of the polymerization process. A step-wise temperature increase can help minimize side reactions during the initial phases of the reaction.[1]

Issue 2: Polymer Discoloration (Yellowing or Browning)

Question: My scaled-up batch of this compound has a noticeable yellow or brown tint, which was not present in the small-scale synthesis. What could be causing this discoloration?

Answer: Discoloration in polyamides is often a sign of thermal degradation.

  • Prolonged Exposure to High Temperatures: Extended reaction times at very high temperatures can cause the polymer chains to degrade, leading to discoloration.[1]

    • Solution: Optimize both the reaction temperature and duration. Avoid unnecessarily high temperatures or prolonged heating. The use of antioxidants or thermal stabilizers, such as phosphite-based compounds, can help to mitigate thermal degradation.[1]

  • Localized Overheating: In larger reaction volumes, ensuring uniform heat distribution is more challenging. "Hot spots" within the reactor can lead to localized degradation of the polymer.

    • Solution: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous temperature distribution.[1]

  • Impurities: The presence of impurities in the monomers or from the reaction vessel itself can catalyze degradation reactions.[1]

    • Solution: Use high-purity monomers and ensure that the reactor is constructed from a non-reactive material such as glass or stainless steel.[1]

Issue 3: Inconsistent Melt Viscosity and Processing Issues

Question: I'm observing significant variations in the melt viscosity of my scaled-up this compound batches, making it difficult to handle and process. Why is this happening and how can I improve consistency?

Answer: Inconsistent melt viscosity is typically linked to variations in molecular weight and moisture content.

  • Variable Molecular Weight: The factors mentioned in "Issue 1" (stoichiometry, reaction completion, impurities) can lead to batch-to-batch variations in molecular weight, which directly impacts melt viscosity.

    • Solution: Implement the solutions from "Issue 1" to ensure consistent molecular weight. Maintain strict control over monomer purity, weighing, and reaction conditions (time, temperature, vacuum).

  • Moisture Content: Polyamides are hygroscopic and absorb moisture from the atmosphere.[3] Residual moisture in the final polymer can act as a plasticizer, reducing the melt viscosity.

    • Solution: Ensure the polymer is thoroughly dried under vacuum at an appropriate temperature (e.g., 80-100°C) after synthesis and before any subsequent processing. Store the dried polymer in a desiccator or moisture-proof packaging.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for the melt polymerization of this compound?

A1: The melt polymerization of this compound is generally conducted at temperatures ranging from 220°C to 280°C.[1] The process often involves a staged increase in temperature. Initially, a prepolymer is formed at a lower temperature, and then the temperature is gradually increased while applying a vacuum to remove water and drive the polymerization to a higher molecular weight.[1]

Q2: How critical is the vacuum level during the final stage of polymerization?

A2: A high vacuum is essential for achieving a high molecular weight in melt polymerization. The removal of the water byproduct is crucial to push the reaction equilibrium towards the formation of longer polymer chains.[1][2] For laboratory scale-ups, a vacuum level of less than 1 torr is recommended.

Q3: Can I use a nitrogen purge instead of a vacuum?

A3: While a nitrogen purge is important in the initial stages to create an inert atmosphere and prevent oxidation, it is not as effective as a vacuum for removing water during the final polycondensation stage. The continuous flow of dry nitrogen can help, but a vacuum is significantly more efficient at reducing the partial pressure of water, thereby promoting the forward reaction.

Q4: My polymer solidified in the reactor and is difficult to remove. How can I prevent this?

A4: This is a common challenge when scaling up. As the molecular weight and viscosity of the polymer increase, it can solidify, especially if the temperature is not uniformly maintained. To prevent this, ensure vigorous and effective stirring throughout the entire process. Using a reactor with a helical or anchor-type stirrer can help to keep the viscous melt moving. Also, consider the design of your reactor; a reactor with a wide opening or a removable bottom can facilitate the removal of the final polymer.

Q5: What is the benefit of forming a nylon salt before melt polymerization?

A5: Preparing the nylon salt of hexamethylenediamine and dodecanedioic acid in a separate step helps to ensure a precise 1:1 stoichiometric ratio of the amine and diacid functional groups.[1][2] This is because the salt precipitates from the solution, and any excess monomer remains dissolved. Starting the melt polymerization with the pre-formed salt provides better control over the final molecular weight of the polymer.[2]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Melt Polymerization

ParameterStage 1: PrepolymerizationStage 2: Polycondensation
Temperature180 - 220 °C220 - 260 °C
PressureAtmospheric (with N2 purge)High Vacuum (< 1 torr)
Time1 - 2 hours2 - 4 hours
Stirring Speed100 - 200 RPM50 - 150 RPM (adjusted for viscosity)

Table 2: Effect of Stoichiometric Imbalance on Polymer Properties (Illustrative)

Molar Ratio (Diamine:Diacid)Relative Molecular WeightPolymer Characteristics
1:1HighTough, ductile
1:1.02LowBrittle, lower viscosity
1.02:1LowBrittle, lower viscosity

Experimental Protocols

Detailed Methodology for Scaled-Up Laboratory Synthesis of this compound via Melt Polymerization

Materials:

  • Hexamethylenediamine (HMD)

  • Dodecanedioic acid (DDDA)

  • Deionized water

  • Ethanol

  • Nitrogen gas (high purity)

  • Antioxidant/stabilizer (e.g., phosphite-based, optional)

Equipment:

  • Glass reactor (e.g., 250 mL or 500 mL) equipped with a mechanical stirrer (with a high-torque motor), a nitrogen inlet/outlet, a condenser, and a connection for a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Beakers, graduated cylinders, and other standard laboratory glassware.

  • Drying oven.

Procedure:

Part 1: this compound Salt Preparation

  • In a beaker, dissolve the desired molar amount of dodecanedioic acid in hot deionized water with stirring.

  • In a separate beaker, dissolve an equimolar amount of hexamethylenediamine in deionized water.

  • Slowly add the hot DDDA solution to the HMD solution with vigorous stirring. A white precipitate of the this compound salt will form immediately.

  • Continue stirring for 30-60 minutes as the mixture cools to room temperature to ensure complete salt formation.

  • Filter the salt precipitate and wash it several times with ethanol to remove any unreacted monomers.

  • Dry the salt in a vacuum oven at 60-80°C overnight until a constant weight is achieved.

Part 2: Melt Polymerization

  • Place the dried this compound salt into the glass reactor. If using, add the antioxidant at this stage.

  • Assemble the reactor with the stirrer, nitrogen inlet, and condenser.

  • Begin purging the reactor with a slow stream of nitrogen gas to create an inert atmosphere.

  • Start the mechanical stirrer at a moderate speed (e.g., 150 RPM).

  • Gradually heat the reactor to the prepolymerization temperature (e.g., 200-220°C). As the salt melts, water will begin to distill off.

  • Maintain this temperature for 1-2 hours, continuing the nitrogen purge, until the majority of the water has been removed.

  • Increase the temperature to the polycondensation range (e.g., 240-260°C).

  • Once the temperature has stabilized, gradually apply a high vacuum to the system. Be cautious to avoid excessive foaming.

  • Continue the reaction under high vacuum with stirring for 2-4 hours. The viscosity of the melt will increase significantly. Adjust the stirring speed as necessary to ensure adequate mixing without stalling the motor.

  • After the desired reaction time, release the vacuum by introducing nitrogen gas.

  • Turn off the heater and allow the reactor to cool to room temperature under a positive pressure of nitrogen.

  • Once cooled, carefully disassemble the reactor and remove the solid this compound polymer. This may require breaking the glass reactor if a non-removable design is used, so appropriate safety precautions must be taken.

Mandatory Visualization

experimental_workflow cluster_salt_prep Part 1: this compound Salt Preparation cluster_polymerization Part 2: Melt Polymerization dissolve_ddda Dissolve Dodecanedioic Acid in Hot Water mix_solutions Mix Solutions with Vigorous Stirring dissolve_ddda->mix_solutions dissolve_hmd Dissolve Hexamethylenediamine in Water dissolve_hmd->mix_solutions precipitate This compound Salt Precipitates mix_solutions->precipitate filter_wash Filter and Wash Salt with Ethanol precipitate->filter_wash dry_salt Dry Salt in Vacuum Oven filter_wash->dry_salt charge_reactor Charge Reactor with Dried Salt dry_salt->charge_reactor Transfer to Reactor purge_n2 Purge with Nitrogen charge_reactor->purge_n2 heat_prepoly Heat to 200-220°C (Prepolymerization) purge_n2->heat_prepoly remove_water Remove Water by Distillation heat_prepoly->remove_water heat_poly Increase Temp to 240-260°C remove_water->heat_poly apply_vacuum Apply High Vacuum heat_poly->apply_vacuum polymerize Polycondensation (2-4 hours) apply_vacuum->polymerize cool_down Cool Under Nitrogen polymerize->cool_down remove_polymer Remove Solid Polymer cool_down->remove_polymer

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_low_mw problem Problem: Low Molecular Weight & Brittle Polymer cause1 Inaccurate Stoichiometry problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Monofunctional Impurities problem->cause3 cause4 Side Reactions (e.g., Decarboxylation) problem->cause4 solution1 Solution: - Use high-purity monomers - Precise weighing - Prepare nylon salt intermediate cause1->solution1 solution2 Solution: - Increase reaction time/temp - Apply high vacuum to  remove water byproduct cause2->solution2 solution3 Solution: - Ensure monomer purity - Thoroughly clean all  glassware and equipment cause3->solution3 solution4 Solution: - Optimize temperature profile - Use a step-wise temperature  increase cause4->solution4

Caption: Troubleshooting logic for low molecular weight in this compound synthesis.

References

Technical Support Center: Nylon 6/12 Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of humidity on Nylon 6/12 processing. It is intended for researchers, scientists, and drug development professionals utilizing this polymer in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound material showing surface defects like splay marks or silver streaking after processing?

A1: Surface defects such as splay marks or silver streaking are common indicators of excessive moisture in the this compound resin during processing.[1][2] When the moist polymer is heated rapidly in the processing equipment, the water turns to steam and expands, causing these visual imperfections.[1][2] It is crucial to ensure the material is adequately dried before processing to a recommended moisture content of less than 0.2%.[3][4][5]

Q2: I've noticed dimensional inconsistencies in my final processed this compound parts. Could humidity be the cause?

A2: Yes, humidity can lead to dimensional inconsistencies. This compound, like other polyamides, is hygroscopic and will absorb moisture from the atmosphere.[2][6] This absorption causes the material to swell.[7][8] While this compound was developed for low moisture absorption compared to other nylons like Nylon 6 or 6/6, changes in ambient humidity can still lead to measurable dimensional changes in the final product.[7][9] Pre-conditioning the material to equilibrium with the expected service environment can help mitigate these issues.[10]

Q3: My processed this compound components seem more brittle than expected. How does humidity influence this?

A3: This is a counterintuitive problem. While absorbed moisture typically acts as a plasticizer, making nylon more flexible and impact-resistant, processing wet nylon has the opposite effect.[1][6] At the high temperatures of processing, the presence of water can cause hydrolytic degradation of the polymer chains.[11] This breakdown of molecular weight leads to a loss of mechanical properties, including reduced tensile strength and increased brittleness in the final part.

Q4: What are the recommended drying parameters for this compound before processing?

A4: Proper drying is essential for successful processing. For this compound, it is generally recommended to dry the resin to a moisture content below 0.2%.[3][4][5] A common drying procedure involves using a desiccant dryer at temperatures between 80°C and 104°C (176°F and 220°F) for 2 to 4 hours.[12] It is important not to exceed recommended drying times or temperatures, as this can lead to discoloration and degradation of the material.[12]

Q5: How does the moisture absorption of this compound compare to other common nylons?

A5: this compound was specifically engineered to have lower moisture absorption than other widely used nylons such as Nylon 6 and Nylon 6/6.[7][13] This is due to the longer carbon chain segments in its molecular structure.[7] Consequently, the mechanical and electrical properties of this compound are more stable in high-humidity environments.[9]

Troubleshooting Guide

Issue: Visual Defects (Splay, Streaking)
  • Root Cause: Excessive moisture in the resin during processing.[1][2]

  • Troubleshooting Steps:

    • Verify the moisture content of the this compound pellets before processing.

    • Ensure the drying equipment is functioning correctly (e.g., check desiccant beds, air filters, and temperature settings).[14]

    • Dry the material according to the recommended parameters (see data table below).

    • Minimize the exposure time of the dried pellets to ambient air before they enter the processing machine.[15]

Issue: Poor Mechanical Properties (Brittleness, Low Strength)
  • Root Cause: Likely hydrolytic degradation of the polymer due to processing with high moisture content.[11]

  • Troubleshooting Steps:

    • Implement a stringent pre-drying protocol for the this compound resin.

    • Check for and eliminate any potential sources of moisture contamination in the material handling and feeding systems.

    • Review processing temperatures to ensure they are within the recommended range, as excessive heat can exacerbate degradation.[16]

Data Presentation

Table 1: Recommended Drying and Processing Temperatures for Polyamides

Polyamide TypeRecommended Drying TemperatureRecommended Drying TimeMaximum Recommended Moisture ContentRecommended Melt Temperature
This compound 80 - 104°C (176 - 220°F)2 - 4 hours< 0.2%277 - 293°C (530 - 560°F)[12]
Nylon 6 80 - 90°C (176 - 194°F)6 - 12 hours< 0.2%230 - 280°C (446 - 536°F)[3]
Nylon 6/6 80 - 110°C (176 - 230°F)4 - 16 hours< 0.2%282 - 304°C (540 - 580°F)[12]

Table 2: Comparison of Moisture Absorption and its Effects on Different Nylons

PropertyThis compoundNylon 6Nylon 6/6
Moisture Absorption at Saturation LowerHigh (~9-10%)[17]High (~7-9%)[17]
Dimensional Change due to Moisture Low (~0.2% for 1.4% absorption)[17]High (~2% for 9% absorption)[17]High (~3.5% for 7% absorption)[17]
Effect on Tensile Strength Small reductionSignificant reduction (over 80% drop from dry to saturated)[17]Significant reduction (over 60% drop from dry to saturated)[17]
Effect on Impact Strength IncreaseSignificant IncreaseSignificant Increase

Experimental Protocols

Protocol 1: Determination of Moisture Content in this compound Pellets
  • Objective: To quantify the percentage of moisture in a sample of this compound resin.

  • Apparatus:

    • Karl Fischer titrator or a gravimetric moisture analyzer.

    • Hermetically sealed sample vials.

    • Analytical balance.

  • Procedure (using Gravimetric Analyzer):

    • Tare the analytical balance with an empty sample pan.

    • Accurately weigh a representative sample of this compound pellets (typically 5-10 grams) into the pan.

    • Place the sample pan into the moisture analyzer.

    • Set the drying temperature to a point below the melting temperature but high enough to drive off moisture (e.g., 120-140°C).

    • Initiate the analysis. The instrument will heat the sample and record the weight loss over time until a stable weight is achieved.

    • The instrument will calculate and display the moisture content as a percentage of the initial sample weight.

  • Acceptance Criteria: For processing, the moisture content should be below 0.2%.[3][4][5]

Visualizations

Moisture_Troubleshooting_Workflow Start Processing Issue Identified (e.g., Splay, Brittleness) Check_Moisture Is Moisture Content of Resin < 0.2%? Start->Check_Moisture Verify_Dryer Verify Dryer Performance (Temp, Desiccant, Airflow) Check_Moisture->Verify_Dryer No Reprocess Re-process Material Check_Moisture->Reprocess Yes Dry_Material Dry this compound Resin (80-104°C, 2-4 hrs) Dry_Material->Reprocess Verify_Dryer->Dry_Material Problem_Solved Problem Resolved Reprocess->Problem_Solved Investigate_Other Investigate Other Parameters (Temp, Pressure, Contamination) Reprocess->Investigate_Other Issue Persists

Caption: Troubleshooting workflow for moisture-related processing issues in this compound.

Humidity_Effect_Pathway cluster_env Environment cluster_material This compound Material cluster_properties Material Properties Humidity High Ambient Humidity Moisture_Absorption Moisture Absorption (H2O molecules act as plasticizers) Humidity->Moisture_Absorption causes Dimensional_Change Increased Dimensions (Swelling) Moisture_Absorption->Dimensional_Change Mechanical_Change_Positive Increased Toughness & Impact Strength Moisture_Absorption->Mechanical_Change_Positive Mechanical_Change_Negative Decreased Tensile Strength & Stiffness Moisture_Absorption->Mechanical_Change_Negative

Caption: Effect of ambient humidity on the properties of post-processed this compound.

References

Validation & Comparative

Nylon 6 vs. Nylon 6/12: A Comparative Analysis of Water Absorption

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the water absorption characteristics of Nylon 6 and Nylon 6/12, detailing the underlying structural differences and providing standardized experimental data for researchers, scientists, and drug development professionals.

In the realm of polymer science and material selection for sensitive applications, understanding the hygroscopic nature of nylons is paramount. Water absorption can significantly impact the dimensional stability, mechanical properties, and overall performance of a material. This guide provides a detailed comparison of the water absorption properties of two common polyamides: Nylon 6 and this compound. Experimental data, in accordance with the ASTM D570 standard, is presented to offer a clear quantitative comparison.

Executive Summary

This compound consistently demonstrates significantly lower water absorption compared to Nylon 6. This characteristic is directly attributable to its molecular structure, which features a lower concentration of hydrophilic amide groups. For applications where dimensional stability and consistent mechanical performance in the presence of moisture are critical, this compound presents a superior alternative to Nylon 6.

Data Presentation: Water Absorption of Nylon 6 vs. This compound

The following table summarizes the water absorption characteristics of Nylon 6 and this compound under standardized testing conditions. The data has been compiled from various technical datasheets.[1][2][3]

PropertyTest MethodNylon 6This compound
Water Absorption, 24 hours @ 23°CASTM D5701.6%0.25%
Water Absorption, Saturation @ 23°CASTM D570>10%3.0%

Molecular Structure and its Impact on Water Absorption

The disparity in water absorption between Nylon 6 and this compound is fundamentally linked to their chemical structures. Polyamides absorb water through the formation of hydrogen bonds with the amide (-CONH-) groups present in their polymer chains.

  • Nylon 6: Is a homopolymer synthesized from caprolactam. Its structure consists of repeating units each containing one amide group and five methylene (-CH2-) groups.

  • This compound: Is a copolymer synthesized from hexamethylenediamine and dodecanedioic acid. Its repeating unit is significantly longer and contains a higher ratio of methylene groups to amide groups.

The greater number of methylene groups in this compound creates longer hydrophobic hydrocarbon chains between the polar amide groups. This increased spacing and reduced concentration of the hydrophilic amide moieties result in a material that is inherently less prone to water absorption.

G Molecular Structure and Water Absorption N6_structure -[-(CH2)5-CO-NH-]-n N6_amide High Amide Group Concentration N6_structure->N6_amide leads to N6_absorption High Water Absorption N6_amide->N6_absorption results in N612_structure -[-NH-(CH2)6-NH-CO-(CH2)10-CO-]-n N612_methylene Long Methylene Chains N612_structure->N612_methylene features N612_amide Low Amide Group Concentration N612_methylene->N612_amide leading to N612_absorption Low Water Absorption N612_amide->N612_absorption results in

Molecular structure's influence on water absorption.

Experimental Protocols: Water Absorption Testing (ASTM D570)

The data presented in this guide is based on the standardized test method ASTM D570 for determining the water absorption of plastics.[4][5][6] The following is a detailed description of the typical experimental protocol.

1. Specimen Preparation:

  • Test specimens are typically molded into a standard disk shape with a diameter of 50.8 mm (2 inches) and a thickness of 3.2 mm (1/8 inch).[6]

  • The surfaces of the specimens must be clean and free from any contaminants.

2. Initial Conditioning and Weighing:

  • Specimens are dried in an oven at a specified temperature (e.g., 50 °C for 24 hours for materials sensitive to higher temperatures) to remove any initial moisture.[6]

  • After drying, the specimens are cooled to room temperature in a desiccator to prevent moisture reabsorption from the atmosphere.

  • The initial "dry" weight of each specimen is then accurately measured to the nearest 0.001 g.[6]

3. Immersion:

  • The conditioned and weighed specimens are fully immersed in distilled water maintained at a constant temperature, typically 23 °C.

  • For the 24-hour water absorption test, the specimens remain immersed for a period of 24 ± 1 hours.

  • For the water absorption at saturation test, the specimens remain immersed for an extended period, with periodic removal, drying, and weighing, until the weight gain is negligible over a specified time, indicating that equilibrium has been reached.

4. Final Weighing and Calculation:

  • After the specified immersion period, the specimens are removed from the water.

  • They are quickly patted dry with a lint-free cloth to remove surface water.

  • The "wet" weight of each specimen is then measured.

  • The percentage of water absorption is calculated using the following formula:

    Water Absorption (%) = [ (Wet Weight - Dry Weight) / Dry Weight ] x 100

G ASTM D570 Experimental Workflow cluster_conditions Test Conditions start Start specimen_prep Specimen Preparation (e.g., 50.8mm disk) start->specimen_prep conditioning Initial Conditioning (Drying in Oven) specimen_prep->conditioning weigh_dry Weigh Initial 'Dry' Mass conditioning->weigh_dry immersion Immersion in Distilled Water (@ 23°C) weigh_dry->immersion weigh_wet Weigh Final 'Wet' Mass immersion->weigh_wet time 24 hours or Saturation immersion->time calculation Calculate % Water Absorption weigh_wet->calculation end End calculation->end

Workflow for ASTM D570 water absorption testing.

References

A Comparative Guide to the Mechanical Properties of Nylon 6/12 and Nylon 6/6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate polymeric material is a critical decision that can significantly impact the performance and reliability of various applications, from laboratory equipment to drug delivery systems. This guide provides an objective comparison of the mechanical properties of two common polyamides, Nylon 6/12 and Nylon 6/6, supported by experimental data to inform material selection.

This compound and Nylon 6/6 are both semi-crystalline polyamides known for their favorable mechanical strength, toughness, and chemical resistance.[1] However, differences in their chemical structure, specifically the number of carbon atoms between amide groups, lead to distinct variations in their physical and mechanical characteristics.[2] Nylon 6/6 is synthesized from two monomers each containing six carbon atoms, hexamethylenediamine and adipic acid.[3] In contrast, this compound is produced from hexamethylenediamine (six carbon atoms) and dodecanedioic acid (twelve carbon atoms).[4] This longer hydrocarbon chain in this compound results in lower moisture absorption and, consequently, greater dimensional stability compared to Nylon 6/6.[2][5]

Quantitative Comparison of Mechanical Properties

The following table summarizes the key mechanical properties of this compound and Nylon 6/6 based on standardized testing protocols. These values represent typical data for unfilled grades and can vary depending on the specific grade, processing conditions, and the presence of additives.[2]

Mechanical PropertyTest StandardThis compoundNylon 6/6
Tensile Strength ASTM D63855.2 - 93.8 MPa (8,000 - 13,600 psi)[2][5][6]60 - 90 MPa (8,700 - 13,050 psi)[7]
Tensile Modulus ASTM D6382.0 - 2.07 GPa (290,000 - 300,000 psi)[5][6]1.0 - 3.1 GPa (145,000 - 450,000 psi)[7][8]
Elongation at Break ASTM D63815 - 200 %[5]25 - 300 %[7]
Flexural Strength ASTM D79088.3 MPa (12,800 psi)[9]103.4 MPa (15,000 psi)[10]
Flexural Modulus ASTM D7901.90 - 2.03 GPa (275,000 - 295,000 psi)[5][6]1.0 - 2.8 GPa (145,000 - 410,000 psi)[7][10]
Notched Izod Impact ASTM D25648.1 - 53.4 J/m (0.9 - 1.0 ft-lb/in)[5][6]32.0 - 53.4 J/m (0.6 - 1.0 ft-lb/in)[10]

Key Differentiating Characteristics

The primary advantage of This compound lies in its lower moisture absorption, which imparts superior dimensional stability and retention of mechanical properties in humid environments.[2][5] This makes it a preferred choice for applications where tight tolerances and consistent performance are critical.

Nylon 6/6 , on the other hand, generally exhibits higher tensile strength and stiffness.[3] Its excellent wear resistance and higher heat deflection temperature make it suitable for more demanding mechanical applications where exposure to moisture is less of a concern.[10][11]

Experimental Protocols

The mechanical properties presented in this guide are determined using standardized test methods developed by organizations such as ASTM International and the International Organization for Standardization (ISO). Adherence to these protocols ensures that the data is reliable and comparable across different materials and laboratories.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break.[12][13]

  • Specimen Preparation: Test specimens are typically injection molded or machined into a "dumbbell" or "dog-bone" shape with specified dimensions.[14][15] This shape is designed to ensure that the fracture occurs in the central, narrower section of the specimen.[14]

  • Procedure: The specimen is securely held in the grips of a universal testing machine.[14] A tensile load is then applied at a constant rate of crosshead movement until the specimen fractures.[15] The force applied and the corresponding elongation of the specimen are recorded throughout the test.

  • Calculations:

    • Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Tensile Modulus (a measure of stiffness) is determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break is the percentage increase in the original length of the specimen at the point of fracture.

Flexural Properties (ISO 178 / ASTM D790)

This test method measures the flexural strength and flexural modulus of plastics, which are indicators of a material's ability to resist bending forces.

  • Specimen Preparation: Rectangular bar specimens with specific dimensions are used for this test.[16]

  • Procedure: The test specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup).[17][18] The test continues until the specimen breaks or reaches a specified strain.[2] The force and the corresponding deflection are recorded.

  • Calculations:

    • Flexural Strength is the maximum stress experienced by the material at the moment of rupture.

    • Flexural Modulus is calculated from the stress-strain curve in the elastic region and is a measure of the material's stiffness in bending.

Notched Izod Impact Strength (ASTM D256)

This test is designed to measure the impact resistance or toughness of a material, specifically its ability to withstand a sudden, high-velocity impact.[19][20]

  • Specimen Preparation: A rectangular bar specimen is prepared with a V-shaped notch machined into it.[21] This notch acts as a stress concentrator, promoting a brittle fracture.

  • Procedure: The notched specimen is clamped vertically in a pendulum impact testing machine.[22] The pendulum is released from a specified height and strikes the specimen on the notched side.[22]

  • Calculations: The energy absorbed by the specimen in breaking is determined by the height to which the pendulum swings after fracturing the specimen.[20] The Izod impact strength is then calculated as the absorbed energy per unit of thickness of the specimen at the notch.[22]

Material Selection Workflow

The following diagram illustrates a simplified decision-making process for selecting between this compound and Nylon 6/6 based on key application requirements.

MaterialSelection Start Application Requirement Analysis Moisture High Moisture Environment? Start->Moisture Dimensional_Stability Critical Dimensional Stability? Moisture->Dimensional_Stability Yes Mechanical_Load High Mechanical Load? Moisture->Mechanical_Load No Dimensional_Stability->Mechanical_Load No Nylon612 Select this compound Dimensional_Stability->Nylon612 Yes Mechanical_Load->Nylon612 No Nylon66 Select Nylon 6/6 Mechanical_Load->Nylon66 Yes

Caption: Material selection flowchart for this compound vs. Nylon 6/6.

References

Nylon 6/12 vs. PVDF: A Comparative Guide to Chemical Resistant Membranes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environments of scientific research and pharmaceutical development, the selection of materials with robust chemical resistance is paramount. This guide provides an objective comparison of two commonly used membrane materials, Nylon 6/12 and Polyvinylidene Fluoride (PVDF), focusing on their chemical compatibility and performance. The information presented herein is supported by available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Both this compound and PVDF offer distinct advantages as chemical-resistant membranes. PVDF generally exhibits broader chemical resistance, particularly against acids and halogenated compounds. This compound, while susceptible to strong acids and oxidizing agents, provides excellent resistance to many organic solvents and alkaline solutions. The choice between the two will ultimately depend on the specific chemical environment, temperature, and mechanical stresses involved in the application.

General Properties

A fundamental understanding of the inherent properties of each membrane is crucial for proper selection.

PropertyThis compoundPVDF (Polyvinylidene Fluoride)
Hydrophilicity HydrophilicHydrophobic (can be surface modified to be hydrophilic)
Protein Binding Higher protein binding[1]Lower protein binding[1]
Thermal Stability Good thermal resistanceExcellent thermal stability[2]
Mechanical Strength High tensile strength and flexibility[2]Good mechanical strength and abrasion resistance[3]
Primary Advantages Good resistance to organic solvents and alkalis, high tensile strength[2]Excellent resistance to a broad range of chemicals, including acids and oxidants, low protein binding, high thermal stability[1][2]
Primary Limitations Susceptible to strong acids, bases, and oxidizing agents[4]Can be attacked by strong bases, ketones, and some esters[1]

Chemical Compatibility: A Detailed Comparison

The following tables summarize the chemical resistance of this compound and PVDF to a range of common chemicals encountered in research and pharmaceutical settings. The ratings are based on a combination of manufacturer's data and published chemical compatibility charts. It is important to note that these ratings are generally for room temperature and that elevated temperatures can significantly affect chemical resistance.[5]

Rating Key:

  • A / Excellent: No significant effect

  • B / Good: Minor effect, slight corrosion or discoloration

  • C / Fair: Moderate effect, not recommended for continuous use

  • D / Severe Effect: Not recommended for any use

  • ND: No data available

Alcohols
ChemicalThis compoundPVDF
EthanolAA
IsopropanolAA
MethanolBA
Acids
ChemicalThis compoundPVDF
Acetic Acid (Glacial)DB
Hydrochloric Acid (conc.)DA
Nitric Acid (conc.)DA
Sulfuric Acid (conc.)DA
Bases
ChemicalThis compoundPVDF
Ammonium Hydroxide (conc.)AB
Sodium Hydroxide (50%)AC
Solvents
ChemicalThis compoundPVDF
AcetoneAD
AcetonitrileAB
Dimethylformamide (DMF)AD
Dimethyl Sulfoxide (DMSO)AC
HexaneAA
Methylene ChlorideDB
Tetrahydrofuran (THF)BD
TolueneAA

Disclaimer: This data is for informational purposes only. It is strongly recommended to perform specific testing with the chemicals and under the conditions of your intended application.

Experimental Protocols for Chemical Resistance Evaluation

A standardized approach is critical for accurately assessing the chemical compatibility of membrane materials. The following outlines a general experimental workflow based on established practices such as ASTM D543.[6][7][8][9]

Material Preparation and Initial Characterization
  • Sample Preparation: Cut membrane samples to standard dimensions for various tests (e.g., tensile strength, weight/dimension change, flux).

  • Initial Measurements: Record the initial weight, dimensions (length, width, thickness), and baseline performance characteristics (e.g., pure water flux, bubble point, and relevant solute retention) of the membrane samples. Mechanical properties such as tensile strength and elongation at break should also be measured.

Chemical Exposure
  • Immersion: Immerse the membrane samples in the selected chemical reagents in sealed containers to prevent evaporation.

  • Conditions: Maintain the exposure at a controlled temperature (e.g., room temperature or elevated temperatures relevant to the application) for a specified duration (e.g., 24 hours, 7 days, or longer).

Post-Exposure Analysis
  • Visual Inspection: Observe and record any changes in appearance, such as color change, swelling, cracking, or delamination.

  • Weight and Dimensional Changes: After rinsing and drying, re-measure the weight and dimensions of the samples and calculate the percentage change.

  • Performance Testing:

    • Flux Measurement: Determine the pure water flux of the exposed membrane and compare it to the initial value.

    • Retention Studies: Evaluate the membrane's ability to retain specific solutes before and after chemical exposure.

  • Mechanical Testing: Measure the tensile strength and elongation at break of the exposed samples to assess any degradation in mechanical integrity.

Extractables and Leachables (E&L) Testing

For applications in drug development and manufacturing, evaluating extractables and leachables is crucial.[10][11][12][13][14]

  • Extraction: Expose the membrane to a variety of solvents (representing a range of polarities and pH) under exaggerated conditions (e.g., elevated temperature, extended time) to generate a profile of potential extractables.

  • Analysis: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the extracted compounds.

  • Leachables Study: Expose the membrane to the actual drug product formulation under normal process conditions to identify compounds that migrate into the product (leachables).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the chemical resistance of membrane materials.

Chemical_Resistance_Workflow cluster_prep 1. Preparation & Initial Characterization cluster_exposure 2. Chemical Exposure cluster_analysis 3. Post-Exposure Analysis cluster_el 4. Extractables & Leachables cluster_results 5. Comparative Analysis SamplePrep Sample Preparation (this compound & PVDF) InitialChar Initial Characterization - Weight & Dimensions - Flux & Retention - Mechanical Properties SamplePrep->InitialChar ChemicalImmersion Immersion in Chemical Reagents InitialChar->ChemicalImmersion Visual Visual Inspection ChemicalImmersion->Visual WeightDim Weight & Dimensional Change Analysis ChemicalImmersion->WeightDim Performance Performance Testing - Flux & Retention ChemicalImmersion->Performance Mechanical Mechanical Testing ChemicalImmersion->Mechanical EL_Testing E&L Testing (LC-MS, GC-MS) ChemicalImmersion->EL_Testing Comparison Compare Results & Select Optimal Membrane Visual->Comparison WeightDim->Comparison Performance->Comparison Mechanical->Comparison EL_Testing->Comparison

Caption: Workflow for Chemical Resistance Comparison.

Conclusion

The selection of a chemically resistant membrane between this compound and PVDF requires a thorough evaluation of the specific application's chemical environment. PVDF membranes generally offer a broader range of chemical compatibility, making them a robust choice for diverse and aggressive chemical conditions. However, this compound provides a reliable and cost-effective alternative for applications involving many common organic solvents and alkaline solutions, where strong acids and oxidizing agents are not present. For critical applications, particularly in drug development, it is imperative to conduct rigorous in-house testing following standardized protocols to ensure the chosen membrane maintains its integrity and performance, and does not introduce unwanted extractables or leachables into the final product.

References

Comparative Guide to Purity Validation of Nylon 6/12 Using Gel Permeation Chromatography (GPC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for the validation of Nylon 6/12 purity. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods for polymer characterization. The guide includes a detailed experimental protocol for GPC analysis, a comparative data summary, and a workflow diagram to illustrate the process.

Introduction to this compound Purity and GPC Analysis

This compound is a polyamide valued for its low moisture absorption and good dimensional stability. For applications in research and pharmaceutical development, ensuring the purity and consistent molecular weight distribution of this compound is critical. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] GPC separates molecules based on their size, or hydrodynamic volume, in solution.[2][3] This allows for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.[1]

Impurities in this compound can include residual monomers, oligomers, or fractions of polymer with undesirable molecular weights. These impurities can significantly impact the material's physical and chemical properties. GPC provides a detailed fingerprint of the polymer's molecular weight distribution, making it an invaluable tool for quality control and purity validation.[4]

Experimental Protocol: GPC Analysis of this compound

A typical experimental protocol for the GPC analysis of this compound is outlined below. Due to the semi-crystalline nature of this compound, a suitable solvent is required to fully dissolve the polymer for analysis.[5]

1. Sample Preparation:

  • Accurately weigh 1-2 mg of the this compound sample.[6]

  • Dissolve the sample in 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) containing 0.05 M sodium trifluoroacetate.[7] HFIP is an effective solvent for polyamides at room temperature.[8][9] The salt is added to minimize sample aggregation.[5]

  • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vortexing or sonication should be avoided to prevent polymer degradation.[6]

  • Filter the dissolved sample through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[6]

2. GPC System and Conditions:

  • GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.[7]

  • Columns: A set of GPC columns suitable for polar polymers and HFIP, such as Agilent PL HFIPgel columns or Shodex HFIP-LG columns.[5]

  • Mobile Phase: HFIP with 0.05 M sodium trifluoroacetate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 40 °C to reduce back pressure.[5]

  • Injection Volume: 20 - 100 µL.

3. Calibration:

  • The GPC system is calibrated using a series of narrow polydispersity polymethylmethacrylate (PMMA) standards of known molecular weights.[10]

  • A calibration curve of log molecular weight versus retention time is generated. The molecular weight of the this compound sample is then determined relative to this calibration.

4. Data Analysis:

  • The RI detector signal is used to generate a chromatogram.

  • The molecular weight distribution and the average molecular weights (Mn, Mw, Mz) are calculated from the chromatogram using the PMMA calibration curve.

  • The polydispersity index (PDI = Mw/Mn) is calculated to describe the breadth of the molecular weight distribution.

Data Presentation: GPC vs. Alternative Techniques

The following table summarizes the key performance characteristics of GPC and compares it with alternative methods for assessing this compound purity.

Parameter Gel Permeation Chromatography (GPC) High-Performance Liquid Chromatography (HPLC-MS) Fourier-Transform Infrared Spectroscopy (FT-IR) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular Weight Distribution (Mn, Mw, PDI)Identification and quantification of specific small molecules (monomers, oligomers)[11][12][13]Chemical functional groups, differentiation between polyamide types[14]Chemical structure, end-group analysis, monomer ratios
Purity Assessment Detects high or low molecular weight impurities, changes in PDIQuantifies residual monomers and low molecular weight oligomers[11]Identifies chemical contaminants with different functional groupsQuantifies structural impurities and co-monomers
Sample Preparation Dissolution in a suitable solvent (e.g., HFIP), filtration[6]Dissolution, potential for solid-phase extractionMinimal, can be analyzed directly in solid or liquid form[14]Dissolution in a deuterated solvent
Analysis Time 15-45 minutes per sample[15]10-30 minutes per sample< 5 minutes per sample[14]5-60 minutes per sample
Strengths Provides a complete picture of the polymer's molecular weight distributionHigh sensitivity and specificity for known small molecule impuritiesFast, non-destructive, and requires minimal sample preparationProvides detailed structural information
Limitations Molecular weights are relative to standards unless using advanced detectors (e.g., light scattering)Not suitable for analyzing the polymer's molecular weight distributionNot quantitative for polymer molecular weight, can be difficult to detect low levels of impuritiesLower sensitivity compared to MS-based methods for trace impurities

Mandatory Visualization

The following diagrams illustrate the GPC analysis workflow and the logical relationship between different analytical techniques for this compound purity validation.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh 1. Weigh this compound Sample dissolve 2. Dissolve in HFIP with NaTFA weigh->dissolve filter 3. Filter through 0.2 µm PTFE Filter dissolve->filter inject 4. Inject Sample into GPC System filter->inject separate 5. Separation by Size on GPC Columns inject->separate detect 6. Detection by RI Detector separate->detect chromatogram 7. Generate Chromatogram detect->chromatogram calibrate 8. Apply PMMA Calibration Curve chromatogram->calibrate calculate 9. Calculate Mn, Mw, PDI calibrate->calculate report Final Report calculate->report Purity Assessment

Caption: Workflow for this compound purity validation using GPC analysis.

Technique_Comparison cluster_mw Molecular Weight Characterization cluster_structure Structural & Chemical Identity cluster_impurities Specific Impurity Analysis Nylon_Purity This compound Purity Validation GPC GPC/SEC (Mw, Mn, PDI) Nylon_Purity->GPC NMR NMR (Chemical Structure, End-Groups) Nylon_Purity->NMR HPLC_MS HPLC-MS (Monomers, Oligomers) Nylon_Purity->HPLC_MS LS Light Scattering (Absolute Mw) GPC->LS Viscometry Viscometry (Viscosity-Average Mw) GPC->Viscometry FTIR FT-IR (Functional Groups, Polymer Type) NMR->FTIR GC_MS GC-MS (Volatile Impurities)

Caption: Relationship between analytical techniques for this compound purity.

Conclusion

Gel Permeation Chromatography is a cornerstone technique for the validation of this compound purity, providing essential information on the molecular weight distribution that directly correlates with the material's performance. While GPC excels at identifying polydispersity and the presence of high or low molecular weight fractions, a comprehensive purity assessment often benefits from the integration of complementary techniques. For instance, HPLC-MS is superior for the quantification of specific small molecule impurities like residual monomers, while FT-IR and NMR provide valuable information on the chemical identity and structure of the polymer. The choice of analytical method should be guided by the specific purity concerns and the intended application of the this compound material.

References

A Comparative Guide to the Quantitative Analysis of End Groups in Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of polymer end groups is critical for controlling the properties and performance of Nylon 6/12. The concentration of amine and carboxyl end groups directly influences key characteristics such as molecular weight, reactivity in post-polymerization modifications, and the material's thermal and hydrolytic stability. This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of these end groups: Potentiometric Titration and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.

Methodology Comparison: Potentiometric Titration vs. ¹³C NMR Spectroscopy

The choice of analytical method for quantifying end groups in this compound depends on several factors, including the required level of detail, sample throughput, and available instrumentation. Potentiometric titration is a classic and cost-effective method, while ¹³C NMR spectroscopy offers more detailed structural information.

Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the concentration of acidic (carboxyl) and basic (amine) end groups. This technique involves dissolving the polymer in a suitable solvent and titrating it with a standardized acid or base. The endpoint of the titration, which corresponds to the neutralization of the end groups, is detected by monitoring the change in potential of an electrode immersed in the solution.

Advantages:

  • Relatively low cost of instrumentation.

  • High precision and accuracy when performed carefully.

  • Straightforward data analysis.

Disadvantages:

  • Can be time-consuming, especially for a large number of samples.

  • The endpoint detection can be challenging for the weak acidic and basic end groups in non-aqueous solvents, potentially affecting accuracy.[1]

  • Does not provide detailed structural information about the end groups.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of each carbon atom in the polymer chain, including those at the chain ends. By integrating the signals corresponding to the end-group carbons and comparing them to the integrals of the repeating monomer units, a quantitative measure of the end-group concentration can be obtained.

Advantages:

  • Provides detailed structural information, allowing for the identification and quantification of different types of end groups simultaneously.[2][3]

  • Non-destructive, allowing the sample to be recovered.

  • High specificity.

Disadvantages:

  • Requires expensive instrumentation and specialized expertise.

  • Lower sensitivity compared to titration, which can be a limitation for high molecular weight polymers with low end-group concentrations.

  • Requires complete dissolution of the polymer in a suitable deuterated solvent.[4]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of potentiometric titration and ¹³C NMR spectroscopy for the quantitative analysis of end groups in this compound.

ParameterPotentiometric Titration¹³C NMR Spectroscopy
Accuracy High, but can be affected by endpoint detection in non-aqueous media.Generally high, with reported deviations of less than 3.4% compared to ¹H NMR.[2][5][6][7]
Precision High, with coefficients of variation typically in the range of 0.04% to 0.46% for similar titrations.[8][9]High, dependent on signal-to-noise ratio and integration accuracy.
Limit of Detection Dependent on titrant concentration and electrode sensitivity; can be in the micromolar range.[10]Dependent on the magnetic field strength and the number of scans; can be challenging for very low end-group concentrations.
Sample Throughput Lower, as each titration is performed individually.Higher, with modern NMR spectrometers capable of automated sample handling.
Specificity Lower, as it titrates all acidic or basic species present.High, as it can distinguish between different chemical environments of the end groups.
Cost Lower instrumentation cost.Higher instrumentation and maintenance cost.

Experimental Protocols

Potentiometric Titration of Amine and Carboxyl End Groups

This protocol provides a general framework for the determination of amine and carboxyl end groups in this compound by potentiometric titration.

Instrumentation:

  • Automatic potentiometric titrator

  • Glass and reference electrodes suitable for non-aqueous titrations

  • Magnetic stirrer and stir bars

  • Analytical balance

Reagents:

  • Solvent for Amine Group Titration: Phenol/methanol mixture (e.g., 68:32 by volume).

  • Solvent for Carboxyl Group Titration: Benzyl alcohol.[1]

  • Titrant for Amine Groups: Standardized solution of a strong acid (e.g., 0.1 M perchloric acid in a suitable solvent).[1]

  • Titrant for Carboxyl Groups: Standardized solution of a strong base (e.g., 0.1 M potassium hydroxide (KOH) or tetrabutylammonium hydroxide (TBAH) in a suitable solvent).[1]

Procedure for Amine End Group Determination:

  • Accurately weigh a sample of this compound and dissolve it in the phenol/methanol solvent mixture with gentle heating and stirring.

  • Allow the solution to cool to room temperature.

  • Immerse the electrodes in the solution and start the titration with the standardized acidic titrant.

  • The endpoint is determined from the inflection point of the titration curve.

  • Perform a blank titration with the solvent mixture alone to correct for any impurities.

Procedure for Carboxyl End Group Determination:

  • Accurately weigh a sample of this compound and dissolve it in benzyl alcohol with gentle heating and stirring.

  • Cool the solution to the titration temperature.

  • Immerse the electrodes in the solution and titrate with the standardized basic titrant.

  • Determine the endpoint from the inflection point of the titration curve.

  • A blank titration of the solvent should be performed to account for any acidic impurities.

Calculation: The concentration of end groups (in meq/kg) is calculated using the following formula:

End Group Concentration = ( ( Vsample - Vblank ) × Ctitrant × 1000 ) / msample

Where:

  • Vsample is the volume of titrant used for the sample (mL).

  • Vblank is the volume of titrant used for the blank (mL).

  • Ctitrant is the concentration of the titrant (mol/L).

  • msample is the mass of the this compound sample (g).

Potentiometric_Titration_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve titrate Titrate with Standardized Titrant dissolve->titrate detect Detect Endpoint (Potentiometric) titrate->detect blank Blank Correction detect->blank calculate Calculate End Group Concentration blank->calculate

Workflow for Potentiometric Titration
¹³C NMR Spectroscopy for End Group Analysis

This protocol outlines the key steps for the quantitative analysis of amine and carboxyl end groups in this compound using ¹³C NMR spectroscopy.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Solvent: A mixture of 2,2,2-trifluoroethanol (TFE) and deuterated chloroform (CDCl₃), typically in a 4:1 ratio, provides good resolution for this compound.[2][3]

  • Optional: A relaxation agent (e.g., chromium(III) acetylacetonate) can be added to shorten the relaxation times of the carbon nuclei and improve the accuracy of quantification, especially with shorter experimental times.[7]

Procedure:

  • Accurately weigh the this compound sample and dissolve it completely in the TFE/CDCl₃ solvent mixture in an NMR tube. Gentle heating may be required.

  • Acquire the ¹³C NMR spectrum using a quantitative pulse sequence. Key parameters to consider are:

    • Pulse Angle: A 90° pulse angle is typically used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the carbons of interest) is crucial for accurate integration. If a relaxation agent is not used, this may require longer experimental times.

    • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the end-group signals.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Identify the characteristic signals for the carboxyl and amine end-group carbons, as well as the signals from the repeating monomer units.

  • Carefully integrate the identified peaks.

Calculation: The concentration of end groups can be determined by comparing the integral of the end-group carbon signal to the integral of a carbon signal from the repeating unit. The number-average molecular weight (Mn) can then be calculated.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in TFE/CDCl3 weigh->dissolve acquire Acquire 13C NMR Spectrum dissolve->acquire process Process Spectrum acquire->process identify Identify & Integrate Peaks process->identify calculate Calculate End Group Concentration identify->calculate

Workflow for ¹³C NMR Spectroscopy

Conclusion

Both potentiometric titration and ¹³C NMR spectroscopy are valuable techniques for the quantitative analysis of end groups in this compound. Potentiometric titration offers a cost-effective and precise method for routine analysis, while ¹³C NMR provides more detailed structural information and is particularly useful for research and development purposes where a deeper understanding of the polymer structure is required. The choice between these methods should be guided by the specific analytical needs, available resources, and the desired level of detail in the characterization of this compound.

References

Assessing the Biocompatibility of Nylon 6/12: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal polymeric biomaterial is a critical decision that significantly impacts the success of a medical device or therapeutic application. Polyamides, commonly known as nylons, are a class of polymers frequently utilized in the biomedical field due to their excellent mechanical properties and general biocompatibility. This guide provides an objective comparison of the biocompatibility of Nylon 6/12 with other common polyamides like Nylon 6, Nylon 6,6, and Nylon 12, supported by available experimental data and detailed methodologies.

While direct quantitative comparative studies on the biocompatibility of this compound are limited in publicly available literature, this guide synthesizes existing data on various polyamides to provide a comprehensive overview. The information presented herein is intended to guide researchers in making informed decisions and designing further comparative studies.

Key Biocompatibility Parameters: A Comparative Overview

The biocompatibility of a material is determined by its interaction with the biological environment. Key parameters for assessment include cytotoxicity, inflammatory response, and hemocompatibility.

Cytotoxicity: Assessing Cell Viability and Proliferation

Cytotoxicity assays are fundamental in vitro tests that evaluate the potential of a material to cause cell death or inhibit cell growth.[1] These tests are crucial for the initial screening of biomaterials.[1]

While specific comparative data for this compound is scarce, studies on other nylons provide valuable insights. For instance, one study investigating 3D printed materials found that both PA6 nylon and fiber-reinforced PA6 nylon were non-cytotoxic to human fibroblasts after a 6-day soaking period, suggesting that any initial leachable substances that might cause cytotoxicity can be removed.[2][3] Another study reported that Nylon 6-coated surfaces exhibited high cell viability.[2] A safety assessment of various nylons, including this compound, for cosmetic applications concluded them to be safe, indicating a low potential for cytotoxicity under those conditions of use.[4]

Table 1: Summary of Cytotoxicity Data for Various Polyamides (Qualitative)

PolyamideCell TypeAssayResultCitation
Nylon 6Human FibroblastsMTT AssayNon-cytotoxic after 6-day soaking[2][3]
Nylon 6 (coated)Not specifiedNot specifiedHigh cell viability[2]
This compoundNot specifiedNot specifiedConsidered safe for cosmetic use[4]
Nylon 12Not specifiedNot specifiedConsidered safe for cosmetic use[4]

Note: This table provides a qualitative summary due to the lack of direct quantitative comparative studies.

Inflammatory Response: Evaluating Tissue Interaction

The implantation of any foreign material will elicit an inflammatory response.[5] The ideal biomaterial should provoke a minimal and transient inflammatory reaction that resolves over time, leading to proper tissue integration. Histological evaluation of implanted materials is a standard method to assess the local tissue response.

Studies on nylon sutures have shown that they generally elicit a minimal inflammatory response compared to other materials like silk.[6] One study found no signs of cellular infiltration or tissue adherence to nylon sutures.[6] However, prolonged implantation of any foreign body, including nylons, can lead to a chronic inflammatory response characterized by the presence of macrophages and the formation of a fibrous capsule.

Table 2: Summary of In Vivo Inflammatory Response for Polyamides (Qualitative)

PolyamideAnimal ModelImplantation SiteObservationCitation
Nylon (general)Not specifiedSuturesMilder inflammatory response compared to silk[6]
Nylon (general)Not specifiedSuturesNo cellular infiltration or tissue adherence[6]

Note: This table provides a qualitative summary. The response can be influenced by the implant's size, shape, and surface characteristics.

Hemocompatibility: Interaction with Blood Components

For blood-contacting applications, such as catheters and vascular grafts, hemocompatibility is a critical parameter. Poor hemocompatibility can lead to protein adsorption, platelet adhesion and activation, and ultimately, thrombosis.

Table 3: Key Considerations for Hemocompatibility of Polyamides

ParameterDescriptionRelevance to Polyamides
Protein Adsorption The initial event where blood proteins adhere to the material surface.The composition of the adsorbed protein layer influences subsequent cellular interactions.
Platelet Adhesion and Activation Adhesion of platelets to the surface, which can lead to blood clot formation.Surface roughness and chemistry of nylons can affect platelet adhesion.
Coagulation Cascade Activation Activation of the intrinsic and/or extrinsic coagulation pathways.The material surface can initiate the contact activation pathway.
Complement System Activation Activation of the complement system, a part of the innate immune response.Can lead to inflammation and cell lysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable biocompatibility data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Material Preparation: Prepare extracts of the test and control materials according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium for a specified time and temperature.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Remove the culture medium and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls, as well as a blank (medium only).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

MTT_Assay_Workflow cluster_prep Material & Cell Preparation cluster_exposure Exposure & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_material Prepare Material Extracts (ISO 10993-12) expose_cells Expose Cells to Material Extracts prep_material->expose_cells seed_cells Seed Cells in 96-well Plate seed_cells->expose_cells incubate_cells Incubate for 24-72 hours expose_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for Metabolism add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent read_absorbance Read Absorbance (~570 nm) add_solvent->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Diagram of the MTT assay workflow for cytotoxicity testing.
Histological Evaluation of In Vivo Inflammatory Response

This method involves implanting the material into a suitable animal model and examining the tissue response at the microscopic level after a specific period.

Protocol:

  • Material Sterilization: Sterilize the polyamide samples using an appropriate method that does not alter their properties (e.g., ethylene oxide or gamma irradiation).

  • Implantation: Surgically implant the sterile material into a specific tissue site (e.g., subcutaneous or intramuscular) of an animal model (e.g., rat or rabbit). Include a negative control material.

  • Post-operative Care and Observation: Provide appropriate post-operative care and monitor the animals for any adverse reactions.

  • Euthanasia and Tissue Harvest: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.

  • Histological Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them into thin slices.

  • Staining: Stain the tissue sections with appropriate histological stains, such as Hematoxylin and Eosin (H&E), to visualize different cell types and the extracellular matrix.

  • Microscopic Evaluation: A qualified pathologist examines the stained sections under a microscope to evaluate the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages, giant cells), the thickness of the fibrous capsule, and signs of tissue damage or regeneration.

  • Scoring: The inflammatory response is often scored based on a semi-quantitative scale according to ISO 10993-6.

Histology_Workflow cluster_implant Implantation cluster_post_op Post-Implantation cluster_processing Histological Processing cluster_eval Evaluation sterilize Sterilize Material implant Surgical Implantation in Animal Model sterilize->implant observe Observation Period (Weeks to Months) implant->observe harvest Tissue Harvest observe->harvest fixation Fixation & Embedding harvest->fixation sectioning Sectioning fixation->sectioning staining Staining (e.g., H&E) sectioning->staining microscopy Microscopic Examination staining->microscopy scoring Scoring of Inflammatory Response (ISO 10993-6) microscopy->scoring Foreign_Body_Response_Pathway cluster_initiation Initiation Phase cluster_cellular_response Cellular Response cluster_outcomes Tissue Outcomes Implant Implanted Polyamide Protein_Adsorption Protein Adsorption (Fibrinogen, Albumin, etc.) Implant->Protein_Adsorption Immediate Monocyte_Recruitment Monocyte Recruitment Protein_Adsorption->Monocyte_Recruitment Hours to Days Macrophage_Adhesion Macrophage Adhesion Monocyte_Recruitment->Macrophage_Adhesion M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage_Adhesion->M1_Macrophage Polarization M2_Macrophage M2 Macrophage (Anti-inflammatory) Macrophage_Adhesion->M2_Macrophage Polarization Inflammation Chronic Inflammation M1_Macrophage->Inflammation Cytokine Release (e.g., TNF-α, IL-1β) Integration Tissue Integration M2_Macrophage->Integration Growth Factor Release (e.g., TGF-β) Fibrosis Fibrous Capsule Formation Inflammation->Fibrosis Fibrosis->Integration Can impair

References

Performance Showdown: Nylon 6/12 vs. Nylon 12 in Demanding Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of Nylon 6/12 and Nylon 12 under harsh environmental conditions. This report details their chemical, thermal, and mechanical properties, supported by experimental data and standardized testing protocols, to inform material selection for critical applications.

In the realm of high-performance polymers, both this compound (PA 6/12) and Nylon 12 (PA 12) are recognized for their robust characteristics. However, their performance in harsh environments, characterized by exposure to aggressive chemicals, extreme temperatures, and high humidity, dictates their suitability for specific applications. This guide provides an in-depth comparison of these two materials, offering quantitative data and detailed experimental methodologies to aid in informed decision-making.

Key Performance Indicators: A Tabular Comparison

The selection of an appropriate nylon variant hinges on a clear understanding of its performance metrics. The following tables summarize the key mechanical, thermal, and physical properties of this compound and Nylon 12, highlighting their respective strengths and weaknesses in the face of environmental challenges.

Table 1: Comparative Mechanical and Thermal Properties

PropertyTest StandardThis compoundNylon 12Units
Mechanical
Tensile StrengthASTM D63860 - 7545 - 55MPa
Flexural ModulusASTM D790~2500~1500MPa
Notched Impact Strength (Charpy)ISO 179/1eA67kJ/m²
Thermal
Melting PointISO 11357~218~178°C
Heat Deflection Temperature (0.45 MPa)ASTM D648180115°C

Table 2: Environmental Resistance and Physical Properties

PropertyTest StandardThis compoundNylon 12Units
Environmental
Water Absorption (23°C, 50% RH)ISO 621.300.80%
Water Absorption (Saturation in Water)ISO 626.0 (at 80°C)8.0 (at 80°C)%
Physical
DensityISO 11831.061.01g/cm³

Performance in Harsh Chemical Environments

The chemical resistance of a polymer is a critical factor in its longevity and reliability, particularly in applications involving contact with automotive fluids, industrial chemicals, and aggressive solvents.

Chemical Resistance Insights:

Nylon 12 generally exhibits superior resistance to a broader range of chemicals, especially oils, fuels, and solvents, when compared to many other nylons.[1] Its lower moisture absorption contributes to its enhanced chemical stability.[1][2]

This compound demonstrates good chemical resistance and is noted for its better performance in oil resistance compared to Nylon 12 under high-temperature conditions.[3] Experimental data shows that after 1000 hours of immersion in gear oil at 120°C, this compound retains over 85% of its tensile strength, whereas Nylon 12's retention drops to 70%.[3][4] However, Nylon 12 shows better resistance to strong acids, such as 30% sulfuric acid, than this compound.[4] Both materials are not resistant to strong mineral acids and strong caustic solutions.[5][6]

Table 3: Chemical Resistance Comparison (Qualitative)

Chemical AgentThis compoundNylon 12
Acids (Dilute) FairGood
Acids (Strong) PoorPoor
Bases (Dilute) GoodGood
Bases (Strong) PoorPoor
Automotive Fuels ExcellentExcellent
Oils and Greases ExcellentExcellent
Chlorinated Hydrocarbons GoodGood
Aromatic Hydrocarbons GoodGood

This table provides a general overview. Specific performance can vary based on concentration, temperature, and exposure duration.

Experimental Protocols

To ensure the reliability and reproducibility of performance data, standardized testing methodologies are crucial. The following outlines the key experimental protocols for evaluating the performance of this compound and Nylon 12 in harsh environments.

Chemical Resistance Testing (ASTM D543 / ISO 175)

This test determines the effect of chemical reagents on the properties of plastics.

Methodology:

  • Specimen Preparation: Standard test specimens of both this compound and Nylon 12 are prepared with defined dimensions.

  • Initial Measurement: The weight, dimensions, and mechanical properties (e.g., tensile strength) of the specimens are measured and recorded.

  • Immersion: The specimens are fully immersed in the specified chemical reagent for a predetermined duration and at a controlled temperature.

  • Post-Immersion Analysis: After the exposure period, the specimens are removed, cleaned, and re-measured for changes in weight, dimensions, and mechanical properties.

  • Evaluation: The percentage change in properties is calculated to determine the material's resistance to the chemical agent.

Water Absorption Testing (ASTM D570)

This method is used to determine the amount of water absorbed by a plastic material when immersed in water.

Methodology:

  • Specimen Preparation: Disc-shaped specimens of this compound and Nylon 12 are dried in an oven and then cooled in a desiccator.

  • Initial Weighing: The initial dry weight of the specimens is recorded.

  • Immersion: The specimens are immersed in distilled water at a specified temperature (e.g., 23°C) for a set period (e.g., 24 hours).

  • Final Weighing: The specimens are removed, patted dry with a lint-free cloth, and immediately weighed.

  • Calculation: The percentage of water absorption is calculated based on the increase in weight.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for evaluating the performance of this compound and Nylon 12 in harsh environments.

G cluster_prep 1. Specimen Preparation cluster_initial 2. Initial Characterization cluster_exposure 3. Environmental Exposure cluster_final 4. Post-Exposure Analysis cluster_comparison 5. Performance Comparison Prep_N612 This compound Specimens Initial_Mech Measure Mechanical Properties (e.g., Tensile Strength) Prep_N612->Initial_Mech Initial_Phys Measure Physical Properties (Weight, Dimensions) Prep_N612->Initial_Phys Prep_N12 Nylon 12 Specimens Prep_N12->Initial_Mech Prep_N12->Initial_Phys Chem_Exp Chemical Immersion (ASTM D543 / ISO 175) Initial_Mech->Chem_Exp Thermal_Exp Thermal Aging Initial_Mech->Thermal_Exp Initial_Phys->Chem_Exp Water_Exp Water Immersion (ASTM D570) Initial_Phys->Water_Exp Final_Mech Re-measure Mechanical Properties Chem_Exp->Final_Mech Final_Phys Re-measure Physical Properties Chem_Exp->Final_Phys Water_Exp->Final_Phys Thermal_Exp->Final_Mech Compare Analyze % Change in Properties Final_Mech->Compare Final_Phys->Compare

Fig. 1: Experimental workflow for comparative performance analysis.

Logical Framework for Material Selection

The decision-making process for selecting between this compound and Nylon 12 for applications in harsh environments can be structured based on key performance criteria.

G Start Application Requirement Analysis Moisture High Moisture / Humidity? Start->Moisture Chemical Aggressive Chemical Exposure? Moisture->Chemical No N12_Select Consider Nylon 12 Moisture->N12_Select Yes Temp High Operating Temperature? Chemical->Temp No Further_Eval Further Evaluation Needed Chemical->Further_Eval Yes (Depends on Chemical) Mechanical High Mechanical Stress? Temp->Mechanical No N612_Select Consider this compound Temp->N612_Select Yes Mechanical->N12_Select No (Flexibility more critical) Mechanical->N612_Select Yes Further_Eval->N12_Select Oils/Fuels/Solvents Further_Eval->N612_Select High-Temp Oil

Fig. 2: Decision matrix for material selection.

Conclusion

Both this compound and Nylon 12 offer high-performance characteristics suitable for a range of demanding applications. The choice between them for use in harsh environments is nuanced and depends on the specific stressors present.

Nylon 12 is the preferred material when low moisture absorption, dimensional stability, and broad chemical resistance , particularly to fuels and solvents at ambient to moderately elevated temperatures, are the primary requirements.[1][2] Its lower density also offers a weight advantage.

This compound presents a compelling alternative, especially in applications requiring higher mechanical strength and superior thermal stability .[4] Its notable advantage lies in its enhanced resistance to hot oils, making it a strong candidate for certain automotive and industrial applications.[3][4] While its moisture absorption is higher than that of Nylon 12, it is significantly lower than that of Nylon 6 or Nylon 6/6, offering a balanced profile for many challenging environments.[5]

Ultimately, a thorough analysis of the specific environmental conditions, including the types of chemicals, operating temperatures, and humidity levels, is essential for making the optimal material selection between this compound and Nylon 12. This guide provides the foundational data and testing frameworks to support such an evaluation.

References

A Researcher's Guide to Quality Control of Research-Grade Nylon 6/12: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research, and particularly within drug development, the quality and consistency of materials are paramount. Research-grade Nylon 6/12, a versatile polyamide, is increasingly utilized in biomedical applications, from medical device components to drug delivery systems.[1][2] Ensuring the quality of this polymer is critical, as even minor variations in its physical and chemical properties can significantly impact experimental outcomes and the performance of final products. This guide provides a comparative overview of key analytical techniques for the quality control of research-grade this compound, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate methods for their specific needs.

Physicochemical and Thermal Characterization

The fundamental properties of this compound, including its molecular weight, thermal stability, and crystalline structure, are critical quality attributes. Several techniques are employed to characterize these features.

Comparison of Key Physicochemical and Thermal Analysis Techniques

Analytical TechniqueParameter MeasuredSample RequirementsKey AdvantagesLimitations
Gel Permeation Chromatography (GPC) Molecular Weight (Mw), Molecular Number (Mn), and Polydispersity Index (PDI)Soluble polymer sample (e.g., in hexafluoroisopropanol)Provides detailed information on molecular weight distribution, crucial for predicting mechanical properties.Requires dissolution of the polymer, which can be challenging. The use of solvents like HFIP can be costly and requires careful handling.[3]
Differential Scanning Calorimetry (DSC) Melting Temperature (Tm), Glass Transition Temperature (Tg), CrystallinitySmall amount of solid material (typically 5-10 mg)Rapid and sensitive method for determining thermal transitions and assessing the degree of crystallinity, which influences mechanical properties.[4]May not be suitable for detecting very subtle changes in amorphous regions.
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition TemperatureSmall amount of solid material (typically 5-10 mg)Provides information on the material's stability at elevated temperatures and can indicate the presence of volatile components or additives.[5]Does not provide information on the chemical nature of the decomposition products.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical functional groups, identification of polymer typeSolid or liquid samplesFast and non-destructive method for confirming the chemical identity of the polyamide and detecting contaminants or changes in chemical structure.[6][7]Can be less sensitive to small variations in the polymer backbone compared to other techniques.

Mechanical Properties Assessment

For applications where this compound will be subjected to physical stress, understanding its mechanical properties is essential. Standardized tests are used to quantify its strength, flexibility, and impact resistance.

Comparison of Mechanical Testing Methods

Analytical TechniqueParameter MeasuredStandard Test MethodKey Insights for Researchers
Tensile Testing Tensile Strength, Elongation at Break, Tensile ModulusASTM D638[8][9]Determines the material's ability to withstand pulling forces, crucial for applications like sutures or load-bearing components.
Flexural Testing Flexural Strength, Flexural ModulusASTM D790[8][9]Measures the material's resistance to bending, important for components that may experience flexing or deformation.
Impact Testing (Izod/Charpy) Impact StrengthASTM D256[10]Assesses the material's ability to withstand sudden impact, relevant for devices that may be dropped or subjected to shock.
Hardness Testing (Rockwell/Durometer) HardnessASTM D785, ASTM D2240[9][10]Indicates the material's resistance to indentation and scratching, a key parameter for surface durability.

Advanced Analytical Techniques for Purity and Additive Analysis

For research and drug development, ensuring the purity of this compound and identifying any residual monomers, oligomers, or additives is of utmost importance as these can leach out and affect biocompatibility or experimental results.

Comparison of Advanced Analytical Techniques

Analytical TechniqueTarget AnalytesKey AdvantagesRelevance to Research-Grade Material
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Cyclic Oligomers, Monomers, AdditivesHigh sensitivity and selectivity for identifying and quantifying trace-level impurities.[11][12]Essential for ensuring the biocompatibility and safety of materials used in biomedical applications by detecting potential leachables.
Near-Infrared (NIR) Spectroscopy Moisture Content, Amine and Carboxylic End Groups, ViscosityRapid, non-destructive, and requires no sample preparation, making it suitable for high-throughput screening.[13][14]Allows for quick verification of key quality parameters that can influence polymerization and final material properties.

Experimental Protocols

Protocol 1: Determination of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent, such as hexafluoroisopropanol (HFIP), to a final concentration of approximately 1 mg/mL.[3] Gentle agitation and heating may be required to facilitate dissolution.

  • Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer.

  • Mobile Phase: Use the same solvent as for sample preparation (e.g., HFIP) as the mobile phase.

  • Calibration: Construct a calibration curve using a series of narrow-polydispersity polymer standards (e.g., polymethylmethacrylate - PMMA) with known molecular weights.[3]

  • Analysis: Inject the dissolved this compound sample into the GPC system. The retention time of the polymer is inversely proportional to its hydrodynamic volume.

  • Data Interpretation: Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history of the material.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.

    • Heat the sample again at the same rate as the first heating scan.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting transition in the second heating scan.

    • Calculate the percent crystallinity by dividing the heat of fusion of the sample by the heat of fusion of 100% crystalline this compound.

Visualizing Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for GPC and DSC analysis.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Nylon_Sample This compound Sample Dissolution Dissolve in HFIP Nylon_Sample->Dissolution Injection Inject into GPC Dissolution->Injection Separation Size Exclusion Separation Injection->Separation Detection RI Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Apply Calibration Curve Chromatogram->Calibration MW_Calculation Calculate Mw, Mn, PDI Calibration->MW_Calculation

Caption: Workflow for Molecular Weight Analysis using GPC.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Nylon_Sample This compound Sample Weighing Weigh 5-10 mg Nylon_Sample->Weighing Encapsulation Seal in DSC Pan Weighing->Encapsulation Heat_Cool_Heat Heat-Cool-Heat Cycle Encapsulation->Heat_Cool_Heat Data_Acquisition Acquire Heat Flow Data Heat_Cool_Heat->Data_Acquisition Thermogram Generate Thermogram Data_Acquisition->Thermogram Determine_Tg Determine Tg Thermogram->Determine_Tg Determine_Tm Determine Tm Thermogram->Determine_Tm Calculate_Crystallinity Calculate % Crystallinity Thermogram->Calculate_Crystallinity

Caption: Workflow for Thermal Analysis using DSC.

Logical Relationships in Quality Control

The quality control of research-grade this compound involves a multi-faceted approach where the results from different analytical techniques are interconnected.

QC_Relationships cluster_properties Fundamental Properties cluster_performance Performance Characteristics MWD Molecular Weight Distribution (GPC) Mechanical Mechanical Strength (Tensile, Flexural) MWD->Mechanical influences Purity Purity & Biocompatibility (LC-MS/MS) MWD->Purity can indicate residual monomers Thermal Thermal Properties (DSC, TGA) Thermal->Mechanical influences Chemical_ID Chemical Identity (FTIR) Chemical_ID->Purity verifies

Caption: Interrelation of Quality Control Parameters for this compound.

By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of the quality of their research-grade this compound, ensuring the reliability and reproducibility of their experimental results. This guide serves as a starting point for establishing a robust quality control program for this important biomaterial.

References

A Comparative Analysis of Crystallinity: Nylon 6 versus Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differing degrees of crystallinity between Nylon 6 and Nylon 6/12, supported by experimental data and standardized protocols.

The degree of crystallinity in a polymer is a critical parameter that dictates its physical, mechanical, and thermal properties. For researchers and professionals in fields ranging from materials science to drug development, understanding the nuances of crystallinity is paramount for material selection and application. This guide provides an objective comparison of the degree of crystallinity between two common polyamides: Nylon 6 and this compound.

Executive Summary

Nylon 6 generally exhibits a higher degree of crystallinity than this compound. This is primarily attributed to the higher density of amide groups in the Nylon 6 polymer chain, which facilitates more frequent and regular hydrogen bonding, a key driver for the formation of crystalline structures. The longer aliphatic chain in this compound, with twelve methylene units between amide groups, introduces greater conformational flexibility and sterically hinders the efficient packing of polymer chains required for crystallization.

The processing history, including thermal treatments such as annealing and quenching, significantly influences the final degree of crystallinity in both polymers. However, under similar processing conditions, Nylon 6 consistently demonstrates a greater propensity for crystallization.

Quantitative Comparison of Crystallinity

The degree of crystallinity in Nylon 6 and this compound can be quantitatively assessed using techniques such as Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD). The following table summarizes typical values obtained from experimental studies. It is important to note that these values can vary depending on the specific grade of the polymer and its thermal history.

PropertyNylon 6This compoundTest Method
Degree of Crystallinity (%) 30 - 50%20 - 40%DSC, WAXD
Melting Temperature (Tm) ~220 °C~215 °CDSC
Enthalpy of Fusion (ΔHf) 40 - 80 J/g30 - 60 J/gDSC
Crystal Structure Monoclinic (α and γ forms)Triclinic (α form), Pseudohexagonal (γ form)WAXD

The Role of Molecular Structure in Crystallinity

The fundamental difference in the degree of crystallinity between Nylon 6 and this compound arises from their distinct molecular structures. This relationship can be visualized as a logical progression from monomer composition to macroscopic properties.

cluster_n6 Nylon 6 cluster_n612 This compound N6_monomer Caprolactam Monomer (-[NH-(CH2)5-CO]-) N6_structure Higher Amide Group Density N6_monomer->N6_structure leads to N6_hbond Frequent & Regular Hydrogen Bonding N6_structure->N6_hbond facilitates N6_packing Efficient Chain Packing N6_hbond->N6_packing enables N6_crystallinity Higher Degree of Crystallinity N6_packing->N6_crystallinity results in N612_monomer Hexamethylenediamine & Dodecanedioic Acid Monomers (-[NH-(CH2)6-NH-CO-(CH2)10-CO]-) N612_structure Lower Amide Group Density N612_monomer->N612_structure leads to N612_hbond Less Frequent Hydrogen Bonding N612_structure->N612_hbond results in N612_packing Steric Hindrance & Greater Flexibility N612_hbond->N612_packing causes N612_crystallinity Lower Degree of Crystallinity N612_packing->N612_crystallinity results in

Figure 1. Influence of molecular structure on crystallinity.

Experimental Protocols

Accurate determination of the degree of crystallinity is crucial for comparative studies. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD) analysis of Nylon 6 and this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. The degree of crystallinity can be calculated from the enthalpy of fusion.

Experimental Workflow:

start Sample Preparation (5-10 mg) dsc DSC Analysis (e.g., ASTM D3418) start->dsc heating1 First Heating Scan (e.g., 10°C/min) - Erase thermal history - Determine Tm dsc->heating1 cooling Controlled Cooling (e.g., 10°C/min) - Observe crystallization (Tc) heating1->cooling heating2 Second Heating Scan (e.g., 10°C/min) - Determine ΔHf cooling->heating2 calculation Calculate % Crystallinity (%Xc = (ΔHf / ΔHf°) x 100) heating2->calculation end Result calculation->end

Figure 2. DSC experimental workflow for crystallinity analysis.

Methodology:

  • Sample Preparation: A small sample of the nylon (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program (as per ASTM D3418):

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 250°C for Nylon 6 and 240°C for this compound) at a controlled rate (e.g., 10°C/min). This step is to erase the previous thermal history of the sample.

    • Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its crystallization temperature (e.g., 25°C).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is used for the calculation of the degree of crystallinity.

  • Data Analysis: The enthalpy of fusion (ΔHf) is determined by integrating the area of the melting peak in the second heating scan. The degree of crystallinity (%Xc) is calculated using the following formula:

    %Xc = (ΔHf / ΔHf°) x 100

    Where:

    • ΔHf is the measured enthalpy of fusion of the sample.

    • ΔHf° is the theoretical enthalpy of fusion for a 100% crystalline sample (a literature value, e.g., ~230 J/g for Nylon 6).

Wide-Angle X-ray Diffraction (WAXD)

WAXD is a powerful technique for determining the crystalline structure and calculating the degree of crystallinity by separating the diffraction patterns of the crystalline and amorphous phases.

Methodology:

  • Sample Preparation: A flat sample with a smooth surface is prepared. For powders, the sample is pressed into a holder.

  • Instrumentation: A WAXD instrument equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The diffraction pattern is collected over a range of 2θ angles (e.g., 5° to 40°) with a specific step size and counting time.

  • Data Analysis:

    • The raw diffraction data is corrected for background scattering.

    • The diffraction pattern is then deconvoluted into crystalline peaks and an amorphous halo.

    • The areas under the crystalline peaks (Ac) and the amorphous halo (Aa) are calculated.

    • The degree of crystallinity (%Xc) is determined using the formula:

      %Xc = [Ac / (Ac + Aa)] x 100

Conclusion

The degree of crystallinity is a defining characteristic of semi-crystalline polymers like Nylon 6 and this compound, with significant implications for their end-use performance. Nylon 6, with its higher concentration of amide groups, consistently demonstrates a higher degree of crystallinity compared to this compound. This inherent difference in their molecular architecture leads to variations in their mechanical strength, thermal stability, and chemical resistance. For researchers and professionals, a thorough understanding of these differences, supported by robust experimental data, is essential for informed material selection and the development of innovative products.

In Vitro Degradation Profile: A Comparative Analysis of Nylon 6/12 and Polycaprolactone (PCL)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the degradation kinetics of polymers is paramount for designing effective and safe biomedical devices and controlled-release drug delivery systems. This guide provides a comparative overview of the in vitro degradation rates of two commonly used biocompatible polymers: Nylon 6/12 and Polycaprolactone (PCL). While extensive data exists for PCL, showcasing its tunable degradation profile, literature on the in vitro hydrolytic degradation of this compound under physiological conditions is less comprehensive, pointing to its high stability.

Comparative Degradation Rates: A Tale of Two Polymers

Polycaprolactone (PCL) is a biodegradable polyester renowned for its slow degradation rate, making it suitable for long-term implantable devices and controlled drug release applications.[1] Its degradation is primarily driven by the hydrolysis of its ester linkages, a process that can be significantly influenced by the surrounding environment. In contrast, this compound, a polyamide, is characterized by its low moisture absorption, which suggests a high degree of hydrolytic stability.[2][3] While direct comparative studies on the in vitro degradation of this compound and PCL under identical physiological conditions are scarce, the inherent chemical structures of these polymers dictate their differing degradation behaviors.

Quantitative Degradation Data: Polycaprolactone (PCL)

The degradation of PCL has been extensively studied under various in vitro conditions. The following table summarizes representative data on the degradation of PCL in Phosphate Buffered Saline (PBS), a common simulated physiological fluid.

PolymerDegradation MediumTime (Weeks)Weight Loss (%)Molecular Weight (Mn) Reduction (%)Reference
PCLPBS (pH 7.4), 37°C90 days (approx. 12.8 weeks)Not specifiedNot specified[4]
PCLPBS (pH 7.4), 37°C180 days (approx. 25.7 weeks)Not specified~24%[5]
PCL with lipasePBS (pH 7.4), 37°C90 days (approx. 12.8 weeks)~97%Not specified[4]

Note: The rate of PCL degradation can be influenced by factors such as molecular weight, crystallinity, and the geometry of the material. The presence of enzymes, such as lipase, can significantly accelerate the degradation process.[1][4]

Qualitative Degradation Insights: this compound

Experimental Methodologies for In Vitro Degradation Studies

To assess the in vitro degradation of biomedical polymers, standardized experimental protocols are crucial for generating comparable and reliable data.

Hydrolytic Degradation of PCL

A common method for evaluating the hydrolytic degradation of PCL involves the following steps:

  • Sample Preparation: PCL samples (e.g., films, scaffolds, or microspheres) of known weight and dimensions are prepared.

  • Immersion: The samples are immersed in a sterile Phosphate Buffered Saline (PBS) solution with a physiological pH of 7.4.

  • Incubation: The immersed samples are incubated at 37°C in a temperature-controlled environment. The PBS solution is typically refreshed at regular intervals to maintain a constant pH and remove degradation byproducts.

  • Analysis: At predetermined time points, samples are removed from the PBS, rinsed with deionized water, and dried to a constant weight. The degradation is quantified by measuring:

    • Weight Loss: Calculated as the percentage decrease from the initial weight.

    • Molecular Weight Reduction: Determined using techniques like Gel Permeation Chromatography (GPC) to measure the decrease in number-average molecular weight (Mn) and weight-average molecular weight (Mw).

    • Morphological Changes: Observed using Scanning Electron Microscopy (SEM) to visualize surface erosion and changes in the material's structure.

    • Chemical Structure Changes: Analyzed using Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in chemical bonds.

Enzymatic Degradation of PCL

For polymers like PCL that can be degraded by enzymes present in the body, enzymatic degradation studies are also conducted:

  • Sample Preparation and Immersion: Similar to hydrolytic degradation studies, but the PBS solution is supplemented with a relevant enzyme, such as lipase, at a physiologically relevant concentration.[4]

  • Incubation and Analysis: The incubation and analysis steps are the same as for hydrolytic degradation, allowing for a direct comparison of the degradation rates with and without enzymatic action.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical experimental workflow for conducting a comparative in vitro degradation study.

G cluster_prep Sample Preparation cluster_degradation In Vitro Degradation cluster_analysis Analysis at Time Points cluster_results Results & Comparison PCL_prep Prepare PCL Samples (films, scaffolds) PCL_hydro Incubate PCL in PBS (37°C, pH 7.4) PCL_prep->PCL_hydro PCL_enzy Incubate PCL in PBS + Lipase (37°C, pH 7.4) PCL_prep->PCL_enzy Nylon_prep Prepare this compound Samples (films, scaffolds) Nylon_hydro Incubate this compound in PBS (37°C, pH 7.4) Nylon_prep->Nylon_hydro Weight_Loss Weight Loss Measurement PCL_hydro->Weight_Loss GPC Molecular Weight (GPC) PCL_hydro->GPC SEM Morphology (SEM) PCL_hydro->SEM FTIR Chemical Structure (FTIR) PCL_hydro->FTIR PCL_enzy->Weight_Loss PCL_enzy->GPC PCL_enzy->SEM PCL_enzy->FTIR Nylon_hydro->Weight_Loss Nylon_hydro->GPC Nylon_hydro->SEM Nylon_hydro->FTIR PCL_data Quantitative Degradation Data for PCL Weight_Loss->PCL_data Nylon_data Qualitative Stability Assessment for this compound Weight_Loss->Nylon_data GPC->PCL_data GPC->Nylon_data SEM->PCL_data SEM->Nylon_data FTIR->PCL_data FTIR->Nylon_data Comparison Comparative Analysis PCL_data->Comparison Nylon_data->Comparison

Caption: Experimental workflow for comparative in vitro degradation analysis.

Conclusion

The in vitro degradation behavior of Polycaprolactone is well-documented, demonstrating a slow, hydrolytically-driven process that can be accelerated by enzymes. This makes PCL a versatile material for applications requiring a predictable degradation profile over several months to years. In contrast, this compound exhibits high hydrolytic stability due to its low moisture absorption, positioning it as a suitable material for long-term, non-degradable implants. For a definitive quantitative comparison, further in vitro degradation studies on this compound under simulated physiological conditions are warranted. Researchers and drug development professionals should consider these distinct degradation profiles when selecting a polymer for a specific biomedical application.

References

Safety Operating Guide

Proper Disposal Procedures for Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Nylon 6/12 in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

While this compound is generally considered a non-hazardous material under normal conditions of handling, potential hazards can arise from its physical form (dust) or during thermal processing.[1] It is crucial to handle the material with appropriate precautions.

Table 1: Potential Hazard Summary

Hazard TypeDescriptionCitations
Health Hazards Inhalation: Dust may cause mechanical irritation to the mouth, nose, and throat.[2][3] Vapors from heated material may also cause irritation.[3] Eye Contact: Dust and particles can cause mechanical irritation.[2][4] Skin Contact: Molten material will cause severe thermal burns.[2][3] Routine handling of the solid polymer presents no unusual dermatitis hazard.[4] Ingestion: Not a likely route of exposure and is considered to have very low toxicity.[2][3][2][3][4]
Fire & Explosion Fire: Treat as a Class B fire. Incomplete thermal oxidation can produce hazardous decomposition products such as carbon monoxide, carbon dioxide, oxides of nitrogen, and hydrogen cyanide.[2][4][5] Explosion: Accumulation of fine dust can present an explosion hazard when exposed to heat or sparks.[6][2][4][5][6]
Environmental This compound is not readily biodegradable and should not be released into the environment, drains, or water courses.[4] The primary environmental impact is associated with its production from petroleum sources.[7][4][7]

Table 2: Recommended Personal Protective Equipment (PPE)

SituationRequired PPECitations
Handling Solid Pellets/Shapes Safety glasses with side-shields, protective gloves.[4][5]
Handling Powder/Dust NIOSH-approved respirator or dust mask, safety glasses or goggles, protective gloves, long-sleeved clothing.[2][5][6]
Handling Molten Material Thermal-resistant gloves, face shield, long-sleeved clothing. Ensure adequate local exhaust ventilation.[3][6]
Accidental Spill Cleanup Safety glasses, gloves. Use a dust mask if the material is in powder form.[3][4]

Step-by-Step Disposal and Waste Management Workflow

The primary goal for managing this compound waste is to prioritize recycling, followed by other compliant disposal methods. The following diagram illustrates the decision-making process for proper disposal.

cluster_start cluster_assessment Waste Assessment cluster_options Disposal Pathways start Generate this compound Waste assess Is the waste contaminated with hazardous materials? start->assess recycle Recycling (Preferred) - Contact recycling vendor - Package as required assess->recycle No haz_waste Hazardous Waste Disposal - Segregate and label - Contact EHS for pickup assess->haz_waste Yes landfill Landfill - Package in sealed containers - Comply with local regulations recycle->landfill Recycling not feasible incinerate Incineration - Use licensed facility - Ensure flue gas scrubbing landfill->incinerate Landfill not permitted

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures

A. Recycling (Preferred Method)

Recycling is the most environmentally responsible method for disposing of this compound waste.[4] As a thermoplastic, it can be re-melted and reprocessed.[8]

  • Segregation: Collect non-contaminated this compound scrap, parts, and powder in a dedicated, clearly labeled waste container. Do not mix with other polymers or hazardous materials.

  • Contact Vendor: Identify and contact a local or regional plastics recycling company that accepts Nylon (Polyamide) waste. Inquire about their specific requirements for collection, packaging, and transportation.

  • Packaging: Package the material according to the vendor's specifications. This typically involves placing it in sealed bags or drums to prevent contamination.

  • Documentation: Maintain records of the amount of material sent for recycling in accordance with your institution's waste management policies.

B. Landfill

If recycling is not a viable option, clean this compound can be disposed of in a sanitary landfill.

  • Confirmation: Verify with your institution's Environmental Health & Safety (EHS) office that this is an approved disposal method.

  • Packaging: Place the waste material in a sealed, durable container (e.g., plastic bag or drum) to prevent it from becoming airborne.[4]

  • Labeling: Label the container clearly as "Non-Hazardous this compound Waste".

  • Disposal: Dispose of the container in the appropriate industrial or municipal waste stream as directed by your EHS office and in compliance with federal, state, and local regulations.[2][5]

C. Incineration

Incineration is another disposal option but must be performed under controlled conditions.

  • Facility Selection: This method requires a licensed chemical destruction plant or a controlled incinerator equipped with flue gas scrubbing capabilities to manage hazardous combustion byproducts.[9]

  • Compliance: Ensure the chosen facility complies with all relevant environmental regulations.

  • Packaging and Transport: Package and transport the waste as per the facility's requirements and regulatory standards.

Accidental Spill or Leak Procedures

In the event of a spill of this compound pellets or powder, follow these steps to ensure a safe cleanup.

  • Restrict Access: Prevent personnel from entering the spill area until cleanup is complete.

  • Wear PPE: At a minimum, wear safety glasses and gloves. If the spilled material is a powder, a NIOSH-approved dust mask or respirator is required.[5]

  • Cleanup Method:

    • Avoid Dry Sweeping: Do not use dry sweeping or compressed air as this can generate dust clouds.[2]

    • Recommended Methods: Clean up the spill promptly by using a vacuum with a HEPA filter or by wet sweeping.[2][4]

  • Collection: Place the collected material into a suitable, sealed, and labeled container for disposal.[1][4]

  • Disposal: Dispose of the collected waste by following the procedures outlined in Section 3.

Experimental Protocols: Recycling Methodologies

While detailed industrial protocols for recycling are often proprietary, the two primary methods for polyamide recycling are mechanical and chemical.[10]

A. Mechanical Recycling Methodology

This process involves physically reprocessing the plastic waste without altering its chemical structure.

  • Sorting and Cleaning: Waste this compound is sorted from other plastics and contaminants, then washed and dried.

  • Shredding and Grinding: The clean, dry waste is shredded into smaller flakes or ground into powder.

  • Melting and Extrusion: The material is melted and extruded into pellets.

  • Reprocessing: These recycled pellets can then be used to manufacture new products.

B. Chemical Recycling (Depolymerization) Methodology

This method breaks the polymer down into its constituent monomers, which can then be purified and re-polymerized to create virgin-quality nylon.

  • Feed Preparation: this compound waste is fed into a reactor.

  • Depolymerization: The material is subjected to heat (e.g., 230°C - 325°C), pressure, and a catalyst in the presence of superheated steam.[11] This process breaks the polyamide chains, reverting them to their constituent monomers (hexamethylenediamine and dodecanedioic acid).

  • Purification: The resulting monomer mixture is purified through processes like distillation to remove impurities.[11]

  • Re-polymerization: The purified monomers are then used as a feedstock to synthesize new this compound.

References

Essential Safety and Operational Guide for Handling Nylon 6/12

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Nylon 6/12. The following procedures are designed to ensure safe handling, storage, and disposal in a laboratory setting.

Personal Protective Equipment (PPE)

Under normal conditions of processing and handling, this compound presents a low likelihood of exposure as components are enclosed in the polymer system.[1] However, operations such as grinding, machining, or heating can generate dust or fumes, necessitating appropriate PPE.[2][3]

Table 1: Recommended Personal Protective Equipment for this compound

Protection Type Equipment Specific Conditions and Recommendations
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. Recommended for all handling, especially during grinding, machining, or when dust may be generated, to prevent mechanical irritation from particulates.[1][2][4][5]
Skin Protection Protective gloves, long-sleeved shirt, and long pants. Impervious gloves are recommended for cleanup.[2] When handling hot or molten polymer, protective gloves and clothing are required to prevent thermal burns.[1][5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask). Not typically required with adequate ventilation.[1][2][7] Use a respirator if dust is generated and local exhaust does not keep particulate concentration below the ACGIH Threshold Limit Value or if irritation occurs.[1][7][8] For handling at elevated temperatures without sufficient ventilation, an approved air-purifying respirator should be used.[3]

| Other Protection | Safety shoes. | Recommended as an additional protective measure for general laboratory safety.[2] |

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Ventilation Assessment : Before handling, ensure the work area is well-ventilated. Use local exhaust ventilation at processing equipment to maintain particulate levels below the OSHA limit for nuisance dusts (15 mg/m³).[5][8] Heat the material only in areas with appropriate exhaust ventilation.[2]

  • Donning PPE : Put on the required PPE as specified in Table 1. Gloves must be inspected prior to use.[7]

  • Material Handling : Take measures to prevent the buildup of electrostatic charge.[2] Avoid heating the material above its melting point (approximately 433°F / 223°C) to prevent thermal decomposition, which can produce hazardous products like hydrogen cyanide.[1]

  • Post-Handling : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][9]

Storage Plan
  • Store in a dry, cool, and well-ventilated place.[2][7]

  • Keep storage containers tightly closed to avoid moisture absorption and contamination.[1][2]

  • Keep away from sparks, open flames, and incompatible materials such as strong acids and strong oxidizing agents.[1][2][7]

Emergency and Disposal Plan

Accidental Release or Spill Protocol
  • Cease Operations : Stop all work in the immediate vicinity of the spill.

  • Secure Area : Ventilate the area of the spill.

  • Cleanup : For dust or pellet spills, clean up promptly using a vacuum or wet sweeping methods to minimize dust exposure.[1][7] Avoid dry sweeping.[1]

  • Dispose : Place collected material in a suitable, closed container for disposal.[7]

First Aid Measures
  • Inhalation : If dust or fumes are inhaled, move the individual to fresh air. If symptoms like fever or flu-like symptoms are present, seek medical attention.[1][2]

  • Eye Contact : For mechanical irritation, flush eyes with water as a precaution.[7] If irritation persists, seek medical attention.[2]

  • Skin Contact : For contact with molten polymer, cool the affected area rapidly with cold water. Do not attempt to peel the nylon from the skin.[1][6] Obtain immediate medical attention for any thermal burn.[1] For dust on the skin, wash off with soap and plenty of water.[7]

  • Ingestion : Ingestion is not a probable route of exposure.[1] If it occurs, rinse the mouth with water and seek medical advice.[2][7]

Disposal Plan
  • Dispose of waste material in compliance with all applicable federal, state, and local regulations.[1][8]

  • Approved disposal methods include incineration or landfilling.[1] Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[7]

  • Contaminated packaging should be disposed of as unused product.[7] Do not allow the product to enter drains, water courses, or the soil.[2][7]

Quantitative Safety Data

Table 2: Exposure Limits and Physical Properties

Parameter Value/Information
OSHA Permissible Exposure Limit (PEL) 15 mg/m³ (Total Nuisance Dust)[5][8]
Melting Point ~ 433 °F / 223 °C[1]
Incompatible Materials Strong acids and strong oxidizing agents.[1][2][7]

| Hazardous Decomposition Products | Incomplete thermal oxidation can produce hydrogen cyanide, carbon oxides, and nitrogen oxides.[1][7][10] |

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial receipt to final disposal.

Nylon612_Workflow cluster_prep Preparation Phase cluster_handling Operational Phase cluster_cleanup Post-Operational Phase cluster_emergency Contingency start Receiving & Storage assess Risk Assessment start->assess Check SDS ppe Don Appropriate PPE assess->ppe handling Handling / Processing (e.g., Machining, Heating) ppe->handling Ensure Ventilation cleanup Decontamination & Area Cleanup handling->cleanup spill Spill or Exposure handling->spill disposal Waste Segregation & Disposal cleanup->disposal end End of Process disposal->end Follow Regulations first_aid First Aid & Emergency Response spill->first_aid first_aid->cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.